1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCOOMEQSXVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
This guide provides an in-depth exploration of the synthetic strategies for constructing 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. These spirocyclic systems, which integrate a hydantoin moiety with a pyrrolidine ring, are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional architecture and diverse pharmacological activities.[1][2][3] This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, offering not just protocols, but also the underlying chemical principles and strategic considerations.
Introduction: The Significance of the Spiro-Hydantoin Scaffold
The this compound core represents a compelling structural motif in modern medicinal chemistry. Spiro-heterocycles, compounds where two rings share a single atom, are highly sought-after targets in drug discovery.[1][2][3] Their rigid, well-defined three-dimensional structures allow for precise presentation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.
The hydantoin (imidazolidine-2,4-dione) ring is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide array of biological activities including anticonvulsant, anti-cancer, and antimicrobial properties.[4][5] When fused in a spirocyclic arrangement with a pyrrolidine ring—another privileged scaffold in drug discovery—the resulting this compound system offers a unique combination of structural features. Recent studies have highlighted the promising antimicrobial activity of these derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[6][7]
This guide will focus on an efficient and modular synthetic approach that allows for the generation of a library of these complex molecules, providing a foundation for further exploration and optimization of their therapeutic potential.
Core Synthetic Strategy: A Multicomponent Approach
The construction of complex heterocyclic systems like this compound is ideally suited to multicomponent reactions (MCRs). MCRs offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. This approach enhances efficiency, reduces waste, and allows for rapid generation of molecular diversity.[1][8]
The synthesis of the target scaffold can be conceptually broken down into the formation of two key heterocyclic rings spiro-fused at a quaternary carbon. The dominant and most efficient strategies involve variations of the Bucherer-Bergs reaction for the hydantoin synthesis, often coupled with reactions that form the pyrrolidine ring.[5][9][10]
A particularly effective method, as demonstrated by Krolenko et al., involves a domino reaction sequence that efficiently assembles the core structure.[4][7] This approach provides the intermediates in high yields, often without the need for extensive purification, which is a significant advantage for library synthesis.
Logical Workflow for Synthesis and Derivatization
The overall strategy involves a two-stage process: first, the construction of the core spirocyclic system, and second, the functionalization of this core to generate a diverse library of derivatives.
Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.
Detailed Protocol Deep Dive: Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones
This section provides a detailed, step-by-step protocol based on the efficient synthesis reported for the core scaffold.[6][7] This method serves as a robust foundation for accessing the target class of molecules.
Causality Behind Experimental Choices:
-
Reaction Sequence: The chosen method is a domino reaction, which combines multiple transformations into a single synthetic operation. This is inherently more efficient than a stepwise approach as it minimizes intermediate workup and purification steps, saving time and resources.
-
Solvent and Base: The use of a suitable solvent and base (like triethylamine) is crucial. The base facilitates the initial Michael addition and subsequent cyclization steps by deprotonating the appropriate nucleophiles.
-
High Yields: The high yields reported suggest that the reaction pathway is highly favorable and that side reactions are minimal under the specified conditions. The formation of stable five-membered rings is thermodynamically and kinetically favored.
Step-by-Step Experimental Protocol:
Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (General Procedure)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1.0 eq.), the primary amine (e.g., benzylamine) (1.0 eq.), and the appropriate aldehyde (e.g., formaldehyde) (1.0 eq.) in a suitable solvent such as ethanol.
-
Reaction Initiation: Add a catalytic amount of a base (e.g., triethylamine, ~0.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. The resulting product is often of high purity and may not require further purification like column chromatography.[4]
-
Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Derivatization and Chemical Space Exploration
A key advantage of this synthetic strategy is the ability to easily generate a library of derivatives by modifying the core scaffold. The secondary amine at the N-7 position of the pyrrolidine ring is a prime handle for further functionalization.
Protocol: N-Sulfonylation of the Spiro-Hydantoin Core
This protocol describes the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones.[7]
-
Reagent Setup: Dissolve the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq.) to the solution. This acts as a base to neutralize the HCl generated during the reaction.
-
Electrophile Addition: Cool the mixture in an ice bath (0 °C). Add the desired arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final derivative. Confirm the structure using analytical methods.
Data Presentation: Representative Derivatives and Yields
The following table summarizes the synthesis of various derivatives based on the described protocols, showcasing the versatility of the method.
| Entry | R¹ (Arylmethyl) | R² (Arenesulfonyl) | Product | Yield (%) |
| 1 | Benzyl | Tosyl | 7-Tosyl-3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | High |
| 2 | 3-Methylbenzyl | Tosyl | 7-Tosyl-3-(3-methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | High |
| 3 | Benzyl | 4-Nitrobenzenesulfonyl | 7-(4-Nitrobenzenesulfonyl)-3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | Good |
| 4 | 4-Chlorobenzyl | Tosyl | 7-Tosyl-3-(4-chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | High |
Yields are generalized as "Good" to "High" based on literature reports which consistently achieve efficient conversion.[7]
Proposed Reaction Mechanism
Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The formation of the this compound core from itaconic acid, an amine, and an aldehyde likely proceeds through a domino sequence involving Michael addition, condensation, and cyclization steps.
Caption: A plausible mechanistic pathway for the formation of the spiro-hydantoin core.
Applications and Future Directions
The primary application of this compound derivatives lies in the field of antimicrobial drug discovery.[6][7] The modularity of the synthesis allows for the creation of large, diverse libraries that can be screened against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies on these libraries can identify key structural features responsible for potent antimicrobial activity and guide the design of next-generation antibiotics.
Future work in this area will likely focus on:
-
Expansion of Chemical Diversity: Introducing a wider range of substituents at the N-3 and N-7 positions to fine-tune biological activity and pharmacokinetic properties.
-
Stereoselective Synthesis: Developing asymmetric versions of the synthesis to access enantiomerically pure compounds, which is often crucial for therapeutic applications.
-
Elucidation of Mechanism of Action: Investigating how these compounds exert their antimicrobial effects to identify their specific cellular targets.
-
Broadening Therapeutic Targets: Screening these compounds against other biological targets, such as viral enzymes, protein kinases, or ion channels, to uncover new therapeutic applications.
By leveraging efficient and robust synthetic methodologies, the this compound scaffold is poised to be a valuable platform for the discovery of new and effective therapeutic agents.
References
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]
-
Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. Available at: [Link]
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF this compound DERIVATIVES AND ANTIMICROBIAL ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available at: [Link]
Sources
- 1. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Crossmark [crossmark.crossref.org]
- 4. AN EFFICIENT SYNTHESIS OF this compound DERIVATIVES AND ANTIMICROBIAL ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
The Antimicrobial Potential of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the diverse heterocyclic compounds, spirohydantoins have emerged as a promising class with a wide range of biological activities. This technical guide provides an in-depth analysis of the antimicrobial potential of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core structure. While comprehensive data on the parent compound remains to be fully elucidated in publicly accessible literature, this document synthesizes the available research on its derivatives, outlines robust methodologies for its antimicrobial evaluation, and discusses the prospective mechanisms of action and structure-activity relationships that can guide future drug development efforts.
Introduction: The Spirohydantoin Scaffold in Antimicrobial Research
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry. This structural rigidity and complexity can lead to enhanced target specificity and improved pharmacokinetic profiles compared to their planar counterparts. The hydantoin moiety, a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, is a well-established pharmacophore present in several approved drugs. The fusion of these two structural concepts in spirohydantoins has yielded compounds with a broad spectrum of biological activities, including anticonvulsant, anticancer, and antiviral properties.
Recent investigations have turned towards the antimicrobial potential of spirohydantoin scaffolds. While a substantial body of research exists for various spiro-compounds, the specific core structure of this compound is a relatively underexplored area. This guide aims to consolidate the existing knowledge and provide a forward-looking perspective for researchers and drug development professionals interested in this promising class of molecules.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives is a critical first step in the exploration of their biological activities. Efficient synthetic routes are paramount for generating a library of analogues for structure-activity relationship (SAR) studies.
A key approach to synthesizing derivatives of this scaffold involves the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of a base such as triethylamine. This method has been shown to be effective for the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, yielding compounds with potential biological activity.[1]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Characterized Antimicrobial Activity: A Focus on Derivatives
While specific antimicrobial data for the unsubstituted this compound is not extensively reported in the available literature, studies on its derivatives have provided proof-of-concept for the antimicrobial potential of this scaffold.
A notable study focused on a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. The antimicrobial activity of these compounds was screened using the agar diffusion method, a widely accepted qualitative technique for preliminary assessment of antimicrobial efficacy. The results of this screening demonstrated that certain derivatives exhibit inhibitory activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1] Among the synthesized compounds, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione was identified as exhibiting the highest activity within the tested series.[1]
This finding is significant as it establishes the this compound core as a viable scaffold for the development of agents targeting Gram-positive pathogens. S. aureus, in particular, is a high-priority pathogen due to the prevalence of methicillin-resistant strains (MRSA).
Table 1: Summary of Reported Antimicrobial Activity for this compound Derivatives
| Compound Class | Test Method | Target Organisms | Reported Activity | Reference |
| 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives | Agar Diffusion Method | Staphylococcus aureus, Bacillus subtilis | Inhibition of growth observed | [1] |
Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values for these specific derivatives were not provided in the cited source.
Methodologies for Comprehensive Antimicrobial Evaluation
To rigorously assess the antimicrobial potential of this compound and its analogues, a systematic and quantitative approach is essential. The following experimental protocols are recommended for a comprehensive evaluation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Diagram of Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol for MBC Determination:
-
Perform MIC Test: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.
Step-by-Step Protocol for Agar Disk Diffusion:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.
Putative Mechanisms of Action and Structure-Activity Relationship (SAR) Insights
The precise molecular targets of this compound and its derivatives have yet to be elucidated. However, based on the known mechanisms of other heterocyclic antimicrobials, several potential pathways can be hypothesized. These may include:
-
Inhibition of Cell Wall Synthesis: Many antibacterial agents target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Membrane Integrity: Compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome is a common mechanism of action for antibiotics.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt bacterial growth.
The antimicrobial activity of spirooxindolepyrrolidine-engrafted hydantoin scaffolds has been reported, with some derivatives showing excellent activity against Micrococcus luteus and promising antifungal potential against Candida species.[2][3] This suggests that the spiro-hydantoin framework is a versatile platform for discovering agents with diverse antimicrobial profiles.
The observation that derivatization of the this compound core can modulate its antimicrobial activity underscores the importance of SAR studies. Key areas for future investigation include:
-
Substitution at the N3 and N7 positions: The work by Krolenko et al. demonstrated that substitution at these positions can influence activity.[1] A systematic exploration of different substituents (e.g., alkyl, aryl, acyl groups) is warranted.
-
Stereochemistry: The spirocyclic nature of the scaffold introduces chirality, and it is crucial to investigate the impact of stereoisomers on antimicrobial potency.
-
Physicochemical Properties: The optimization of properties such as lipophilicity, solubility, and hydrogen bonding capacity will be critical for improving bioavailability and efficacy.
Diagram of Potential Antimicrobial Targets
Caption: Potential molecular targets for the antimicrobial action of the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel antimicrobial agents. The preliminary findings on its derivatives, particularly against Gram-positive bacteria, provide a strong rationale for further investigation.
Key future directions for research in this area should include:
-
Comprehensive Screening of the Parent Compound: A thorough evaluation of the antimicrobial spectrum of the unsubstituted this compound is a critical next step.
-
Expansion of Analogue Libraries: The synthesis and screening of a diverse library of derivatives will be essential for elucidating detailed SARs.
-
Mechanism of Action Studies: Identifying the specific molecular targets of active compounds will facilitate rational drug design and optimization.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
References
-
Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. PubMed Central. (URL: [Link])
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. ResearchGate. (URL: [Link])
-
Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Semantic Scholar. (URL: [Link])
-
Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Analogs in Medicinal Chemistry
Abstract
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, a specialized form of spirohydantoin, represents a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, enabling potent and selective interactions with a variety of biological targets. This guide synthesizes current research to provide an in-depth exploration of this scaffold's synthesis, key therapeutic applications, and the underlying structure-activity relationships (SAR) that drive its efficacy. We will delve into its significant promise in developing novel anticonvulsant, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in this burgeoning field.
Introduction: The Spirohydantoin Core as a Privileged Scaffold
Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with the hydantoin (imidazolidine-2,4-dione) ring being a particularly crucial scaffold.[1] Its derivatives are central to numerous established pharmaceuticals, including the anticonvulsant phenytoin and the anticancer drugs enzalutamide and nilutamide.[1][2] The hydantoin core features two hydrogen bond donors and two acceptors, along with multiple sites for substitution, making it a versatile template for molecular design.[1]
Fusing the hydantoin ring with a second ring system at a single carbon atom creates a spirocyclic structure, or spirohydantoin. This structural modification imparts significant conformational rigidity compared to more flexible acyclic or monocyclic systems. This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The this compound core, which features a pyrrolidine ring spiro-fused to the hydantoin nucleus, is a prime example of this principle in action. This guide will explore the synthesis, biological activity, and therapeutic potential of this specific analog family.
Synthetic Strategies: Building the Spirocyclic Core
The construction of the spirohydantoin framework is most classically achieved through a one-pot multicomponent reaction known as the Bucherer-Bergs synthesis. This method offers an efficient and straightforward route from readily available starting materials.
The causality behind this method's prevalence lies in its operational simplicity and convergence. It combines a cyclic ketone (the precursor to the pyrrolidine ring), a cyanide source (like NaCN or KCN), and ammonium carbonate in a heated aqueous-alcoholic solution.[3] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (derived from ammonium carbonate) to form the desired spirohydantoin.
Caption: General workflow of the Bucherer-Bergs synthesis for the spirohydantoin core.
Alternative strategies have also been developed. For instance, reacting ninhydrin with urea or N,N'-dialkylureas can produce related polycyclic adducts.[4] Furthermore, specific derivatization of the core, such as the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, is achieved by reacting the parent spirocycle with arenesulfonyl chlorides, demonstrating the scaffold's amenability to further modification.[5]
Therapeutic Applications and Mechanistic Insights
The unique three-dimensional structure of this compound analogs has been leveraged to target a diverse range of pathologies.
Anticonvulsant Activity
A significant area of investigation for spirohydantoins is in the treatment of epilepsy. Many analogs have been designed as structural mimics of phenytoin, a widely used anticonvulsant that acts by blocking voltage-gated sodium channels.[4][6]
Mechanism & Structure-Activity Relationship (SAR): The anticonvulsant properties of these analogs are typically evaluated in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7] Studies have revealed clear SAR trends that guide the optimization of these compounds. A key study synthesized a library of eighteen N-1', N-3'-disubstituted spirohydantoins and found that specific substitutions were critical for efficacy in a pilocarpine model of temporal lobe epilepsy.[6]
The crucial insight from this work is that a combination of electronic and steric factors governs activity. The presence of small alkyl groups (like ethyl, propyl, or cyclopropyl) at the N-3' position of the hydantoin ring, paired with an electron-withdrawing 4-nitrophenyl group at the N-1' position, was found to be highly desirable for potent anticonvulsant effects.[4][6] In fact, one of the lead compounds, 5c , completely prevented motor seizure precursors, and ten other analogs were more effective than phenytoin in the same model.[6] This demonstrates that the spiro-scaffold can be finely tuned to surpass the efficacy of established drugs.
| Position | Favorable Substitution | Rationale / Effect | Reference |
| N-1' | 4-Nitrophenyl | Electron-withdrawing group enhances target interaction. | [6],[4] |
| N-3' | Ethyl, Propyl, Cyclopropyl | Small alkyl groups provide optimal steric bulk for the binding pocket. | [6],[4] |
| C-5 | Cyclopropyl | Substitution at the spiro-carbon can improve protection in the MES test. | [7] |
Caption: A self-validating workflow for the discovery of novel anticonvulsant agents.
Anticancer Activity
The hydantoin scaffold is present in several anticancer drugs, and its spirocyclic analogs are emerging as promising agents targeting novel cancer pathways.[1]
The enzymes p300 and CREB-binding protein (CBP) are histone acetyltransferases (HATs) whose dysregulation is linked to numerous cancers.[8] A novel spirohydantoin, compound 21 , was discovered as a selective, orally bioavailable inhibitor of p300/CBP.[8] This compound emerged from an optimization effort that combined key modifications at the 3- and 5-positions of a spirohydantoin indane core. Compound 21 proved to be more potent than earlier leads in both enzymatic and cellular assays and, critically, lacked the off-target activities that plagued previous inhibitors.[8]
Mutations in the IDH1 enzyme are common in several malignancies and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives tumorigenesis. Using high-throughput virtual screening, researchers identified a hydantoin-based inhibitor of the IDH1 R132H mutant. Subsequent structure-based optimization led to compounds 13e and 16a , which showed potent inhibition of the mutant enzyme (IC₅₀ = 0.26 and 0.22 µM, respectively) while having negligible activity against the wild-type enzyme, demonstrating high selectivity. These compounds effectively reduced intracellular 2-HG production and exhibited antiproliferative effects against cancer cells harboring the mutation.
| Compound | Target | IC₅₀ (IDH1 R132H) | EC₅₀ (2-HG reduction) | Reference |
| 13e | mIDH1 | 0.26 µM | 0.55 µM | |
| 16a | mIDH1 | 0.22 µM | 1.45 µM |
Caption: Logical relationship of spirohydantoin inhibitors targeting oncogenic pathways.
Antimicrobial Activity
The this compound scaffold has also been explored for antibacterial applications. A study focused on the synthesis of 7-arenesulfonyl-3-arylmethyl derivatives found that these compounds exhibited promising activity against Gram-positive bacteria.[5] The screening showed that the growth of pathogenic bacterial strains like Staphylococcus aureus and Bacillus subtilis was inhibited by the synthesized compounds.[5] The most active compound identified was 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, highlighting a specific substitution pattern for antibacterial efficacy.[5] This finding opens a new avenue for developing antibiotics based on this versatile scaffold.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols represent standard procedures for the synthesis and evaluation of these analogs.
Protocol: Synthesis of a this compound Analog
This protocol is a generalized version of the Bucherer-Bergs reaction adapted for this scaffold.[3]
-
Reaction Setup: In a sealed pressure vessel, combine the starting N-substituted-3-pyrrolidinone (1.0 eq), sodium cyanide (1.1 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully suspended.
-
Heating: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Rationale: Heating is necessary to drive the reaction forward and ensure the decomposition of ammonium carbonate into ammonia and carbon dioxide, which are required for the reaction cascade.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolation: Reduce the solvent volume in vacuo. Add water to the residue and acidify the aqueous solution to pH 1-2 with 6N HCl. Rationale: Acidification protonates the hydantoin nitrogen atoms, decreasing water solubility and inducing precipitation of the product.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spirohydantoin. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol: In Vitro Anticancer MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[5][9]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Outlook
The this compound scaffold and its analogs have firmly established themselves as a versatile and highly promising class of compounds in medicinal chemistry. The inherent rigidity of the spirocyclic system, combined with the rich pharmacophoric features of the hydantoin ring, provides a powerful platform for designing potent and selective modulators of diverse biological targets.
Current research has demonstrated compelling efficacy in areas of significant unmet medical need, including epilepsy, cancer, and infectious diseases. The clear structure-activity relationships identified in anticonvulsant studies provide a roadmap for creating next-generation CNS therapeutics.[6] Likewise, the successful targeting of challenging cancer-related enzymes like p300/CBP and mutant IDH1 underscores the scaffold's potential in precision oncology.[8]
Future efforts should focus on expanding the structural diversity of analog libraries, exploring novel substitutions on both the hydantoin and pyrrolidine rings. A deeper investigation into the mechanisms of action, particularly for anticancer and antimicrobial analogs, will be critical. Furthermore, optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be essential for translating the remarkable preclinical potential of these molecules into clinically successful therapeutics. The this compound core is not merely a chemical curiosity but a validated starting point for the development of innovative medicines.
References
-
Title: Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy.[4][6] Source: PubMed URL: [Link]
-
Title: Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins.[7] Source: PubMed URL: [Link]
-
Title: [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation].[10] Source: PubMed URL: [Link]
-
Title: Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor.[11] Source: PubMed URL: [Link]
-
Title: An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof.[5][12] Source: ResearchGate URL: [Link]
-
Title: Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.[8] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1).[13] Source: PubMed URL: [Link]
-
Title: Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies.[1] Source: PubMed URL: [Link]
-
Title: Discovery and structure-activity relationship study of novel hydantoin-based inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1). Source: PubMed URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS.[3] Source: Journal of Chemical Technology and Metallurgy URL: [Link]
-
Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.[2][14] Source: ACS Omega via PubMed Central URL: [Link]
-
Title: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[15] Source: PrepChem.com URL: [Link]
-
Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.[9] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.[16][17] Source: PubMed Central URL: [Link]
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crossmark [crossmark.crossref.org]
- 13. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. prepchem.com [prepchem.com]
- 16. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
"biological activity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione"
An In-Depth Technical Guide to the Biological Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and Its Derivatives
Foreword
The this compound scaffold, a unique spirocyclic hydantoin, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents targeting a diverse range of biological pathways. This guide offers a comprehensive exploration of the known biological activities of this heterocyclic system, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the mechanistic underpinnings of its activity, present detailed experimental protocols for its evaluation, and summarize key structure-activity relationships.
The this compound Core Structure
The this compound core consists of a five-membered hydantoin (imidazolidine-2,4-dione) ring fused at the 5-position to a pyrrolidine ring. This spirocyclic arrangement imparts conformational rigidity, a desirable trait in drug design for enhancing selectivity and binding affinity to biological targets. The nitrogen atoms at positions 1, 3, and 7 offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1] The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential cellular processes.[2]
Key Findings and Structure-Activity Relationships (SAR)
Studies have shown that the antimicrobial potency of these compounds is significantly influenced by the nature of the substituents on the triazaspiro framework. For instance, the introduction of arylmethyl groups at the N-3 position and arenesulfonyl groups at the N-7 position has been shown to enhance activity against strains like Staphylococcus aureus and Bacillus subtilis.[1] Specifically, a derivative featuring a 3-methylbenzyl group at N-3 and a toluene-4-sulfonyl group at N-7 exhibited the highest activity in one study.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol outlines a standard method for assessing the antibacterial activity of this compound derivatives.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Positive control (e.g., a standard antibiotic like Tetracycline)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the prepared bacterial inoculum.
-
Application of Test Compounds: Aseptically place sterile paper discs onto the surface of the inoculated agar plates. Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Data Summary: Antimicrobial Activity
| Compound ID | Substituent at N-3 | Substituent at N-7 | Target Organism | Activity (Zone of Inhibition in mm) |
| 1a | 3-Methylbenzyl | Toluene-4-sulfonyl | S. aureus | High |
| 1b | Arylmethyl | Arenesulfonyl | B. subtilis | Moderate to High |
Note: This table is a representative summary based on findings reported in the literature.[1]
Anticonvulsant Potential
The broader class of spirohydantoins has long been investigated for its anticonvulsant properties, with phenytoin being a clinically used example.[3][4] While specific data on the this compound core is emerging, related spirocyclic systems like 2-azaspiro[4.4]nonane-1,3-diones have shown promising activity in preclinical models of epilepsy.[5][6]
Mechanism of Action
The anticonvulsant activity of hydantoin derivatives is often attributed to their ability to modulate voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the rapid and repetitive firing associated with seizures. Some derivatives may also exert their effects through interactions with GABAergic systems.[7]
Experimental Workflow: Anticonvulsant Screening
The following workflow illustrates the standard preclinical screening process for identifying potential anticonvulsant agents.
Caption: Preclinical screening workflow for anticonvulsant drugs.
Detailed Protocol: Maximal Electroshock Seizure (MES) Test
This test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.
Animals: Male mice Equipment:
-
Corneal electrodes
-
A stimulator capable of delivering a constant current
Procedure:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice. A control group receives the vehicle.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: The percentage of protected animals at various doses is recorded to determine the median effective dose (ED50).
Anticancer Activity
Recent research has highlighted the potential of spirohydantoin derivatives as anticancer agents.[8][9][10] The proposed mechanisms are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
Targeting Histone Acetyltransferases (HATs)
A significant breakthrough has been the discovery of spirohydantoins as potent and selective inhibitors of the histone acetyltransferases p300 and CBP.[8][9][10] These enzymes are critical transcriptional co-activators, and their dysregulation is implicated in various cancers.[8][11] By inhibiting p300/CBP, these compounds can modulate gene expression programs that drive cancer cell growth.
Signaling Pathway: p300/CBP Inhibition
Caption: Mechanism of anticancer action via p300/CBP inhibition.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neuromodulatory Effects
Beyond anticonvulsant activity, spirohydantoins have been shown to modulate the function of key neurotransmitter receptors, such as GABA-A receptors.[7] This suggests their potential utility in treating a broader range of neurological and psychiatric disorders.
Modulation of GABA-A Receptors
Some novel spiro-hydantoins have been found to reverse the action of positive allosteric modulators on GABA-A receptors.[7] This unique mechanism could offer a new therapeutic strategy for conditions characterized by excessive GABAergic signaling. The reversal action has been observed to be dependent on the α-subunit of the receptor.[7]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and neuromodulatory effects. The rigid spirocyclic core provides a robust platform for structure-based drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space around the this compound core to further explore structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways responsible for the observed biological effects.
-
In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of promising candidates to identify those suitable for further development.
The versatility of this scaffold, coupled with its demonstrated biological potential, ensures that this compound and its analogs will remain an active area of investigation in the quest for novel medicines.
References
-
Antimicrobial activity of spiro-hydantoins. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
El-Sattar, N. E. A., Ali, O. M., & El-Sayed, M. A. A. (2015). Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Molecules, 20(9), 16496-16518. [Link]
-
Indurthi, V. S., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Chemical Neuroscience. [Link]
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Activity of Various Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery of spiroindane hydantoin lead. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Lasko, L. M., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Lasko, L. M., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Pardali, V., et al. (2021). Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity. Molecules, 26(11), 3169. [Link]
-
Investigation of tetrasubstituted heterocycles reveals hydantoins as a promising scaffold for development of novel antimicrobials with membranolytic properties. (2023). European Journal of Medicinal Chemistry, 249, 115147. [Link]
-
Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (2015). Archiv der Pharmazie, 348(7), 475-485. [Link]
-
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Pharmazie, 58(8), 541-544. [Link]
-
Obniska, J., et al. (2003). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Pharmazie, 58(8), 535-540. [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of tetrasubstituted heterocycles reveals hydantoins as a promising scaffold for development of novel antimicrobials with membranolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the heterocyclic scaffold, 1,3,7-triazaspiro[4.4]nonane-2,4-dione. Designed for researchers and professionals in drug development, this document delves into the critical analytical techniques required to confirm the structure and purity of this compound, emphasizing the rationale behind the experimental methodologies.
Introduction: The Significance of the Spiro-Hydantoin Scaffold
This compound is a spirocyclic compound featuring a hydantoin ring fused to a pyrrolidine ring through a shared quaternary carbon atom. The hydantoin moiety is a well-established pharmacophore present in numerous anticonvulsant and antiarrhythmic drugs. The spirocyclic nature of this scaffold imparts a rigid, three-dimensional architecture, which is highly desirable in modern drug design for achieving specific and high-affinity interactions with biological targets. Derivatives of this core structure have shown promise in various therapeutic areas, including antimicrobial and neurological applications, making a thorough understanding of its characterization essential for further development.[1][2][3]
Part 1: Synthesis and Structural Confirmation
The synthesis of spiro-hydantoins like this compound is typically achieved through multicomponent reactions that efficiently construct the complex core. A common and effective approach is a variation of the Bucherer-Bergs reaction.
Proposed Synthetic Pathway: Modified Bucherer-Bergs Reaction
This pathway offers a convergent and atom-economical route to the target molecule, starting from a commercially available precursor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanisms of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure and the presence of multiple points for diversification have made it an attractive core for the development of novel therapeutic agents. This guide provides a comprehensive overview of the key reaction mechanisms involved in the synthesis and derivatization of this spirocyclic system. We will delve into the intricacies of the Bucherer-Bergs reaction for the construction of the core structure and explore the subsequent N-functionalization at the 7-position of the pyrrolidine ring. This document aims to equip researchers with the fundamental knowledge required to design and execute synthetic strategies toward novel this compound derivatives with potential biological applications.
The Significance of the this compound Scaffold
Spirocyclic systems have gained considerable attention in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and potency compared to their planar counterparts. The this compound scaffold, incorporating a hydantoin ring spiro-fused to a pyrrolidine ring, presents a rigid framework with multiple hydrogen bond donors and acceptors. This structural arrangement is conducive to interactions with biological macromolecules. Derivatives of this scaffold have shown promise as antimicrobial agents, highlighting their potential in addressing the growing challenge of antibiotic resistance.[1]
Synthesis of the this compound Core: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source.[2][3][4][5] This one-pot synthesis is particularly well-suited for the construction of spirohydantoins.
Mechanistic Deep Dive
The reaction proceeds through a series of equilibria, culminating in the formation of the stable hydantoin ring. The generally accepted mechanism involves the following key steps:[1][2][5]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone (a protected pyrrolidin-3-one derivative in this case) to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2 fashion to yield an α-aminonitrile.
-
Carbamic Acid Formation: The amino group of the aminonitrile then attacks carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement to Hydantoin: This intermediate then rearranges, likely via an isocyanate intermediate, to furnish the final 5,5-disubstituted hydantoin product.
Caption: The Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.
Experimental Protocol: Synthesis of a this compound Precursor
This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of spirohydantoins.[6]
Materials:
-
N-Benzyl-pyrrolidin-3-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (2.0 eq) in a mixture of ethanol and water.
-
Add N-benzyl-pyrrolidin-3-one (1.0 eq) to the solution.
-
Heat the mixture to 55-60 °C with stirring.
-
Carefully add a solution of potassium cyanide (1.2 eq) in water dropwise to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at 55-60 °C for 18-24 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in a minimal amount of water and acidify with 2N HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Derivatization at the N7 Position: N-Arenesulfonylation
The secondary amine at the 7-position of the pyrrolidine ring provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). A common and effective derivatization is N-arenesulfonylation.
Mechanistic Insights
The N-arenesulfonylation of the this compound core is a nucleophilic substitution reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the arenesulfonyl chloride.
-
Chloride Ion Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses with the departure of the chloride ion as a leaving group.
-
Deprotonation: A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
Spectroscopic Blueprint of a Bioactive Scaffold: An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Foreword: The Spirocyclic Enigma in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. Among these, spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as privileged scaffolds. The inherent rigidity and defined spatial orientation of atoms in spiro systems offer a compelling advantage in the design of selective and high-affinity ligands for various biological targets. 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, a molecule integrating a hydantoin moiety with a pyrrolidine ring through a spirocyclic junction, represents a fascinating and underexplored chemical entity. The hydantoin core is a well-established pharmacophore found in numerous anticonvulsant and antiarrhythmic drugs, while the pyrrolidine ring is a common motif in a wide array of natural products and synthetic pharmaceuticals. The fusion of these two pharmacologically significant rings in a spirocyclic arrangement presents a unique scaffold for the development of novel therapeutic agents.
This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the intricate relationship between the molecule's structure and its spectral signatures. This document is designed for researchers, scientists, and drug development professionals, offering both a predictive framework for the spectroscopic characterization of this molecule and a practical guide to the experimental methodologies. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a detailed roadmap for the unambiguous identification and structural elucidation of this promising spirocyclic scaffold.
I. Molecular Architecture and Its Spectroscopic Implications
The structure of this compound, with its distinct hydantoin and pyrrolidine rings sharing a central spiro carbon, dictates a unique set of spectroscopic characteristics. Understanding this architecture is paramount to interpreting the spectral data.
Caption: Molecular structure of this compound with atom numbering.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Spirocyclic Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
A. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the distinct electronic environments of the protons in the pyrrolidine and hydantoin rings. The chemical shifts are influenced by the neighboring nitrogen and carbonyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N1-H , N3-H | 7.5 - 9.0 | Broad Singlet | - | The exact chemical shift of the hydantoin N-H protons is highly dependent on the solvent and concentration due to hydrogen bonding. |
| N7-H | 2.5 - 4.0 | Broad Singlet | - | The pyrrolidine N-H proton is expected to be a broad signal, also influenced by solvent and concentration. |
| C6-H ₂, C9-H ₂ | 3.0 - 3.5 | Triplet or Multiplet | 6.0 - 8.0 | These protons are adjacent to the pyrrolidine nitrogen (N7), leading to a downfield shift. |
| C8-H ₂ | 1.8 - 2.2 | Multiplet | 6.0 - 8.0 | These protons are in a more shielded environment compared to the protons on C6 and C9. |
B. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will clearly distinguish the carbonyl carbons, the spiro-carbon, and the methylene carbons of the pyrrolidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C 2, C 4 (C=O) | 170 - 180 | The two carbonyl carbons of the hydantoin ring are expected to resonate at very low field. |
| C 5 (Spiro-carbon) | 60 - 70 | The quaternary spiro-carbon is a key diagnostic signal. Its chemical shift is influenced by the surrounding nitrogen and carbonyl groups. |
| C 6, C 9 | 45 - 55 | These carbons are directly attached to the pyrrolidine nitrogen, resulting in a downfield shift compared to a typical alkane. |
| C 8 | 25 - 35 | This methylene carbon is the most shielded in the pyrrolidine ring. |
C. Experimental Protocol for NMR Analysis
A robust and self-validating NMR analysis protocol is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Rationale: The choice of solvent is critical to ensure solubility and minimize interference with the analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydantoin-containing compounds due to its high polarity and ability to solubilize compounds with multiple N-H protons.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Rationale: Standard parameters are generally sufficient, but a slightly longer relaxation delay can be beneficial for accurate integration of all proton signals, including the potentially broad N-H protons.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
-
-
¹³C NMR:
-
Rationale: A proton-decoupled experiment is standard for simplifying the spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 220 ppm
-
-
3. Advanced 2D NMR Experiments (for Unambiguous Assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity around the spiro-carbon.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
C. Experimental Protocol for MS Analysis
1. Sample Preparation (for ESI-MS):
-
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.
-
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal of the [M+H]⁺ ion.
-
2. Instrument Parameters (for a Quadrupole or Ion Trap Mass Spectrometer):
-
Rationale: Positive ion mode is chosen to detect the [M+H]⁺ ion. A full scan will provide the molecular weight, and tandem MS (MS/MS) can be used to induce and analyze fragmentation.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Flow rate adjusted to optimize signal.
-
Drying Gas (N₂): Temperature and flow rate adjusted to optimize desolvation.
-
For MS/MS: Isolate the [M+H]⁺ ion (m/z 156) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
V. Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and structural confirmation. The synergistic application of NMR, IR, and MS techniques allows for a detailed interrogation of its unique spirocyclic architecture. While the predicted data herein serves as a strong foundation, it is the careful and methodologically sound acquisition of experimental data that will ultimately validate and refine our understanding of this intriguing molecule. The insights gained from such detailed spectroscopic characterization are not merely academic; they are the critical first step in unlocking the potential of this compound and its derivatives as novel therapeutic agents. As we continue to explore the vast chemical space of spirocyclic compounds, a thorough and well-reasoned approach to their spectroscopic analysis will remain an indispensable tool in the arsenal of the modern drug discovery scientist.
VI. References
-
Krolenko, K. Yu., Silin, O. V., Vlasov, S. V., Zhuravel, I. O., & Kovalenko, S. M. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Russian Journal of General Chemistry, 85(5), 1235–1240.
-
PubChem. (n.d.). This compound hydrochloride. Retrieved January 17, 2026, from [Link]
-
Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved January 17, 2026, from [Link]
-
Chemistry Online @ UTSC. (n.d.). IR Spectroscopy. Retrieved January 17, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 7-Benzoyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Retrieved January 17, 2026, from [Link]
-
Jin, Z. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Meqbil, Y. A., Che, T., Toll, L., & Husbands, S. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(15), 2329–2337. [Link]
-
SpectraBase. (n.d.). 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione. Retrieved January 17, 2026, from [Link]
An In-depth Technical Guide on the Physicochemical Properties of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Introduction
1,3,7-Triazaspiro[4.4]nonane-2,4-dione represents a core heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its unique spirocyclic architecture, combining a hydantoin ring with a pyrrolidine ring, imparts distinct three-dimensional characteristics that are of interest for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses the relevance of these properties in the context of its derivatives' biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the potential of this and related molecular frameworks.
Molecular Structure and Identification
The fundamental structure of this compound is characterized by a central quaternary carbon atom shared by a five-membered hydantoin ring and a five-membered pyrrolidine ring. This arrangement creates a rigid, spirocyclic system.
Caption: 2D structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| SMILES | C1CNCC12C(=O)NC(=O)N2 | [1] |
| InChI | InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11) | [1] |
| CAS Number | 1334146-82-5 (for hydrochloride salt) | [2] |
Physicochemical Properties
Direct experimental data for the parent compound this compound is scarce in publicly available literature. However, computational methods provide reliable predictions for several key parameters that are crucial for assessing its drug-like properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XlogP | -1.5 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 70.23 Ų (for a related structure) | Suggests good potential for oral bioavailability (typically < 140 Ų).[3] |
| Hydrogen Bond Donors | 3 | The three N-H groups can participate in hydrogen bonding, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the pyrrolidine nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bonds | 0 | The rigid spirocyclic system limits conformational flexibility, which can be advantageous for binding affinity and selectivity. |
Solubility: Based on its low predicted XlogP, this compound is expected to be soluble in polar solvents such as water and dimethyl sulfoxide (DMSO). The hydrochloride salt form is likely to exhibit enhanced aqueous solubility.[1]
pKa: The molecule possesses both acidic (hydantoin N-H) and basic (pyrrolidine N-H) centers. The pKa values will be critical in determining the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. Precise experimental determination is recommended for any drug development program.
Melting Point: As a crystalline solid, the compound is expected to have a relatively high melting point due to its rigid structure and potential for intermolecular hydrogen bonding.
Experimental Determination of Physicochemical Properties
To obtain accurate data, the following experimental protocols are recommended. These are standard methodologies that provide a self-validating system for the characterization of new chemical entities.
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the thermodynamic solubility of the compound in a buffered aqueous solution.
-
Methodology (Shake-Flask Method):
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the solid compound to a known volume of the PBS solution in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The resulting concentration represents the thermodynamic solubility.
-
-
Causality: The shake-flask method is considered the gold standard as it measures the true equilibrium solubility, which is a critical parameter for predicting oral absorption and dissolution rates.
Protocol 2: Determination of Lipophilicity (LogP)
-
Objective: To measure the partition coefficient of the compound between n-octanol and water.
-
Methodology (Shake-Flask Method):
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.
-
Agitate the vial vigorously for several hours to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Causality: LogP is a fundamental descriptor of a molecule's lipophilicity. It is essential for predicting its ability to cross biological membranes, its potential for metabolism, and its off-target liabilities. For ionizable compounds, determining the distribution coefficient (LogD) at physiological pH is also crucial.
Synthesis and Reactivity
The synthesis of the this compound core and its derivatives has been reported in the scientific literature. Efficient synthetic methods often involve multi-step reactions to construct the spirocyclic system.[4][5] The reactivity of the core structure is characterized by the functional groups present:
-
Hydantoin N-H groups: These protons are acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the N1 or N3 positions.
-
Pyrrolidine N-H group: The secondary amine at the N7 position is basic and nucleophilic, making it a common site for modification. For instance, it can react with arenesulfonyl chlorides to form sulfonamide derivatives.[4]
Applications and Biological Significance
While the parent compound's biological profile is not extensively documented, various derivatives of this compound have been synthesized and evaluated for their therapeutic potential.
Antimicrobial Activity: Several studies have focused on the synthesis of N-substituted derivatives, particularly at the N7 position. These compounds have been screened for their antimicrobial properties.[4] Notably, certain 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[4] This suggests that the this compound scaffold can serve as a valuable starting point for the development of new antibacterial agents.
The exploration of this chemical space is an active area of research, and the physicochemical properties of the core structure are fundamental to the design and optimization of new, more potent, and selective drug candidates.
Conclusion
This compound is a heterocyclic scaffold with compelling structural features for applications in drug discovery. Its predicted high polarity and rigid conformation present a unique profile for interacting with biological targets. While experimental data on the parent molecule is limited, the synthesis and biological evaluation of its derivatives have demonstrated its potential, particularly in the development of antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the robust characterization of this and related compounds, which is an essential step in advancing them through the drug development pipeline. Further investigation into this scaffold is warranted to fully unlock its therapeutic potential.
References
- Krolenko, K. Y., Silin, O. V., Vlasov, S. V., Zhuravel, I. O., & Kovalenko, S. M. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51(5), 441-447.
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. (2015). Crossref. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
1,3,8-Triazaspiro[4.5]decane-2,4-dione. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
Sources
The Discovery and Synthesis of Novel Spirohydantoins: A Technical Guide for Drug Development Professionals
Abstract
The spirohydantoin scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the discovery and synthesis of novel spirohydantoins, tailored for researchers and professionals in drug development. We will dissect cornerstone synthetic methodologies, including the Bucherer-Bergs and Strecker reactions, and delve into modern asymmetric approaches that are critical for generating enantiomerically pure clinical candidates. This document emphasizes the causal relationships behind experimental choices, offering field-proven insights into protocol design and optimization. Detailed, step-by-step experimental workflows, comprehensive characterization data, and a critical analysis of the therapeutic landscape of spirohydantoin derivatives are presented to empower researchers in their pursuit of novel therapeutics.
The Spirohydantoin Moiety: A Privileged Scaffold in Medicinal Chemistry
Spirohydantoins are a class of heterocyclic compounds characterized by a hydantoin ring spiro-fused to another cyclic system. This unique three-dimensional architecture imparts a high degree of structural rigidity and complexity, making them attractive candidates for targeting a diverse array of biological macromolecules. The hydantoin core itself is a versatile pharmacophore, featuring multiple hydrogen bond donors and acceptors, which facilitates a wide range of interactions with biological targets.[1]
The therapeutic potential of spirohydantoins is vast, with derivatives showing promise as:
-
Anticancer Agents: Notably as inhibitors of histone deacetylases (HDACs) and the p300/CBP histone acetyltransferases.[2][3]
-
Aldose Reductase Inhibitors: For the potential treatment of diabetic complications.[4][5]
-
Antiviral and Antifungal Agents. [2]
-
Central Nervous System (CNS) Modulators: Targeting serotonin and dopamine receptors.[6]
This guide will focus on the synthetic strategies that unlock the potential of this remarkable scaffold.
Foundational Synthetic Strategies: The Bucherer-Bergs and Strecker Reactions
The synthesis of the spirohydantoin core is most commonly achieved through two classic multicomponent reactions: the Bucherer-Bergs reaction and the Strecker synthesis. Both pathways offer robust and versatile methods for constructing the desired scaffold from readily available starting materials.
The Bucherer-Bergs Reaction: A One-Pot Synthesis of Spirohydantoins
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, involving the one-pot reaction of a ketone, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide).[7][8] This multicomponent reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (derived from the ammonium carbonate) to form an aminonitrile and subsequently cyclize to the hydantoin ring.[8]
A key advantage of the Bucherer-Bergs reaction is its operational simplicity and the ability to generate the spirohydantoin core in a single step. However, a significant limitation is the generation of a racemic mixture at the spirocyclic center, which often necessitates challenging chiral resolution steps for therapeutic applications where single enantiomers are required.[7]
Caption: Generalized workflow for the Bucherer-Bergs synthesis of spirohydantoins.
This protocol provides a practical example of the Bucherer-Bergs reaction for the synthesis of a key spirohydantoin intermediate.[9]
Materials:
-
α-Tetralone (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a stirred solution of α-tetralone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 5-6 hours with continuous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the spirohydantoin product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or tetrahydrofuran, to yield the pure 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione.[9]
Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The presence of characteristic signals for the hydantoin ring and the spiro-fused naphthyl moiety will validate the product's identity.
The Strecker Synthesis: A Stepwise Approach to Spirohydantoin Precursors
The Strecker synthesis provides an alternative and highly versatile route to spirohydantoins. In its classical form, it involves the reaction of a ketone with ammonia and hydrogen cyanide to form an α-aminonitrile.[10][11] This intermediate can then be further elaborated to the spirohydantoin.
A significant advantage of the Strecker synthesis is its adaptability for creating libraries of compounds, as different amines and isocyanates can be introduced in subsequent steps to generate a wide range of derivatives.[12] This modularity is particularly valuable in the lead optimization phase of drug discovery.
Sources
- 1. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
Exploring the Chemical Space of Triazaspiro Compounds: A Guide to Synthesis, Computational Analysis, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Three-Dimensionality in Drug Discovery
In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic compounds and embracing the complexities of three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising scaffolds due to their inherent rigidity and unique spatial arrangement of functional groups.[1][2] Among these, triazaspiro compounds, which incorporate three nitrogen atoms into the spirocyclic core, offer a rich and largely untapped chemical space for the development of new drugs.[2]
The rigid three-dimensional nature of triazaspirocycles provides a significant advantage in drug design. This conformational constraint reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[2] The strategic placement of nitrogen atoms within the scaffold also provides multiple points for hydrogen bonding and other key interactions with protein targets, while serving as handles for chemical modification to fine-tune physicochemical properties.
Natural products bearing the triazaspirocyclic motif have demonstrated a wide range of biological activities, from antimicrobial to antitumor effects, further highlighting the therapeutic potential of this compound class.[1][2] This guide provides a comprehensive overview of the methods used to explore the chemical space of triazaspiro compounds, from their synthesis and characterization to computational modeling and analysis. It is designed to be a practical resource for researchers and scientists working in drug discovery and development, offering both theoretical insights and actionable protocols.
Navigating the Triazaspiro Chemical Space: Synthetic Strategies
The exploration of any chemical space begins with the ability to synthesize a diverse range of compounds. Several synthetic strategies have been developed to access the triazaspiro core and its derivatives. These methods can be broadly categorized into solution-phase synthesis for focused compound preparation and combinatorial approaches for library generation.
Solution-Phase Synthesis: A Targeted Approach
Solution-phase synthesis is ideal for the preparation of specific triazaspiro compounds for in-depth biological evaluation. A common strategy involves a multi-step sequence that builds the spirocyclic core through key bond-forming reactions. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have shown promise as inhibitors of the mitochondrial permeability transition pore (mPTP), serves as an excellent example.[3]
Experimental Protocol: Synthesis of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide [4]
-
Step 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
-
Start with a Rink Amide resin.
-
Perform Fmoc-glycine and Fmoc-alanine couplings using a standard automated peptide synthesizer.
-
-
Step 2: Spirocyclization:
-
Treat the resin-bound dipeptide with N-benzyl-4-piperidone in the presence of p-toluenesulfonic acid (p-TsOH) in toluene at 80°C overnight.
-
-
Step 3: Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triethylsilane (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Filter the exhausted resin and remove volatiles under vacuum.
-
-
Step 4: Purification:
-
Suspend the resulting solid in diethyl ether and isolate by centrifugation.
-
Purify the crude product by reversed-phase semi-preparative HPLC to yield the final compound.
-
Causality Behind Experimental Choices:
-
Solid-Phase Synthesis: The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be washed away, which is particularly advantageous in multi-step syntheses.
-
p-TsOH: This acid catalyst is crucial for the formation of the iminium ion intermediate, which is necessary for the intramolecular cyclization to form the spirocyclic core.
-
Cleavage Cocktail: The combination of a strong acid (TFA) to cleave the product from the resin and a scavenger (triethylsilane) to quench reactive carbocations generated during the process is a standard and effective method in solid-phase synthesis.
Combinatorial Synthesis: Rapidly Accessing Chemical Diversity
To efficiently explore a large swath of the triazaspiro chemical space, combinatorial approaches are invaluable. The Strecker synthesis, a classic multi-component reaction, can be adapted for the parallel synthesis of spirohydantoins, a class of triazaspiro compounds with diverse biological activities.[5]
Experimental Protocol: Parallel Synthesis of a Spirohydantoin Library [5]
-
Step 1: Strecker Reaction to form α-amino nitrile intermediate:
-
In a parallel synthesis reactor, combine an N-substituted 4-piperidone (1.0 eq), aniline (1.5 eq), and trimethylsilyl cyanide (TMSCN, 1.2 eq) in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until completion.
-
-
Step 2: Urea Formation and Cyclization:
-
To the crude α-amino nitrile from the previous step, add a solution of a diverse set of isocyanates (1.1 eq) in dichloroethane.
-
Heat the reaction mixture at 80°C for 2 hours, then stir at room temperature overnight.
-
Add concentrated HCl and heat at 80°C for 1 hour, followed by stirring at room temperature for 2 hours to effect cyclization.
-
-
Step 3: Work-up and Purification:
-
Concentrate the reaction mixtures in vacuo.
-
Purify the individual products using parallel flash chromatography.
-
Causality Behind Experimental Choices:
-
Multi-Component Reaction: The Strecker synthesis allows for the rapid assembly of complex molecules from simple starting materials in a single step, making it highly efficient for library synthesis.[6][7]
-
TMSCN: Using TMSCN in an anhydrous medium is often more efficient and provides better yields compared to using KCN in an aqueous medium for the Strecker reaction.[5]
-
Parallel Synthesis: This approach enables the simultaneous synthesis of a large number of analogs, which is essential for building a diverse chemical library for high-throughput screening.
Computational Exploration: Charting the Triazaspiro Chemical Space
Computational methods are indispensable for navigating the vast chemical space of triazaspiro compounds. A well-designed in silico workflow can prioritize the synthesis of compounds with a higher probability of desired biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
A Workflow for In Silico Exploration
A typical computational workflow for exploring the chemical space of triazaspiro compounds involves several stages, from the design of a virtual library to the prediction of biological activity and the elucidation of structure-activity relationships (SAR).
Caption: A computational workflow for exploring the chemical space of triazaspiro compounds.
Virtual Library Design and Screening
The first step in computational exploration is the creation of a virtual library of triazaspiro compounds.[8][9] This can be achieved by selecting one or more core scaffolds and decorating them with a diverse set of substituents using established chemical reactions in silico.[10][11][12]
Once the virtual library is generated, a screening cascade is employed to identify promising candidates. This typically begins with filtering based on physicochemical properties to ensure drug-likeness. Subsequently, molecular docking is used to predict the binding mode and affinity of the compounds to a specific biological target, such as a G-protein coupled receptor (GPCR) or a kinase.[13][14][15][16][17]
Protocol: High-Throughput Virtual Screening using Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein by adding hydrogens, assigning protonation states, and minimizing the structure.
-
-
Ligand Preparation:
-
Generate 3D coordinates for the virtual library of triazaspiro compounds.
-
Assign correct protonation states and generate low-energy conformers for each ligand.
-
-
Grid Generation:
-
Define the binding site on the target protein and generate a grid for the docking calculations.
-
-
Docking and Scoring:
-
Dock the ligand library into the defined binding site using a suitable docking program.
-
Score the poses of each ligand to estimate their binding affinity.
-
-
Hit Selection:
-
Rank the compounds based on their docking scores and visually inspect the top-ranking poses to ensure sensible binding modes.
-
QSAR and Pharmacophore Modeling
As experimental data becomes available for a series of triazaspiro compounds, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be developed to understand the key molecular features that govern biological activity.[18][19][20][21][22] These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs.
Experimental Characterization and SAR Validation
The synthesized triazaspiro compounds must be thoroughly characterized to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized compounds.[4][23][24][25] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.[4][23]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[26][27][28][29][30]
Table 1: Representative 1H and 13C NMR Data for a 1,4,8-triazaspiro[4.5]decan-2-one Derivative [4]
| 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) |
| 9.51 (bs, 1H) | 175.14 |
| 7.55–7.43 (m, 6H) | 169.31 |
| 7.34 (s, 1H) | 131.12 |
| 7.12 (s, 1H) | 129.53 |
| 4.33 (s, 2H) | 128.80 |
| 3.71 (d, J = 17.1 Hz, 1H) | 73.55 |
| 3.63–3.04 (m, 6H) | 58.59 |
| 2.16–2.05 (m, 1H) | 52.40 |
| 1.97–1.67 (m, 3H) | 48.73 |
| 1.19 (d, J = 6.9 Hz, 3H) | 41.92, 31.72, 29.24, 16.17 |
Structure-Activity Relationship (SAR) Analysis
The biological data obtained for a library of triazaspiro compounds, in conjunction with their structural information, allows for the elucidation of SAR. This involves identifying the structural modifications that lead to an increase or decrease in biological activity. For example, in a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, the nature of the substituent at the 3-position of the lactam ring was found to significantly modulate the inhibitory activity against the mPTP.[3]
Future Perspectives
The exploration of the chemical space of triazaspiro compounds is still in its early stages, with vast regions remaining uncharted. The continued development of novel synthetic methodologies, including diversity-oriented synthesis and biocatalysis, will be crucial for accessing new and more complex triazaspiro scaffolds.[31][32][33][34][35][36] Furthermore, the integration of artificial intelligence and machine learning into computational workflows will enable more accurate predictions of biological activity and facilitate the design of compounds with desired multi-parameter profiles.[37] As our understanding of the synthesis, biological activity, and SAR of triazaspiro compounds grows, so too will their potential to yield the next generation of innovative medicines.
References
-
QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021). MDPI. Available at: [Link]
-
Joullie, M. M., & Lassalas, P. (2017). Triazaspirocycles: Occurrence, Synthesis, and Applications. NIH Public Access. Available at: [Link]
-
QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021). PubMed. Available at: [Link]
-
QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021). ResearchGate. Available at: [Link]
-
Structural variations in Nitrogen heterocycles used for Quantitative Structure–Activity Relationship (QSAR) analysis. (n.d.). ResearchGate. Available at: [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. Available at: [Link]
-
Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Griffith University. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]
-
Szymańska, K., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules. Available at: [Link]
-
Koch, M. H. J. (1973). The crystal and molecular structure of 8-[3-(p-fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspiro[20][21]decan-4-one, C23H26N3O2F. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. Available at: [Link]
-
Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. (2024). PubMed. Available at: [Link]
-
Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]
-
Ligand Docking with a G-Protein Coupled Receptor. (n.d.). Meiler Lab. Available at: [Link]
-
Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. (2024). R Discovery. Available at: [Link]
-
The genotoxicity of selected heterocyclic nitrogen compounds: A quantitative structure-activity relationship study. (2002). Semantic Scholar. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera. Available at: [Link]
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. (2017). ResearchGate. Available at: [Link]
-
SpiroSpace Virtual Library. (n.d.). SpiroChem. Available at: [Link]
-
Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. (2021). SciSpace. Available at: [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). PubMed. Available at: [Link]
-
Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks. (2024). Oreate AI Blog. Available at: [Link]
-
Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. (2020). PubMed. Available at: [Link]
-
Macrocycle Library. (n.d.). SpiroChem. Available at: [Link]
-
An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. (2019). Bioorganic Chemistry. Available at: [Link]
-
Solution-Phase Parallel Synthesis of Spirohydantoins. (2005). Journal of Combinatorial Chemistry. Available at: [Link]
-
Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. (2015). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023). ResearchGate. Available at: [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. (2024). NIH. Available at: [Link]
-
Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. (2015). ResearchGate. Available at: [Link]
-
Strecker Synthesis. (2014). YouTube. Available at: [Link]
-
Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. (2016). ResearchGate. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2020). MDPI. Available at: [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Available at: [Link]
-
1,3,8-triazaspiro[4.5]decane-8-acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(phenylmethyl)-. (n.d.). SpectraBase. Available at: [Link]
-
Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. (2015). ScienceOpen. Available at: [Link]
-
TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS. (2011). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Advances in the Synthesis of Azaspiro[4.5]trienones. (2023). ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). ResearchGate. Available at: [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][18][20]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2022). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Virtual Library | SpiroChem [spirochem.com]
- 9. Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks - Oreate AI Blog [oreateai.com]
- 10. Spiro Library [chemdiv.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Macrocycle Library | SpiroChem [spirochem.com]
- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meilerlab.org [meilerlab.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The genotoxicity of selected heterocyclic nitrogen compounds: A quantitative structure‐activity relationship study | Semantic Scholar [semanticscholar.org]
- 23. sfera.unife.it [sfera.unife.it]
- 24. mdpi.com [mdpi.com]
- 25. spectrabase.com [spectrabase.com]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. scienceopen.com [scienceopen.com]
- 31. DSpace [research-repository.griffith.edu.au]
- 32. figshare.com [figshare.com]
- 33. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
Methodological & Application
"Bucherer-Bergs reaction for 1,3,7-triazaspiro[4.4]nonane-2,4-dione synthesis"
An In-Depth Guide to the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione via the Bucherer-Bergs Reaction
Introduction: The Significance of Spirocyclic Hydantoins
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, spirocyclic hydantoins have emerged as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. The unique three-dimensional architecture of spiro-compounds, where two rings share a single carbon atom, provides a rigid yet complex orientation of functional groups, ideal for precise interactions with biological targets.
The this compound core, which integrates a pyrrolidine ring with a hydantoin moiety, is of particular interest. This structure serves as a versatile building block for developing novel therapeutics, with derivatives showing potential as antimicrobial agents and modulators of key cellular targets like G-protein coupled receptors (GPCRs).[1][2][3] The synthesis of this valuable scaffold can be efficiently achieved using a classic yet powerful multicomponent reaction: the Bucherer-Bergs reaction.[4][5][6] This guide provides a comprehensive overview of the reaction's mechanism, a detailed protocol for its application in synthesizing the target spirocycle, and expert insights into process optimization and safety.
The Bucherer-Bergs Reaction: A Mechanistic Deep Dive
The Bucherer-Bergs reaction, first developed by Hans Theodor Bucherer and Hermann Bergs, is a cornerstone of heterocyclic chemistry for its straightforward and efficient assembly of 5,5-disubstituted hydantoins from simple precursors.[4][7] It is a one-pot, multicomponent reaction that typically utilizes a carbonyl compound (ketone or aldehyde), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[8][9] The latter conveniently serves as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂).
The accepted mechanism proceeds through several key steps:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting ketone or aldehyde, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an Sₙ2-type reaction to yield an α-aminonitrile. This is often the rate-determining step.
-
Cyclization Cascade: The α-aminonitrile is the pivotal intermediate. Its primary amine attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[7][10] This transient species undergoes a rapid intramolecular cyclization to produce a 5-imino-oxazolidin-2-one.
-
Rearrangement to Hydantoin: The final step involves a rearrangement of the 5-imino-oxazolidin-2-one, proceeding through an isocyanate intermediate, to furnish the thermodynamically stable hydantoin ring structure.[8][10][11]
Caption: The multi-step mechanism of the Bucherer-Bergs reaction.
Application Protocol: Synthesis of this compound
To synthesize the target spirocycle, the general Bucherer-Bergs reaction is adapted by using a cyclic ketone as the starting material. The specific precursor required is an N-protected pyrrolidin-3-one. The N-protection (e.g., with a Boc or Cbz group) is crucial to prevent the secondary amine of the pyrrolidine ring from participating in unwanted side reactions, ensuring that the hydantoin formation occurs exclusively at the ketone's carbonyl group. The reaction is followed by a deprotection step to yield the final product.
Caption: Experimental workflow for the target spiro-hydantoin synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0-5.0 eq)
-
Ethanol (EtOH), 95%
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Fume hood
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or meter
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
Part A: Bucherer-Bergs Reaction (Formation of Protected Spiro-Hydantoin)
-
Reaction Setup: In a round-bottom flask, combine N-Boc-3-pyrrolidinone (1.0 eq) and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water. The solvent volume should be sufficient to form a stirrable slurry.
-
Reagent Addition: In a well-ventilated fume hood, carefully add potassium cyanide (2.0 eq) to the mixture.
-
Safety Critical: KCN is highly toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified chemical fume hood.
-
-
Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring under a reflux condenser. Monitor the reaction progress by TLC until the starting ketone spot has been consumed (typically 8-24 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. CRITICAL STEP: Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl dropwise. This step must be performed in the fume hood as it will generate toxic hydrogen cyanide (HCN) gas from any unreacted KCN. Acidification protonates the hydantoin, causing it to precipitate out of the aqueous solution. c. Stir the acidified slurry in the ice bath for 30-60 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual salts and impurities. e. Dry the crude product under vacuum.
Part B: Deprotection
-
Boc-Group Removal: Dissolve the dried, protected spiro-hydantoin in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete removal of the Boc group.
-
Isolation: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is often the TFA salt. To obtain the hydrochloride salt or the free base, further standard workup procedures (e.g., neutralization with a base followed by extraction or salt formation with HCl) are required.[13]
Characterization (Self-Validation):
-
¹H and ¹³C NMR: Confirm the molecular structure, ensuring the disappearance of the Boc-group protons and the appearance of the N-H protons of the hydantoin and pyrrolidine rings.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product (C₆H₉N₃O₂, MW: 155.16 g/mol ).[13]
-
Infrared (IR) Spectroscopy: Identify characteristic peaks for N-H stretching (around 3200 cm⁻¹) and C=O stretching of the hydantoin ring (around 1710-1770 cm⁻¹).
Process Optimization and Troubleshooting
The efficiency of the Bucherer-Bergs reaction can be influenced by several factors. A systematic approach to optimization is key to achieving high yields and purity.
| Parameter | Typical Range | Effect on Reaction & Expert Notes |
| Temperature | 50 - 100°C | Higher temperatures increase reaction rate but can also promote polymerization and reagent decomposition. Optimal temperature is a balance between rate and selectivity.[4] |
| Reagent Ratio | Ketone:KCN:(NH₄)₂CO₃1 : 2 : 4-5 | A molar excess of KCN and (NH₄)₂CO₃ is used to drive the reaction equilibrium towards the product. A 1:2:4 ratio is a good starting point.[7] |
| Reaction Time | 6 - 48 hours | Highly dependent on the substrate's reactivity. Monitor by TLC to avoid unnecessary heating that could lead to side products. For unreactive ketones, extending the time is often more effective than drastically increasing temperature.[4] |
| Solvent System | aq. EtOH, aq. MeOH | The water content is crucial. Too little water hinders the dissolution of inorganic salts, while too much can reduce the solubility of the organic substrate. A 50% alcohol solution is a common and effective choice.[8] |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Extend reaction time or slightly increase temperature. Consider using ultrasonication, which has been shown to accelerate the reaction and improve yields by enhancing mass transfer.[8]
-
Cause: Product loss during work-up.
-
Solution: Ensure complete precipitation by cooling thoroughly and adjusting to the correct pH. Minimize washes with solvents in which the product has moderate solubility.
-
-
Polymerization/Side Products:
-
Cause: High reaction temperatures or reactive substrates.
-
Solution: Lower the reaction temperature and extend the time. Ensure efficient stirring to prevent localized overheating.
-
-
Modern Alternatives: For industrial applications or improved process control, continuous-flow synthesis offers significant advantages. It allows for precise control over temperature, pressure, and stoichiometry, enhances safety by minimizing the volume of hazardous reagents at any given time, and can significantly reduce reaction times.[12][14]
Safety Precautions: Handling Cyanide
The Bucherer-Bergs reaction involves highly toxic cyanide salts. Strict adherence to safety protocols is non-negotiable.
-
Handling: All manipulations of KCN or NaCN must be conducted in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Acidification Hazard: NEVER add acid directly to solid cyanide or concentrated cyanide solutions. The acidification work-up step is the most hazardous part of the protocol, as it generates highly toxic and volatile hydrogen cyanide (HCN) gas. Perform this step slowly, with efficient stirring, in the back of a fume hood.
-
Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. Follow all institutional guidelines for hazardous waste disposal.
References
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Nováková, L., & Jansa, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin).
-
Allery Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]
-
Nováková, L., & Jansa, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Retrieved from [Link]
-
Nováková, L., & Jansa, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). 7-Acetyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Faunce, K. E., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ASPET Journals. Retrieved from [Link]
-
Charisiadis, A., et al. (2023). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
Faunce, K. E., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound hydrochloride (C6H9N3O2) [pubchemlite.lcsb.uni.lu]
- 14. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
"Strecker synthesis of triazaspiro[4.4]nonane-2,4-dione precursors"
Application Note & Protocol
Topic: Strecker Synthesis of Triazaspiro[4.4]nonane-2,4-dione Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The triazaspiro[4.4]nonane-2,4-dione scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that is increasingly utilized in modern drug discovery.[1] This document provides a detailed guide to the synthesis of key α-aminonitrile precursors for this scaffold using a modified Strecker synthesis. We will explore the underlying reaction mechanism, provide a comprehensive, step-by-step laboratory protocol, and discuss critical experimental parameters and troubleshooting. The protocol focuses on the three-component reaction of an N-substituted pyrrolidin-3-one, an amine, and a cyanide source, yielding a versatile intermediate primed for subsequent cyclization into the target spirohydantoin system.
Part 1: Introduction & Mechanistic Rationale
The Significance of the Triazaspiro[4.4]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in drug design. Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and favorable physicochemical properties compared to their linear or fused-ring counterparts.[1] The 1,3,7-triazaspiro[4.4]nonane-2,4-dione system, which incorporates a hydantoin ring, is of particular interest due to its potential for diverse biological activities, including antimicrobial properties.[2] Access to this valuable scaffold hinges on the efficient synthesis of its precursors.
The Strecker Synthesis: A Classic Route to Novel Precursors
The Strecker synthesis, first described in 1850, is a cornerstone of amino acid synthesis.[3] In its classic form, it involves the reaction of an aldehyde or ketone with ammonia and cyanide to produce an α-aminonitrile, which can be subsequently hydrolyzed to an α-amino acid.[4][5] This powerful three-component reaction can be adapted for the synthesis of complex, substituted α-amino nitriles, making it an ideal method for generating precursors to spirocyclic hydantoins.[6]
By starting with a cyclic ketone, such as an N-substituted pyrrolidin-3-one, the Strecker reaction provides a direct route to a spiro-α-aminonitrile. This intermediate contains all the necessary components for the subsequent formation of the hydantoin ring.
Reaction Mechanism
The synthesis of the triazaspiro[4.4]nonane-2,4-dione precursor proceeds in two main stages: the Strecker reaction to form the α-aminonitrile, followed by a cyclization step to form the hydantoin ring.
Stage 1: Strecker Synthesis of the Spiro-α-Aminonitrile Precursor
The reaction begins with the condensation of the cyclic ketone (an N-substituted pyrrolidin-3-one) with a primary amine (e.g., aniline) to form a protonated iminium ion intermediate.[7][8] This step is typically catalyzed by a weak acid. The highly electrophilic iminium carbon is then attacked by a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), to yield the stable spiro-α-aminonitrile.[4][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Detailed Protocol for Drug Discovery
Introduction: The Significance of Triazaspiro[4.4]nonane Scaffolds in Medicinal Chemistry
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. These spirocyclic systems, characterized by their rigid three-dimensional structure, are attractive scaffolds for the development of novel therapeutic agents. The unique spatial arrangement of substituents on the triazaspiro[4.4]nonane framework allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity. Derivatives of this scaffold have shown promise for their biological activities, including potential antimicrobial properties against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[1]. The introduction of an arenesulfonyl group at the 7-position and an arylmethyl substituent at the 3-position can further modulate the pharmacological profile of these molecules, making the development of a robust synthetic protocol for their preparation highly valuable for medicinal chemists and drug development professionals.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones. The synthetic strategy is bifurcated into two key stages: the initial construction of the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione core via a Bucherer-Bergs reaction, followed by the subsequent sulfonylation at the N-7 position. This guide is intended to provide researchers with a detailed and reproducible methodology, underpinned by mechanistic rationale and practical insights.
Overall Synthetic Workflow
The synthesis of the target compounds is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of the spirohydantoin ring system from an N-arylmethyl-3-pyrrolidinone precursor. The second step is the introduction of the arenesulfonyl group.
Caption: Overall synthetic workflow for the preparation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Part 1: Synthesis of the Precursor: 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
The cornerstone of this synthesis is the formation of the spirohydantoin ring system. The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate[2][3]. In this protocol, we adapt this reaction for the synthesis of our key precursor starting from an N-arylmethyl-3-pyrrolidinone.
Mechanism Spotlight: The Bucherer-Bergs Reaction
The reaction proceeds through the initial formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin ring. The use of a pre-formed N-substituted cyclic ketone directly incorporates the arylmethyl group at the desired 3-position of the final spiro-scaffold.
Detailed Experimental Protocol: Synthesis of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
This protocol details the synthesis of the benzyl-substituted precursor as a representative example. The synthesis of the starting material, N-benzyl-3-pyrrolidinone, can be achieved via established literature methods, for instance, starting from ethyl acrylate through a series of reactions including addition, substitution, Dieckmann cyclization, and decarboxylation[4].
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-Benzyl-3-pyrrolidinone | 175.23 | 5.0 g | 28.5 |
| Potassium Cyanide (KCN) | 65.12 | 2.8 g | 43.0 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 11.0 g | 114.5 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 35 mL | - |
| 2 N Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzyl-3-pyrrolidinone (5.0 g, 28.5 mmol), potassium cyanide (2.8 g, 43.0 mmol), and ammonium carbonate (11.0 g, 114.5 mmol).
-
Solvent Addition: Add a mixture of ethanol (50 mL) and water (35 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring in a well-ventilated fume hood. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be monitored for its progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reaction at 60-70°C for 18-24 hours. The reaction mixture will become a clear, yellowish solution.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully evaporate the ethanol under reduced pressure.
-
To the remaining aqueous solution, slowly add 2 N hydrochloric acid with cooling in an ice bath until the pH is acidic (pH ~5-6). This will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Expected Yield: 70-80%.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
The final step in the synthesis is the introduction of the arenesulfonyl group onto the secondary amine at the 7-position of the spiro-scaffold. This is a standard sulfonylation reaction of a secondary amine using an arenesulfonyl chloride in the presence of a base.
Mechanism Spotlight: Sulfonylation of Amines
The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the arenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of 7-(Toluene-4-sulfonyl)-3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
This protocol describes the synthesis of the p-toluenesulfonyl (tosyl) derivative as a representative example.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | 245.28 | 2.45 g | 10.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.10 g | 11.0 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a solution of 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (2.45 g, 10.0 mmol) in dry dichloromethane (50 mL) in a round-bottom flask, add triethylamine (2.1 mL, 15.0 mmol).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(toluene-4-sulfonyl)-3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Expected Yield: 80-90%.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Structure of the Target Molecule
Caption: General structure of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones. The two-step synthetic route, employing a Bucherer-Bergs reaction followed by sulfonylation, is an efficient method for accessing this important class of compounds. The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of this promising molecular scaffold.
References
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Request PDF. Available from: [Link]
-
Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available from: [Link]
Sources
Application Notes and Protocols for Antimicrobial Assays Using 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Spirocyclic compounds, with their unique three-dimensional architecture, represent a promising class of molecules in drug discovery.[1] The inherent rigidity and novel spatial arrangement of spiro-compounds can lead to enhanced target-binding affinity and specificity.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1,3,7-triazaspiro[4.4]nonane-2,4-dione and its derivatives in antimicrobial susceptibility testing.
Derivatives of this compound have demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[2] These findings underscore the potential of this spiro-hydantoin scaffold as a foundational structure for the development of new antibacterial agents. This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for assessing the antimicrobial efficacy of this class of compounds.
Scientific Rationale and Potential Mechanisms of Action
The this compound structure incorporates both a triazole and a hydantoin moiety, both of which are recognized pharmacophores in medicinal chemistry.
-
The Triazole Moiety: Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[3][4] The proposed antimicrobial mechanisms of action for triazole derivatives are diverse and can include the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[5][6]
-
The Hydantoin Moiety: Hydantoin derivatives also possess a broad spectrum of pharmacological activities.[7] Their antimicrobial action can involve multiple mechanisms, such as the inhibition of bacterial cell wall synthesis, disruption of protein synthesis, permeabilization of the cell membrane, and interference with nucleic acid synthesis.[7][8][9] Some hydantoin derivatives have also been investigated as efflux pump inhibitors, which could play a role in combating multidrug resistance.[10]
The unique spirocyclic fusion of these two heterocyclic systems in this compound may result in a compound with a novel mechanism of action or a synergistic combination of the activities associated with its constituent parts. Preliminary studies on derivatives have confirmed activity against Gram-positive bacteria, suggesting a mechanism that targets cellular pathways specific to this group of microorganisms, such as cell wall biosynthesis.[2]
Key Experimental Protocols
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of novel compounds like this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[8]
1. Preparation of Test Compound Stock Solution:
-
Solvent Selection: While specific solubility data for this compound is not widely published, related spirocyclic and heterocyclic compounds often exhibit good solubility in dimethyl sulfoxide (DMSO).[5] It is recommended to use 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as high as solubility permits).
-
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Plate Preparation and Execution:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the compound concentration by half.
-
Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A standard antibiotic with known efficacy against the test organism.
-
Solvent Control: The highest concentration of DMSO used in the assay wells to ensure it has no inhibitory effect on bacterial growth.
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Table 1: Example Data Presentation for MIC Assay
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) |
| This compound | X | Y |
| Vancomycin (Positive Control) | 1 | 0.5 |
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial screening.[6][11]
1. Preparation of Inoculated Agar Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
2. Assay Execution:
-
Using a sterile cork borer or a pipette tip, create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent, e.g., DMSO) in separate wells.
-
Allow the plates to stand for at least 1 hour at room temperature to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
Table 2: Example Data Presentation for Agar Well Diffusion Assay
| Compound | Concentration (µ g/well ) | S. aureus ATCC 29213 Zone of Inhibition (mm) | B. subtilis ATCC 6633 Zone of Inhibition (mm) |
| This compound | 50 | X | Y |
| Vancomycin (Positive Control) | 30 | 18 | 20 |
| DMSO (Negative Control) | N/A | 0 | 0 |
Diagram 2: Agar Well Diffusion Workflow
Caption: Workflow for the agar well diffusion assay.
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of this compound and its derivatives as potential antimicrobial agents. Adherence to these standardized methods is essential for generating reproducible and comparable data, which is a cornerstone of the drug discovery and development process. Further investigations, such as time-kill assays and mechanism of action studies, will be crucial in fully elucidating the therapeutic potential of this promising class of spirocyclic compounds.
References
-
Malviya, R., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]
-
Various Authors. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Su, M., et al. (2018). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases. Available at: [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Pagès, J-M., et al. (2011). Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sarges, R., et al. (1982). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Aggarwal, N., & Kumar, R. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Available at: [Link]
-
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]
-
Krolenko, K. Y., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds. Available at: [Link]
- CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
-
Magaldi, S., et al. (2004). Well diffusion for antifungal susceptibility testing. International Journal of Infectious Diseases. Available at: [Link]
-
Reller, L. B., et al. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]
-
PubChem. 7-Acetyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Available at: [Link]
-
Various Authors. (2020). Spiro Compounds: A Brief History. ResearchGate. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,3,7-Triazaspiro[4.5]decane-2,4-dione | 78222-09-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride | 2247103-50-8 [smolecule.com]
- 9. EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,8-Triazaspiro[4.5]decane-2,4-dione | C7H11N3O2 | CID 120989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spirohydantoin-Class p300/CBP Histone Acetyltransferase Inhibitors
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Transcriptional Coactivators with Precision
The paralogous histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP) are critical transcriptional co-activators that orchestrate a vast array of cellular processes, including cell growth, differentiation, and survival.[1] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails (notably H3K18 and H3K27) and other non-histone proteins.[2] This post-translational modification neutralizes the positive charge of lysine, relaxing chromatin structure and creating docking sites for bromodomain-containing proteins, thereby facilitating gene transcription.
Dysregulation of p300/CBP activity is strongly implicated in numerous human diseases, particularly cancer, where their overexpression often correlates with progression and poor prognosis.[1] This has made them compelling therapeutic targets. While early inhibitors like C646 and the first-in-class lead A-485 were instrumental research tools, they presented challenges including off-target effects or suboptimal drug-like properties.[1][3]
The discovery of spirohydantoins represents a significant advancement in the field. This novel chemical scaffold yields potent, selective, and orally bioavailable inhibitors of p300/CBP.[4][5] For instance, the lead spirohydantoin compound 21 demonstrates superior potency to A-485 in both biochemical and cellular assays and, critically, lacks the off-target activity on dopamine and serotonin transporters observed with A-485.[1] This guide provides a comprehensive overview and detailed protocols for researchers aiming to characterize and utilize spirohydantoin-based inhibitors to probe p300/CBP biology and advance therapeutic development.
Mechanism of Action: Competitive Inhibition at the Catalytic Site
Spirohydantoin-based inhibitors, like their predecessor A-485, function as acetyl-CoA competitive inhibitors.[3][6] They bind to the catalytic HAT domain of p300/CBP, occupying the same site as the acetyl-CoA cofactor. This direct competition prevents the enzyme from transferring an acetyl group to its histone or non-histone substrates, thereby blocking downstream transcriptional activation.
Experimental Roadmap for Inhibitor Characterization
A rigorous validation pipeline is essential to confirm the on-target activity and functional consequences of a novel spirohydantoin inhibitor. The following workflow outlines a logical progression from initial biochemical assessment to downstream cellular effects.
Application Note 1: Biochemical Potency and Selectivity
Objective: To quantitatively measure the inhibitory activity (IC50) of a spirohydantoin compound against purified p300 and CBP enzymes and to assess its selectivity against other related enzymes.
Causality: A direct biochemical assay is the foundational first step. It validates that the compound inhibits the target enzyme in a purified system, free from the complexities of a cellular environment (e.g., membrane permeability, metabolism). This allows for a clean measurement of potency and is crucial for structure-activity relationship (SAR) studies.[7] Selectivity profiling is equally critical to ensure that the observed biological effects are due to inhibition of p300/CBP and not an off-target protein.[3]
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay
This high-throughput, non-radioactive assay measures the acetylation of a biotinylated histone peptide.[6]
Materials:
-
Recombinant human p300 (HAT domain) and CBP (HAT domain)
-
Biotinylated Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Spirohydantoin inhibitor stock solution (in DMSO)
-
A-485 (as a positive control inhibitor)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection Reagents: Europium-labeled anti-acetyl-lysine antibody and Streptavidin-conjugated Allophycocyanin (APC)
Procedure:
-
Compound Plating: Prepare a serial dilution of the spirohydantoin inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well low-volume assay plate. Include wells for a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Enzyme Addition: Dilute the p300 or CBP enzyme to the desired concentration in assay buffer and add to the wells containing the compound. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the biotinylated histone peptide and acetyl-CoA in assay buffer. Add this mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Termination & Detection: Stop the reaction by adding the detection mix, which contains the Europium-labeled antibody and Streptavidin-APC in a TR-FRET buffer (often containing EDTA to chelate Mg2+ and inhibit the enzyme).
-
Final Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (Europium, ~615 nm) and acceptor (APC, ~665 nm) wavelengths.
Data Analysis & Interpretation:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the DMSO (100%) and no-enzyme (0%) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A potent spirohydantoin inhibitor is expected to have an IC50 in the low nanomolar range.[4][6]
Data Presentation: Potency and Selectivity Profile
Quantitative data should be summarized to compare the lead compound against controls and off-targets.
| Compound | p300 IC50 (nM) | CBP IC50 (nM) | PCAF IC50 (nM) | BRD4(1) IC50 (nM) |
| Spirohydantoin 21 | 5.5 | 1.8 | >10,000 | >10,000 |
| A-485 (Control) | 9.8 | 2.6 | >10,000 | >10,000 |
Table 1: Example biochemical profile of a lead spirohydantoin inhibitor compared to the reference compound A-485. Data is hypothetical, based on reported values.[4][6]
Application Note 2: Cellular Target Engagement and Potency
Objective: To verify that the spirohydantoin inhibitor can cross the cell membrane, engage with p300/CBP, and inhibit its enzymatic activity in a live-cell context.
Causality: A compound that is potent biochemically may not be effective in cells due to poor permeability, rapid efflux, or metabolic instability. Cellular assays are therefore essential to confirm target engagement and measure functional potency (EC50) at the cellular level.[8]
Protocol 2: Western Blot for Histone Acetylation Marks
This protocol measures the downstream consequence of p300/CBP inhibition by quantifying the levels of specific histone acetylation marks.[9]
Materials:
-
Cancer cell line known to depend on p300/CBP (e.g., PC-3 prostate cancer, MCF-7 breast cancer).[6]
-
Cell culture medium and reagents.
-
Spirohydantoin inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary Antibodies: Anti-H3K27ac, Anti-H3K18ac, Anti-Total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the spirohydantoin inhibitor (e.g., 0.1 nM to 10 µM) for 3-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins on a 15% SDS-PAGE gel, which provides better resolution for low molecular weight histones.[10] Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using ECL reagents.
-
-
Stripping and Re-probing: After imaging, the blot can be stripped and re-probed with an antibody for Total Histone H3 to confirm equal loading of histone proteins.
-
Quantification: Densitometry analysis (e.g., using ImageJ) should be performed to quantify the H3K27ac signal relative to the Total H3 signal for each treatment condition.
Expected Outcome: A dose-dependent decrease in the H3K27ac and/or H3K18ac signal should be observed in cells treated with the spirohydantoin inhibitor.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12]
Materials:
-
Cells and inhibitor as described above.
-
PBS with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
Western blot materials for detecting total p300 or CBP protein.
Procedure:
-
Cell Treatment: Treat intact cells in culture with the spirohydantoin inhibitor or DMSO vehicle for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells (e.g., via three rapid freeze-thaw cycles).
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Separate Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of soluble p300/CBP protein remaining at each temperature by Western blot.
Data Analysis & Interpretation:
-
In the DMSO-treated samples, the amount of soluble p300/CBP will decrease as the temperature increases.
-
In the inhibitor-treated samples, the protein will be stabilized, resulting in a shift of the melting curve to the right (i.e., more protein remains soluble at higher temperatures). This thermal shift is direct biophysical evidence that the inhibitor is binding to p300/CBP inside the cell.[8]
Application Note 3: Downstream Functional Analysis
Objective: To determine how target inhibition by a spirohydantoin affects gene-specific histone acetylation and cellular phenotypes like cancer cell proliferation.
Causality: After confirming target engagement, the next logical step is to measure the downstream consequences. ChIP-qPCR directly tests the hypothesis that the inhibitor reduces histone acetylation at specific gene regulatory elements controlled by p300/CBP.[9] Phenotypic assays link this molecular action to a biologically relevant outcome, such as the inhibition of cancer cell growth, which is the ultimate goal of developing an anti-cancer therapeutic.[7]
Protocol 4: Chromatin Immunoprecipitation (ChIP) - qPCR
This protocol assesses the level of H3K27 acetylation at a specific genomic locus.[9][13]
Procedure (Abbreviated):
-
Cell Treatment and Crosslinking: Treat cells (e.g., 1-5 x 10^7 cells per IP) with the inhibitor or DMSO. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench with glycine.[14]
-
Chromatin Preparation: Harvest and wash the cells. Lyse the cells and sonicate the chromatin to generate fragments of 200-800 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Set aside a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with an anti-H3K27ac antibody or a non-specific IgG control.
-
Capture and Wash: Capture the antibody-chromatin complexes using Protein A/G beads. Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.[13]
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA from both the IP and input samples using phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify a known p300/CBP target gene promoter and a negative control region (a gene desert or a gene not regulated by p300/CBP).
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the target and control regions. A significant reduction in the % input for the target gene promoter in inhibitor-treated cells compared to DMSO-treated cells indicates successful on-target activity.
References
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Wu, Z., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]
-
Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
St. Hilaire, B.G., & G-S, S. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. National Center for Biotechnology Information. [Link]
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]
-
Waddell, A.R., & Liao, D. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. JoVE. [Link]
-
Chen, Y., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Center for Biotechnology Information. [Link]
-
Waddell, A.R., & Liao, D. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. PubMed. [Link]
-
Lasko, L.M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Center for Biotechnology Information. [Link]
-
Jakob, C.G., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Semantic Scholar. [Link]
-
Mantri, M., et al. (2009). Mechanism of p300 Specific Histone Acetyltransferase Inhibition by Small Molecules. Journal of the American Chemical Society. [Link]
-
Mantri, M., et al. (2009). Mechanism of p300 specific histone acetyltransferase inhibition by small molecules. PubMed. [Link]
-
EpigenTek. (n.d.). Histone Acetyltransferase (HAT) Assay. EpigenTek. [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]
-
Merck Millipore. (n.d.). Certificate of Analysis p300/CBP Immunoprecipitation-HAT Assay Kit. Merck Millipore. [Link]
-
Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]
-
JoVE. (2023). Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. YouTube. [Link]
-
Lasko, L.M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]
-
Liu, X., et al. (2014). Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. Biochemistry. [Link]
-
Grzybowski, A.T., et al. (2022). Theoretical and practical refinements of sans spike-in quantitative ChIP-seq with application to p300/CBP inhibition. bioRxiv. [Link]
-
Prince, H.M., et al. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. National Center for Biotechnology Information. [Link]
-
Lasko, L.M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. National Institutes of Health. [Link]
-
Yang, M., et al. (2021). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. PubMed Central. [Link]
-
Kouskouti, A., & Kyrmizi, I. (2007). protocol: Chromatin Immunoprecipitation (ChIP) Assay. Epigenome NoE. [Link]
-
Santer, F.R., et al. (2011). Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines. Molecular Cancer Therapeutics. [Link]
-
Testa, A., et al. (2020). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. ACS Central Science. [Link]
-
Dorafshan, E., et al. (2017). Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. JoVE. [Link]
-
Bowers, E.M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. National Institutes of Health. [Link]
-
Kim, J.Y., et al. (2014). Chromatin immunoprecipitation (ChIP) assays for binding of p300, c-Jun, and PARP-1 to the RhoB promoter. ResearchGate. [Link]
-
Jakob, C.G., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Scilit. [Link]
-
Russell, T.J., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. National Center for Biotechnology Information. [Link]
-
Ahern, J.R., et al. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. PubMed Central. [Link]
-
Poleshko, A., et al. (2005). Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. PubMed Central. [Link]
Sources
- 1. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. epigenome-noe.net [epigenome-noe.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Evaluating the In Vitro Antiproliferative Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
Introduction: The Therapeutic Potential of Spirohydantoin Scaffolds
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a class of spirohydantoin derivatives that has garnered significant interest in medicinal chemistry. Hydantoin derivatives are known to possess a wide array of pharmacological properties, making them valuable scaffolds in drug discovery.[1][2] Specifically, their application as potential anticancer agents is an area of active research, with studies demonstrating that certain derivatives can induce growth inhibition and apoptosis in various cancer cell lines.[1][3]
This guide provides a comprehensive framework for researchers investigating the antiproliferative effects of novel this compound derivatives. We will detail the essential protocols for determining cytotoxic efficacy, focusing on the widely adopted MTT assay, and discuss the rationale behind key experimental steps. Furthermore, we will explore potential avenues for elucidating the mechanism of action, providing a complete workflow from initial compound screening to preliminary mechanistic insights.
Part I: Synthesis and Preparation of Test Compounds
A robust and efficient synthetic route is paramount for generating a library of derivatives for screening. The synthesis of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, for example, can be effectively achieved through the interaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides.[4]
General Synthetic Workflow:
-
Starting Material Synthesis: Preparation of the core this compound scaffold.
-
Functionalization: Reaction with various substituted reagents (e.g., arenesulfonyl chlorides) to generate a diverse library of derivatives.[4]
-
Purification and Characterization: Purification of final compounds, typically via crystallization or chromatography, followed by structural verification using methods like NMR, IR, and mass spectrometry.
For biological testing, purified compounds must be accurately prepared.
Protocol for Compound Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the cells, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%).
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Part II: Core Protocol for Antiproliferative Activity Assessment - The MTT Assay
The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]
Principle of the MTT Assay: The assay's mechanism is centered on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][6] The insoluble crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting solution is measured spectrophotometrically.[7]
Caption: High-level workflow for the MTT-based cell viability assay.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Selected cancer cell line (e.g., MCF-7, HCT-116, HepG2, A549).[6][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light).[6]
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl).[6]
-
Sterile, 96-well flat-bottom microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm).[7]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count to ensure accuracy.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.[6]
-
Expertise Note: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are still in an exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[5][6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Trustworthiness Note: Always include proper controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells treated with complete medium only (represents 100% viability).
-
Blank Control: Wells with medium and MTT solution but no cells, to measure background absorbance.[6]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution (final concentration of 0.5 mg/mL).
-
Expertise Note: Using serum-free medium is recommended as components in serum can interfere with the reduction of MTT.
-
Incubate the plate for 2 to 4 hours at 37°C.[6][7] During this time, visible purple formazan precipitates will form in viable cells.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.[6]
-
Calculate Percentage Cell Viability:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[6]
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50%.
-
Plot the % Cell Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the precise IC₅₀ value.
-
Part III: Data Presentation and Advanced Mechanistic Insights
Clear presentation of data is crucial for comparing the efficacy of different derivatives.
Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM) of Novel Derivatives
| Compound ID | Derivative Substitution | IC₅₀ on MCF-7 (µM) | IC₅₀ on HCT-116 (µM) | IC₅₀ on HepG2 (µM) |
| TSN-001 | 3-(4-chlorobenzyl) | 12.5 | 15.8 | 25.1 |
| TSN-002 | 3-(3,4-difluorobenzyl) | 5.2 | 8.1 | 11.7 |
| TSN-003 | 3-(4-methoxybenzyl) | 28.9 | 35.4 | >50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Exploring the Mechanism of Action
A potent "hit" from the initial screen warrants further investigation to understand its mechanism. Spirohydantoin derivatives have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway.[1] This involves the upregulation of pro-apoptotic proteins like p53 and BAD, downregulation of anti-apoptotic proteins like BCL2, and subsequent activation of caspases.[1]
Potential Follow-up Experiments:
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic vs. necrotic cell death.
-
Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) via flow cytometry to determine if the compound induces cell cycle arrest.
-
Western Blotting: Probe for key proteins involved in apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP, BCL2 family proteins) to confirm the signaling pathway.[1]
Caption: Potential mitochondrial pathway of apoptosis induced by a lead compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Krolenko, K. Y., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51, 436–442.
- Manna, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Journal of Pharmaceutical and Applied Chemistry.
- Marković, V., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2236-2247.
- Shestakova, T., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(1), 6.
Sources
- 1. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. med.minia.edu.eg [med.minia.edu.eg]
Development of Anticancer Agents from Spirohydantoin Scaffolds: Application Notes and Protocols
Introduction: The Spirohydantoin Scaffold as a Privileged Structure in Oncology
The landscape of anticancer drug discovery is continually evolving, with a persistent search for novel chemical scaffolds that can yield potent and selective therapeutic agents. Among these, the spirohydantoin moiety has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse biological targets. This unique three-dimensional spirocyclic system, which features a hydantoin ring fused to another cyclic system at a single carbon atom, offers a rigid and defined orientation of substituents, facilitating high-affinity interactions with various protein targets implicated in cancer.
Spirohydantoin derivatives have demonstrated a remarkable breadth of anticancer activities by modulating key signaling pathways involved in tumor progression and survival.[1] Their mechanisms of action are diverse and include the inhibition of crucial protein-protein interactions, such as the MDM2-p53 axis, antagonism of hormone receptors like the androgen receptor (AR), and inhibition of enzymes critical for cancer cell metabolism and epigenetics, such as histone deacetylases (HDACs).[2][3] This versatility has propelled the development of several spirohydantoin-based compounds from preclinical research into clinical trials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key methodologies and protocols for the synthesis, in vitro evaluation, and in vivo assessment of spirohydantoin-based anticancer agents. The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.
I. Synthesis of Spirohydantoin Scaffolds
The synthesis of the spirohydantoin core is a critical first step in the development of novel anticancer agents. The choice of synthetic route often depends on the desired substituents and the nature of the spiro-fused ring system. The Bucherer-Bergs reaction is a classic and versatile method for the one-pot synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[4][5]
Protocol 1: Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction
This protocol describes a general procedure for the synthesis of a spirohydantoin from a cyclic ketone.
Rationale: The Bucherer-Bergs reaction is a multicomponent reaction that efficiently constructs the hydantoin ring from simple starting materials. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes in the presence of carbonate to form the hydantoin.[6]
Materials:
-
Cyclic ketone (e.g., cyclohexanone, indanone, tetralone)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (Caution: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cyclic ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[6]
-
Solvent Addition: Add a mixture of ethanol and water (typically 1:1 v/v) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly acidify the reaction mixture with concentrated HCl to pH 1-2. This will precipitate the spirohydantoin product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
-
Characterization: Confirm the structure and purity of the synthesized spirohydantoin using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of Spiro-oxindole Hydantoins
Spiro-oxindole hydantoins are a prominent class of MDM2-p53 interaction inhibitors. Their synthesis often involves a multi-step sequence.
Rationale: This protocol outlines a common strategy for synthesizing spiro-oxindole hydantoins, which involves the initial formation of an isatin-derived intermediate followed by cyclization to form the hydantoin ring.
Materials:
-
Isatin or substituted isatins
-
An appropriate ketone or aldehyde
-
Piperidine (as a catalyst)
-
Ethanol
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve the isatin (1 equivalent) and the ketone/aldehyde (1.1 equivalents) in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of Intermediate: After completion, cool the reaction mixture. The resulting 3-ylideneoxindole intermediate often precipitates and can be collected by filtration.
-
Bucherer-Bergs Reaction: Subject the purified 3-ylideneoxindole intermediate to the Bucherer-Bergs reaction conditions as described in Protocol 1 .
-
Purification and Characterization: Purify the resulting spiro-oxindole hydantoin by column chromatography or recrystallization and characterize its structure as described in Protocol 1 .
II. In Vitro Evaluation of Anticancer Activity
Once synthesized, spirohydantoin derivatives must be evaluated for their biological activity. A panel of in vitro assays is typically employed to assess their cytotoxicity, effects on cell proliferation, and their ability to induce apoptosis and cell cycle arrest.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Rationale: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Spirohydantoin compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the spirohydantoin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) |
| Spiro-oxindole | HCT-116 (colon) | MDM2-p53 | 0.5 - 10 |
| Spiro-thiohydantoin | LNCaP (prostate) | Androgen Receptor | 0.1 - 5 |
| Spiro-naphthalene | HeLa (cervical) | HDAC | 1 - 20 |
Table 1: Representative IC₅₀ values for different classes of spirohydantoin derivatives against various cancer cell lines.
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[2]
Materials:
-
Cancer cells treated with the spirohydantoin compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the spirohydantoin compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[5]
Materials:
-
Cancer cells treated with the spirohydantoin compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the spirohydantoin compound for 24-48 hours. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
III. Target Engagement and Mechanism of Action Studies
To understand how spirohydantoin derivatives exert their anticancer effects, it is crucial to investigate their interaction with specific molecular targets.
Protocol 6: Western Blot Analysis for MDM2-p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream target MDM2 following treatment with a spiro-oxindole hydantoin inhibitor.
Rationale: Inhibition of the MDM2-p53 interaction prevents the degradation of p53, leading to its accumulation. Increased p53 levels then transcriptionally upregulate the MDM2 gene, resulting in a feedback loop where MDM2 protein levels also increase.[9]
Materials:
-
Cancer cells (with wild-type p53) treated with the spirohydantoin compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in p53 and MDM2 expression.
Protocol 7: Androgen Receptor (AR) Competitive Binding Assay
This assay measures the ability of a spiro-thiohydantoin compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Rationale: Potent AR antagonists will displace the radiolabeled androgen from the ligand-binding domain of the receptor in a concentration-dependent manner.[10]
Materials:
-
Rat prostate cytosol (as a source of AR) or recombinant AR protein
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Spiro-thiohydantoin compound
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the radiolabeled androgen and varying concentrations of the spiro-thiohydantoin compound.
-
Receptor Addition: Add the rat prostate cytosol or recombinant AR to each well.
-
Incubation: Incubate the plate overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) slurry precipitation or size exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the spiro-thiohydantoin compound to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the radiolabeled ligand.
Protocol 8: HDAC Activity Assay
This fluorometric assay measures the ability of a spirohydantoin compound to inhibit the activity of histone deacetylases.
Rationale: The assay utilizes a substrate that, when deacetylated by HDACs, can be cleaved by a developer to produce a fluorescent product. The intensity of the fluorescence is proportional to the HDAC activity.[11]
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
HDAC assay kit (containing a fluorogenic substrate, developer, and a known HDAC inhibitor like Trichostatin A)
-
Spirohydantoin compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the HDAC enzyme source, the spirohydantoin compound at various concentrations, and the assay buffer. Include a no-enzyme control, a vehicle control, and a positive control with a known HDAC inhibitor.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
IV. In Vivo Evaluation of Anticancer Efficacy
Promising spirohydantoin compounds identified from in vitro screening should be evaluated for their efficacy and safety in animal models of cancer.
Protocol 9: Subcutaneous Xenograft Mouse Model
This is a widely used in vivo model to assess the antitumor activity of a compound.[12][13]
Rationale: Human cancer cells are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Spirohydantoin compound formulated for in vivo administration (e.g., in a solution or suspension)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1). Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the spirohydantoin compound to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Protocol 10: Hollow Fiber Assay
This assay provides a rapid in vivo screening method to evaluate the activity of a compound against multiple cancer cell lines simultaneously.[3]
Rationale: Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. The fibers allow for the diffusion of nutrients and the test compound, but prevent the cells from migrating. This allows for an in vivo assessment of cytotoxicity in a more controlled environment.[15]
Materials:
-
Immunocompromised mice
-
Hollow fibers (polyvinylidene fluoride)
-
Multiple human cancer cell lines
-
Spirohydantoin compound
Procedure:
-
Fiber Preparation and Cell Loading: Fill the hollow fibers with a suspension of cancer cells and seal the ends.
-
Implantation: Implant the fibers into the peritoneal cavity or subcutaneously in the mice. Multiple fibers, each containing a different cell line, can be implanted in the same mouse.
-
Compound Administration: Treat the mice with the spirohydantoin compound for a short period (e.g., 4-7 days).
-
Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the fibers and assess the viability of the cells within them using an assay like the MTT assay.
-
Data Analysis: Compare the cell viability in the fibers from treated mice to that in fibers from vehicle-treated control mice to determine the in vivo cytotoxic effect of the compound on each cell line.
V. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead spirohydantoin compounds. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify key structural features required for anticancer efficacy.
Key Considerations for SAR of Spirohydantoins:
-
The Spirocyclic Core: The nature of the ring system fused to the hydantoin is critical. For example, in spiro-oxindole MDM2 inhibitors, the oxindole core mimics the key interactions of p53 with MDM2.[16]
-
Substituents on the Hydantoin Ring: Modifications at the N1 and N3 positions of the hydantoin ring can significantly impact activity and properties such as solubility and metabolic stability.
-
Substituents on the Spiro-fused Ring: The type and position of substituents on the other cyclic component of the spiro system are crucial for target engagement. For instance, in androgen receptor antagonists, specific substitutions on the aromatic ring of the spiro-thiohydantoin are necessary for potent antagonism.[7]
VI. Visualization of Key Concepts
Diagrams
Caption: The Bucherer-Bergs reaction for spirohydantoin synthesis.
Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole hydantoins.
Caption: Workflow for the subcutaneous xenograft mouse model.
VII. Conclusion
The spirohydantoin scaffold represents a highly versatile and promising platform for the discovery of novel anticancer agents. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds. By understanding the rationale behind each experimental step and employing a systematic approach to structure-activity relationship studies, researchers can effectively advance the development of spirohydantoin-based therapeutics for the treatment of cancer.
VIII. References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
L-Simion, C. A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Freyberger, A., & Schmuck, G. (2005). Screening for endocrine disruptors: The current status of the development of a tier 1 screening battery for the detection of endocrine active substances. Toxicology Letters, 155(1), 73-81. [Link]
-
van Engeland, M., et al. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1-9. [Link]
-
Bucherer, H. T., & Steiner, W. (1934). Über die bildung von hydantoinen aus α-oxy-und α-aminonitrilen. Journal für Praktische Chemie, 140(1-3), 291-316. [Link]
-
Nicoletti, I., et al. (1991). A rapid and simple method for measuring thymocyte apoptosis by propidium iodide staining and flow cytometry. Journal of Immunological Methods, 139(2), 271-279. [Link]
-
Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4. Nature, 227(5259), 680-685. [Link]
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]
-
Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254. [Link]
-
Gupta, A. K., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
-
Tomita, K., et al. (2011). A facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 7, 1233-1238. [Link]
-
Kaur, S., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Journal of Molecular Structure, 1298, 137021. [Link]
-
Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(6), 6999-7033. [Link]
-
Ding, K., et al. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 49(12), 3432-3435. [Link]
-
Zhang, Z., et al. (2021). Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(14), 10387-10404. [Link]
-
Wegener, D., et al. (2003). A highly sensitive, non-radioactive and homogeneous assay for histone deacetylase activity. Chemical Communications, (13), 1506-1507. [Link]
-
Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241. [Link]
-
Fiebig, H. H., et al. (2004). Evaluation of targeted drugs in human tumor xenografts. Seminars in oncology, 31(1), 21-29. [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. [Link]
-
Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Link]
-
van der Horst, E. H., et al. (2007). A seven-step solid-phase synthesis of spirohydantoins and an eight-step solid-phase synthesis of spiro-2, 5-diketopiperazines. The Journal of organic chemistry, 72(23), 8767-8777. [Link]
-
Hollingshead, M. G., et al. (1995). In vivo cultivation of tumor cells in hollow fibers. Life sciences, 57(2), 131-141. [Link]
-
Mi, Y., et al. (2012). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & medicinal chemistry, 20(22), 6567-6573. [Link]
-
Mi, J. Q., et al. (2008). The hollow fiber assay: a re-emerging in vivo model for drug screening. Zhonghua zhong liu za zhi [Chinese journal of oncology], 30(7), 481-484. [Link]
-
Chen, J., et al. (2023). Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 258, 115490. [Link]
-
Wang, S., et al. (2021). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research, 10(7). [Link]
-
Zhang, Y., et al. (2006). Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modulators. Bioorganic & Medicinal Chemistry Letters, 16(22), 5783-5786. [Link]
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779-2796. [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
-
Li, Y., et al. (2023). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry, 47(1), 185-195. [Link]
-
Tumskiy, R. S., et al. (2019). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological reports, 71(2), 357-360. [Link]
-
Wu, D., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry, 10, 963595. [Link]
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 3. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Rapid Synthesis of Spirohydantoins using a Dedicated Microwave Reactor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Spirohydantoins represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthesis methods, such as the Bucherer-Bergs reaction, often require long reaction times and harsh conditions. This application note provides a comprehensive guide to the experimental setup and a detailed protocol for the microwave-assisted organic synthesis (MAOS) of spirohydantoins. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner product profiles. This guide is intended for researchers in drug discovery and process development seeking to accelerate and optimize the synthesis of these valuable heterocyclic compounds.
The Scientific Rationale: Why Microwave-Assisted Synthesis?
The drive to accelerate drug discovery pipelines has placed a premium on technologies that can rapidly generate and optimize chemical entities.[1] Spirohydantoins, with their rigid three-dimensional structures, are key pharmacophores found in anticonvulsant and antidiabetic drugs. The Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, a cyanide source, and ammonium carbonate, is a classic and versatile method for their synthesis.[2][3] However, conventional thermal heating of this reaction can be sluggish, often requiring many hours or even days to reach completion.[2]
Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Unlike conventional heating, which relies on the slow transfer of heat from an external source through vessel walls (conduction and convection), microwave synthesis utilizes dielectric heating.[4][5]
Core Principles of Microwave Heating:
-
Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents and reagents) constantly attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates intense internal friction, leading to a swift and uniform increase in temperature throughout the bulk of the reaction medium.[6][7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which also contribute to the rapid generation of heat.[7]
This "in-core" volumetric heating is incredibly efficient and is the primary reason for the dramatic rate accelerations seen in microwave chemistry.[1] By using sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points, allowing reactions to be conducted at very high temperatures safely and reproducibly.[9][10] This combination of rapid heating and high-temperature chemistry often leads to higher yields, reduced by-product formation, and provides a powerful tool for green chemistry by minimizing energy consumption and reaction time.[8][11][12]
Essential Experimental Setup: The Microwave Reactor
The use of a dedicated microwave reactor designed specifically for chemical synthesis is mandatory for safety, control, and reproducibility. Domestic kitchen microwave ovens must never be used for chemical synthesis. They lack the necessary safety features, temperature and pressure controls, and containment capabilities, creating a significant risk of explosion and exposure to toxic fumes.[5][13]
A modern laboratory microwave reactor consists of the following critical components:
-
Single-Mode Resonant Cavity: This focuses the microwave energy into a specific, well-defined location within the cavity, ensuring precise and homogeneous heating of the reaction vessel.[7] This is crucial for reproducibility and predictable results.
-
Dedicated Process Vials: These are thick-walled glass (e.g., Pyrex or borosilicate) tubes designed and certified to withstand the high temperatures and pressures (often up to 20-30 bar) generated during sealed-vessel microwave synthesis.[9][10] They are sealed with a Teflon-faced silicone septum and a crimp cap.
-
Real-Time Temperature and Pressure Monitoring:
-
Temperature Sensor: A non-contact infrared (IR) sensor is typically located below the reaction vessel to provide accurate real-time temperature measurement of the reaction mixture's surface.
-
Pressure Sensor: A transducer monitors the pressure inside the sealed vessel, providing a critical safety feedback loop to the system's controller.
-
-
Variable Power Output Magnetron: The microwave generator can modulate its power output to precisely maintain the desired reaction temperature setpoint.
-
Efficient Magnetic Stirring: Vigorous stirring is essential to ensure thermal homogeneity throughout the reaction mixture and prevent localized hot spots.
-
Integrated Cooling System: After the reaction is complete, a jet of cooling gas (e.g., compressed air or nitrogen) is used to rapidly cool the vessel, allowing for safe handling and reducing the time between experiments.[9]
Safety is Paramount
-
Chemical Stability: Always consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[13] Reactions known to be dangerously exothermic under conventional heating should be approached with extreme caution.
-
Vessel Integrity: Only use vials and caps specified by the microwave reactor manufacturer. Never fill a vial more than two-thirds full to allow for thermal expansion and headspace for vapor pressure.
-
Post-Reaction Handling: Crucially, always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before removing it from the reactor and opening the cap. [9] Opening a superheated, pressurized vial can result in violent boiling and ejection of the contents.
-
Ventilation: All microwave synthesis experiments should be conducted within a certified laboratory fume hood.[13]
Detailed Protocol: Microwave-Assisted Bucherer-Bergs Synthesis of Cyclohexanespirohydantoin
This protocol provides a step-by-step method for the synthesis of cyclohexanespirohydantoin from cyclohexanone. This reaction serves as a representative example that can be adapted for other cyclic or acyclic ketones.
Reaction Scheme:
Materials and Reagents
-
Cyclohexanone (1.0 equiv)
-
Potassium Cyanide (KCN) (2.0 equiv) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
10 mL dedicated microwave process vial with a magnetic stir bar
-
Crimp cap and septum
Instrumentation
-
A dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate temperature and pressure controls.
Step-by-Step Experimental Procedure
-
Reagent Preparation (in a fume hood): To a 10 mL microwave process vial equipped with a magnetic stir bar, add ammonium carbonate (4.0 mmol).
-
Add potassium cyanide (2.0 mmol). Handle KCN with extreme care using appropriate personal protective equipment (gloves, safety glasses). Have a cyanide antidote kit available and be trained in its use. Neutralize any spills or contaminated equipment with a bleach solution.
-
Add the solvent mixture, typically a 1:1 ratio of Ethanol:Water (e.g., 2 mL total).
-
Add cyclohexanone (1.0 mmol, ~98 mg).
-
Vessel Sealing: Place the septum (Teflon side facing the reaction mixture) and aluminum crimp cap on the vial. Securely seal the vial using a manual or automated crimper. A proper seal is critical to safely contain the pressure.
-
Microwave Reactor Programming: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (or "As Fast As Possible")
-
Hold Time: 8 minutes
-
Power: 100 Watts (or set to variable power with a maximum of 100 W to maintain temperature)
-
Pre-stirring: 15 seconds
-
Absorption Level: High (for polar solvents)
-
-
Initiate Synthesis: Start the reaction. The instrument will automatically control the microwave power to maintain the set temperature of 120 °C while monitoring the internal pressure.
-
Cooling: Once the 8-minute hold time is complete, the instrument's integrated cooling system will activate, rapidly cooling the vial. Do not attempt to remove the vial until the temperature is below 50 °C. [9]
-
Product Isolation: Carefully remove the cooled vial from the reactor and de-crimp the cap inside the fume hood.
-
Pour the reaction mixture into a beaker containing approximately 20 mL of cold water, while stirring.
-
A white precipitate of the spirohydantoin product should form. Continue stirring in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 10 mL).
-
Dry the purified product under vacuum or in a drying oven at 50-60 °C to a constant weight. The resulting cycloalkanespirohydantoins are typically obtained in high yield and purity.[14]
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Bucherer-Bergs synthesis of various spirohydantoins, demonstrating the method's efficiency compared to conventional heating.
| Ketone Substrate | Microwave Temp (°C) | Microwave Time (min) | Microwave Yield (%) | Conventional Conditions |
| Cyclopentanone | 120 °C | 8 | ~95% | Reflux, 10-12 hours |
| Cyclohexanone | 120 °C | 8 | ~96%[14] | 60 °C, 10 hours |
| Cycloheptanone | 140 °C | 8 | ~87%[14] | Reflux, 10-12 hours |
| N-Boc-4-piperidone | 130 °C | 8 | ~99%[14] | 60 °C, 12 hours |
Visualization of the Experimental Workflow
A clear workflow ensures reproducibility and understanding of the entire process from start to finish.
Caption: Workflow for Microwave-Assisted Spirohydantoin Synthesis.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Semantic Scholar. (n.d.). The impact of microwave synthesis on drug discovery.
- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences.
- (2024). Microwave assisted synthesis. Technology.
- Szymański, P., & Wrona-Piotrowicz, A. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Glasnov, T. N., & Kappe, C. O. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses.
- Leonelli, F., & Verboncoeur, E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules.
- Rivero, I. A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. ARKIVOC.
- Leonelli, F., & Verboncoeur, E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Montagne, C., et al. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters.
- Singh, S., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- Grewal, A. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
- Sharma, V., & Singh, P. (2019). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- de la Torre, A. F., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances.
- (n.d.). Bucherer-Bergs Reaction. Pharmapproach.
- Yadav, P., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Cravotto, G., & Orio, L. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research.
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. mdpi.com [mdpi.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. rjpdft.com [rjpdft.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis [wisdomlib.org]
- 12. ijrpas.com [ijrpas.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Analytical Characterization of Spirohydantoin Libraries
Abstract
Spirohydantoin scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticonvulsants and selective androgen receptor modulators.[1][2] The generation of spirohydantoin libraries through combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid exploration of vast chemical space.[3] However, the success of any high-throughput screening (HTS) campaign is contingent upon the quality and purity of the compound library.[4] Rigorous analytical characterization is therefore not merely a quality control step but a critical component of the discovery workflow, ensuring that biological data is reliable and that structure-activity relationships (SAR) are meaningful. This guide provides an in-depth overview of the principal analytical techniques for characterizing spirohydantoin libraries, offering both theoretical insights and practical, field-proven protocols for their implementation.
The Strategic Imperative for Library Characterization
In drug discovery, a compound library is the foundational tool for identifying "hits"—compounds that exhibit a desired biological effect.[5] The process, often conducted via HTS, involves testing thousands to millions of compounds.[6][7] If the identity, purity, or concentration of the tested compounds is incorrect, the resulting biological data can be misleading, leading to false positives or negatives.[8] This wastes significant resources and can send research programs in unproductive directions.[4]
The analytical workflow is designed to confirm three key attributes for each library member:
-
Identity: Is the compound the intended molecule?
-
Purity: What is the percentage of the desired compound versus impurities or starting materials?
-
Quantity: How much of the compound is present in the sample?
This guide focuses on a multi-modal analytical approach, as no single technique can comprehensively answer all these questions.
Figure 1: High-level workflow for spirohydantoin library characterization.
Core Techniques for Structural and Purity Analysis
The characterization of a chemical library is a tiered process. The workhorses for primary analysis are liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS)
LC-MS is the cornerstone of high-throughput analysis for combinatorial libraries due to its ability to separate complex mixtures and provide molecular weight information with exceptional speed and sensitivity.[9][10]
Causality Behind Experimental Choices:
-
Why HPLC? HPLC separates compounds based on their physicochemical properties (e.g., polarity), allowing for the resolution of the target compound from impurities, unreacted starting materials, and byproducts. This separation is essential for accurate purity assessment.[11]
-
Why Mass Spectrometry? MS is a highly specific detection method that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For small molecules like spirohydantoins, this provides a direct readout of the molecular weight, serving as a primary confirmation of the compound's identity. Electrospray Ionization (ESI) is the most common technique as it is a "soft" ionization method that typically leaves the molecule intact, showing the protonated molecule [M+H]⁺ or other adducts.[2]
-
Why Combine Them? The coupling of HPLC with MS (LC-MS) is synergistic. HPLC provides the purity profile based on chromatographic separation (typically with a UV detector), while the MS confirms the identity of each peak in the chromatogram.[9][10] This combination is indispensable for high-throughput purification and analysis.[4][12]
Data Presentation: Comparison of Common Analytical Techniques
| Technique | Information Provided | Throughput | Sample Req. | Key Application in Library Workflow |
| LC-MS | Purity, Molecular Weight, Reaction Monitoring | Very High (1-5 min/sample) | Low (µg) | Primary QC, purification, identity confirmation.[9] |
| NMR | Detailed 3D Structure, Connectivity, Purity | Low to Medium (5-60 min/sample) | Medium (mg) | Definitive structural verification, purity confirmation.[1][13] |
| X-ray Cryst. | Absolute 3D Stereochemistry, Solid-State Conformation | Very Low (Days to Weeks) | High (mg) & Single Crystal | Unambiguous structure of key compounds/hits.[14][15] |
| Chiral HPLC | Enantiomeric Purity (e.e.), Enantiomer Isolation | Medium | Low (µg) | Analysis and separation of chiral spirohydantoins.[16][17] |
Protocol 1: High-Throughput LC-MS Analysis for Purity and Identity
This protocol outlines a generic reversed-phase LC-MS method suitable for a diverse library of spirohydantoins.
-
Sample Preparation: a. Prepare a stock solution of each library compound in DMSO at 10 mM. b. Create a 1.5 mL vial containing 1 mL of Acetonitrile/Water (50:50). c. Inject 1-5 µL of the 10 mM stock solution into the vial for a final analysis concentration of ~10-50 µM. Causality: DMSO is a standard solvent for compound libraries.[8] Dilution in the mobile phase prevents solvent shock and peak distortion on the column.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC or UHPLC system.[11]
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Causality: C18 is a versatile stationary phase suitable for a wide range of moderately polar to nonpolar compounds like many spirohydantoins.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid aids in the protonation of analytes for positive-ion ESI-MS and improves peak shape.[18]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
-
Mass Spectrometer Settings (ESI - Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C. Causality: These are typical starting parameters for small molecule analysis. The goal is to find the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of the target spirohydantoin.[2]
-
-
Data Analysis: a. Integrate the UV chromatogram (e.g., at 254 nm) to determine the purity of the main peak. b. Extract the ion chromatogram for the expected [M+H]⁺ of your target compound. c. Confirm that the mass spectrum of the main UV peak corresponds to the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS confirms molecular weight, it provides limited structural information. NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity and 3D structure of organic molecules in solution.[13][19] For library characterization, ¹H NMR is used to confirm that the overall structure is correct and to assess purity.
Causality Behind Experimental Choices:
-
Why ¹H NMR? Protons are present in almost all organic molecules and are highly sensitive NMR nuclei. A ¹H NMR spectrum provides a unique "fingerprint" for a molecule, with signals corresponding to each unique proton environment.[20] The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) provide rich structural information.[19]
-
Why Deuterated Solvents? NMR solvents must dissolve the compound without generating a large solvent signal that would obscure the analyte signals.[13] Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used because the deuterium nucleus resonates at a completely different frequency from protons and is "invisible" in a ¹H experiment.
Figure 2: Standard workflow for ¹H NMR analysis.
Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified spirohydantoin compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. c. Transfer the solution to a standard 5 mm NMR tube. Causality: This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time on a modern spectrometer.[21]
-
Instrumental Setup (Example for a 400 MHz Spectrometer): a. Insert the sample into the spectrometer and perform locking and shimming procedures to optimize magnetic field homogeneity. b. Load a standard proton experiment. Key parameters include:[20]
- Pulse Angle: 30-90 degrees.
- Acquisition Time (aq): ~4 seconds.
- Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate quantitative analysis.
- Number of Scans (ns): 16 or 64, depending on sample concentration.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to ensure a flat baseline. d. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Spectral Analysis: a. Structure Verification: Compare the experimental spectrum to the expected spectrum for the target spirohydantoin. Check for the presence of key functional group signals, correct chemical shifts, and expected splitting patterns. b. Purity Assessment: Integrate all peaks corresponding to the target compound and set this total integral to a nominal value (e.g., 100). Integrate any visible impurity peaks. The relative integral of the impurities provides a semi-quantitative measure of purity. For example, if the main compound integral is 100 and an impurity integral is 2, the purity is ~98%.
Advanced Characterization: Chirality and Absolute Structure
For many spirohydantoins, the spirocyclic center is a stereocenter. Since enantiomers can have drastically different pharmacological and toxicological profiles, their separation and characterization are critical.[16][22]
Chiral Separation by HPLC
Causality Behind Experimental Choices:
-
Why Chiral HPLC? Standard reversed-phase HPLC cannot distinguish between enantiomers. Chiral HPLC uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector.[17] Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times, enabling their separation.[23] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective for a broad range of compounds.[24]
Protocol 3: Enantiomeric Separation and Analysis
-
Column and Method Screening: a. There is no universal chiral method; screening is essential.[24] Start with polysaccharide-based columns (e.g., Chiralpak IA, IB, IC). b. Screen different mobile phase modes:
- Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures.
- Polar Organic Mode: Acetonitrile or Methanol.
- Reversed Phase: Aqueous buffer with Acetonitrile or Methanol. Causality: The solvent choice dramatically alters the interactions between the analyte and the CSP, and screening is the only way to empirically find conditions that provide separation.
-
Generic Normal Phase Protocol: a. Column: Chiralpak IA (amylose-based). b. Mobile Phase: Start with 90:10 Heptane:Isopropanol. Run a gradient to 50:50 over 10-15 minutes to find the optimal isocratic condition. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm. e. Sample Prep: Dissolve sample in the mobile phase.
-
Data Analysis: a. If separation is achieved, two distinct peaks will be observed for the racemate. b. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100
X-ray Crystallography
X-ray crystallography is the ultimate technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[15] While low-throughput, it provides unambiguous proof of structure for key compounds, such as potent hits from a screen or final drug candidates.[25][26]
Causality Behind Experimental Choices:
-
The Challenge is Crystallization: The primary bottleneck is not the data collection, but obtaining a high-quality, single crystal suitable for diffraction.[15] This is often an empirical process of trial and error.[21]
-
Why is a Single Crystal Needed? The technique relies on the diffraction of X-rays by the highly ordered, repeating lattice of a single crystal. This diffraction pattern contains the information needed to calculate the electron density and thus the positions of all atoms in the molecule.[26]
Protocol 4: Guide to Small Molecule Crystallization
This is not a rigid protocol but a set of guiding principles for screening crystallization conditions. A minimum purity of >95% is recommended.[21]
-
Solvent Selection: a. Find a solvent in which your compound is sparingly soluble. The ideal solvent dissolves the compound when hot but allows it to become supersaturated and crystallize upon slow cooling. b. Test a range of solvents from polar (ethanol, methanol) to nonpolar (hexane, toluene).
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent to create a near-saturated solution. Loosely cap the vial and leave it undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature, and then to lower temperatures (e.g., 4 °C) very slowly. This can be achieved by placing the flask in an insulated container (like a dewar).
-
Vapor Diffusion (Solvent Layering): Dissolve your compound in a dense solvent in which it is highly soluble (e.g., DCM or Chloroform). Carefully layer a less dense "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane) on top. At the interface, slow diffusion of the anti-solvent into the compound solution will induce crystallization.
-
-
Harvesting Crystals: a. Once suitable crystals (0.1-0.3 mm, transparent, sharp edges) have formed, carefully remove them from the mother liquor using a loop or pipette. b. Quickly coat them in a cryoprotectant oil (e.g., Paratone-N) and flash-cool in liquid nitrogen for transport to a diffractometer.
Conclusion
The robust characterization of spirohydantoin libraries is a non-negotiable prerequisite for successful drug discovery. A tiered analytical strategy, beginning with high-throughput LC-MS for initial purification and quality control, followed by definitive ¹H NMR for structural validation, provides the foundation of confidence needed for screening. For chiral molecules, specialized chromatographic techniques are essential to resolve enantiomers. Finally, X-ray crystallography offers the ultimate, unambiguous structural proof for compounds of high interest. By integrating these techniques and understanding the causality behind their application, researchers can ensure the integrity of their chemical libraries, leading to more reliable biological data and accelerating the journey from hit identification to lead optimization.
References
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (n.d.). Google Scholar.
-
High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]
-
Rivero, I. A., et al. (2007). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. ResearchGate. [Link]
-
Analysis and screening of combinatorial libraries using mass spectrometry. (2001). ResearchGate. [Link]
-
Compound Management for Quantitative High-Throughput Screening. (2008). PubMed Central. [Link]
-
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition. [Link]
-
Trigo, G. G., et al. (1980). PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortropane Spirohydantoins. Scilit. [Link]
-
van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]
-
High-Throughput Screening Methods in Drug Discovery. (2014). Pharma Models. [Link]
-
High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. [Link]
-
Luo, W., et al. (2000). Characterization of spiroiminodihydantoin as a product of one-electron oxidation of 8-Oxo-7,8-dihydroguanosine. Organic Letters. [Link]
-
Barrow, J. C., et al. (2008). Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. Journal of Medicinal Chemistry. [Link]
-
Compound screening. (n.d.). Nuvisan. [Link]
- Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. (n.d.). Google Scholar.
-
(PDF) Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. (2019). Frontiers in Chemistry. [Link]
-
Guide for crystallization. (n.d.). University of Fribourg. [Link]
-
Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. (n.d.). SciSpace. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
Mandal, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PubMed Central. [Link]
-
Harland, F., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2008). PubMed Central. [Link]
-
5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. [Link]
-
Thevis, M., et al. (2010). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. [Link]
-
Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. [Link]
-
Spiropyran-Based Liquid Crystals: The Formation of Columnar Phases via Acid-Induced Spiro-merocyanine Isomerization. (2018). ResearchGate. [Link]
-
Hirsimäki, H. (2002). HIGH THROUGHPUT PURIFICATION OF COMBINATORIAL LIBRARIES BY PREPARATIVE LC/MS. LUTPub. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Pharma Group. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]
-
Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.). CORE. [Link]
-
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. [Link]
-
A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2023). PubMed. [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Chemistry. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI. [Link]
-
Nmr Spectroscopy - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. (2018). PubMed Central. [Link]
-
Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed. [Link]
-
hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). ACS Publications. [Link]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Methods in Drug Discovery [pharmamodels.net]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 8. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry [frontiersin.org]
- 19. jackwestin.com [jackwestin.com]
- 20. scispace.com [scispace.com]
- 21. unifr.ch [unifr.ch]
- 22. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 24. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 25. Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Note: A High-Throughput Screening Workflow for Identifying Biologically Active Triazaspiro Compounds
Abstract
Triazaspirocyclic scaffolds are a compelling class of molecules in drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency and selectivity for biological targets. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns to identify and validate biologically active triazaspiro compounds. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. Detailed protocols for both a primary cell-based phenotypic screen and a secondary biochemical kinase inhibition assay are provided, alongside a framework for data analysis and hit validation.
The Scientific Foundation: Rationale and Strategy
The journey from a compound library to a validated hit is a multi-step process that demands careful planning and rigorous execution.[1] The success of any HTS campaign hinges on a well-designed assay and a logical screening cascade.
The Power of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity.[2][3] By leveraging automation, miniaturization (typically in 384- or 1536-well formats), and robust detection methods, HTS accelerates the identification of "hits" that can be optimized into lead compounds.[4][5] HTS campaigns can be broadly categorized into two primary approaches: biochemical and cell-based assays.[6]
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free system.[7][8] They are highly specific, offer a clean signal, and are excellent for understanding direct target engagement.
-
Cell-Based Assays: These assays provide more biologically relevant data by measuring a compound's effect within the context of a living cell.[9][10] They can assess broader physiological outcomes like cell viability, signaling pathway modulation, or reporter gene expression, but can also be more complex to interpret.[11][12]
Our strategy will employ a tiered approach, starting with a broad phenotypic screen to identify compounds with general cytotoxic or cytostatic effects, followed by more specific assays to elucidate the mechanism of action.
Triazaspiro Compounds: A Privileged Scaffold
Triazaspirocycles are polycyclic compounds where two or more rings are connected by a single quaternary carbon center that also has three nitrogen atoms attached.[13] This unique architecture confers several advantages in medicinal chemistry:
-
Three-Dimensionality: Their non-planar structure allows for exploration of chemical space that is often inaccessible to flat, aromatic compounds, potentially leading to novel interactions with protein binding sites.[14]
-
Structural Rigidity: The constrained conformation reduces the entropic penalty upon binding to a target, which can result in higher binding affinity.
-
Novelty: As a relatively underexplored scaffold class, they offer opportunities for discovering novel mechanisms of action and intellectual property.
Known biological activities of triazaspiro derivatives include myelostimulating, anticancer, and mitochondrial permeability transition pore (mPTP) inhibitory effects, making them a rich area for further investigation.[15][16][17]
The HTS Workflow: From Assay Design to Validated Hit
A successful HTS campaign is a systematic process. The workflow described below ensures that resources are focused on the most promising compounds, while systematically eliminating false positives.
Figure 2: Data analysis pipeline for identifying and confirming primary hits.
Primary Data Analysis
-
Normalization: For each plate, calculate the percent inhibition for each test well using the plate-specific controls.
-
Formula: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
-
-
Hit Selection: A common method is to use the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.
-
Formula: Z-score = (Signal_compound - Mean_neg) / SD_neg
-
Criteria: A Z-score of < -3 (for inhibition) is a stringent and common cutoff, indicating that the compound's effect is more than 3 standard deviations away from the plate's neutral response.
-
Hit Confirmation and Dose-Response
Compounds identified as primary hits must be validated. [18]
-
Re-test: Cherry-pick the primary hits and re-test them in the same assay to confirm activity and rule out errors from the primary screen.
-
Dose-Response: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency. The resulting data is fitted to a four-parameter logistic curve to calculate the IC₅₀ (half-maximal inhibitory concentration).
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| TZS-001 | 0.85 | 1.1 | 98.5 |
| TZS-002 | 12.3 | 0.9 | 95.2 |
| TZS-003 | > 50 | N/A | 25.1 |
| Table 2: Example dose-response data for confirmed hits. |
Protocol 2: Secondary Biochemical Kinase Inhibition Assay
Objective: To determine if a confirmed cytotoxic hit from the primary screen acts by inhibiting a specific kinase (e.g., Src kinase), a common target in oncology.
Causality: A biochemical assay is used as a secondary screen to de-convolute the phenotypic result. [6]It provides direct evidence of target engagement and helps to build a structure-activity relationship (SAR). [4]A homogenous, fluorescence-based assay is chosen for its sensitivity and HTS compatibility. [8] Materials:
-
Recombinant Src kinase
-
Kinase substrate peptide
-
ATP
-
Assay Buffer
-
ADP-Glo™ Kinase Assay kit (measures ADP production)
-
Confirmed triazaspiro hits and controls
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the confirmed hits in DMSO, then dilute into the assay buffer. Add compounds to the 384-well plate.
-
Kinase Reaction:
-
Add the Src kinase and substrate peptide mixture to the wells containing the compounds.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition and IC₅₀ values as described in Section 4. Hits from the primary screen that show potent inhibition in this assay are considered validated mechanistic hits.
Conclusion and Future Perspectives
This application note outlines a robust, tiered workflow for the high-throughput screening of triazaspiro compounds. By starting with a broad phenotypic screen and progressing to specific biochemical assays, researchers can efficiently identify compounds with significant biological activity and begin to elucidate their mechanism of action. Validated hits from this cascade provide a strong foundation for hit-to-lead chemistry programs, where the triazaspiro scaffold can be further optimized for potency, selectivity, and drug-like properties, ultimately accelerating the path to novel therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
-
An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1–12. [Link]
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
-
National Center for Biotechnology Information. (2010). Cell-Based Assays for High-Throughput Screening. Molecular Biotechnology, 45(2), 180–186. [Link]
-
Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link]
- National Center for Biotechnology Information. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications.
- Evotec. (n.d.). Biochemical Assay Services.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
- Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
- JOCPR. (n.d.). Synthesis, characterization and biological activity of 1,6,7 triazaspirothiazolidine,tetrazoles and azetidines.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- ResearchGate. (2025). Triazaspirocycles: Occurrence, Synthesis, and Applications | Request PDF.
- HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
- IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- National Center for Biotechnology Information. (n.d.). Data Mining and Computational Modeling of High Throughput Screening Datasets.
-
National Center for Biotechnology Information. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 154. [Link]
- BOC Sciences. (n.d.). High Throughput Screening (HTS).
- National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
-
National Center for Biotechnology Information. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143. [Link]
- Taylor & Francis Online. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical Assays | Evotec [evotec.com]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Welcome to the technical support center for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable spirohydantoin scaffold.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the this compound synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the Bucherer-Bergs synthesis of this compound can often be traced back to several critical parameters. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Starting Ketone Purity: Ensure the purity of the starting N-protected-3-pyrrolidinone. Impurities can lead to unwanted side reactions.
-
Cyanide Source: Use a fresh, high-quality source of cyanide (e.g., KCN or NaCN). Over time, cyanide salts can degrade, especially with exposure to moisture and atmospheric carbon dioxide.
-
Ammonium Carbonate: This reagent is a key source of both ammonia and carbon dioxide. It can decompose over time, so using a fresh batch is crucial.
-
Molar Ratios: A common starting point for the molar ratio of ketone:cyanide:ammonium carbonate is 1:2:2. An excess of cyanide can sometimes lead to the formation of byproducts.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical factor. While the Bucherer-Bergs reaction is typically heated, excessively high temperatures can promote decomposition of reactants and intermediates. A temperature range of 60-80 °C is generally effective.[2]
-
Solvent System: The choice of solvent is crucial for ensuring all reactants are sufficiently soluble. A mixture of water and a miscible organic solvent like ethanol is commonly used. For less reactive ketones, higher boiling point solvents such as propylene glycol have been shown to improve yields.[3]
-
Reaction Time: This reaction can be slow. Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from several hours to overnight.
-
-
Work-up Procedure:
-
Acidification: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (around pH 2-3) to fully precipitate the hydantoin.
-
Product Isolation: Incomplete precipitation or loss of product during filtration and washing can significantly impact the final yield.
-
Question 2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be and how can I avoid it?
Answer: The formation of impurities is a common challenge. Here are some likely culprits and strategies for their mitigation:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting ketone in your crude product. This can be addressed by optimizing the reaction time and temperature as discussed above.
-
Polymerization Products: Under certain conditions, side reactions such as polymerization can occur. This is more likely with prolonged reaction times at high temperatures. Careful monitoring of the reaction progress is key. The use of ultrasonication has been reported to sometimes reduce polymerization and shorten reaction times.[4]
-
Hydrolysis of the Product: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up. It is important to perform the acidification step at a controlled temperature (e.g., in an ice bath) and to not prolong the exposure of the product to strong acid.
-
Formation of α-Amino Acids: The hydantoin product can be hydrolyzed to the corresponding α-amino acid. This is more likely to occur if the work-up conditions are too harsh or if the product is not properly dried and stored.
To minimize impurities, it is crucial to maintain tight control over reaction parameters and to perform a careful work-up. Purification of the crude product by recrystallization, typically from an ethanol/water mixture, is often effective at removing most common impurities.[3]
Question 3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take to drive the reaction forward?
Answer: A stalled reaction can be frustrating. Here are a few strategies to try:
-
Increase the Temperature: A modest increase in temperature can sometimes be enough to overcome the activation energy barrier and push the reaction to completion. However, be cautious of potential decomposition at excessively high temperatures.
-
Use a Co-solvent: If the solubility of your starting materials is an issue, adding a co-solvent like dimethylformamide (DMF) or acetamide can improve solubility and reaction rates.[3]
-
Check Reagent Activity: As mentioned earlier, the activity of ammonium carbonate and the cyanide source is critical. If there is any doubt, use fresh reagents.
-
Consider a Sealed Vessel: For volatile reactants, heating the reaction in a sealed vessel can help to maintain the concentration of all components and drive the equilibrium towards the product. This has been shown to be effective in the synthesis of other hydantoins.[3]
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism of the Bucherer-Bergs reaction for the synthesis of this compound?
The Bucherer-Bergs reaction is a multi-component reaction that proceeds through several key steps. The currently accepted mechanism involves:[4]
-
Imine Formation: The starting ketone reacts with ammonia (from ammonium carbonate) to form an imine.
-
Aminonitrile Formation: A cyanide ion then attacks the imine to form an α-aminonitrile intermediate.
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
-
Cyclization: An intramolecular cyclization occurs to form a 5-imino-oxazolidin-2-one.
-
Rearrangement: This intermediate then rearranges to the more stable this compound product.
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
What are the key safety precautions to consider during this synthesis?
The use of cyanide salts (KCN or NaCN) is the primary safety concern. These compounds are highly toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting ketone from the product. The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots.
III. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound with a focus on achieving a good yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-3-pyrrolidinone | 185.22 | 10.0 g | 0.054 |
| Potassium Cyanide (KCN) | 65.12 | 7.0 g | 0.108 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 20.8 g | 0.216 |
| Ethanol (95%) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-Boc-3-pyrrolidinone (10.0 g, 0.054 mol), potassium cyanide (7.0 g, 0.108 mol), and ammonium carbonate (20.8 g, 0.216 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol and 100 mL of deionized water to the flask.
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Maintain this temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. A precipitate may form.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to pH 2-3. A white precipitate of the Boc-protected spirohydantoin should form.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it with cold deionized water. Dry the solid in a vacuum oven.
-
Deprotection: Suspend the dried Boc-protected spirohydantoin in 100 mL of a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC).
-
Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimum amount of hot water and neutralize with a saturated solution of sodium bicarbonate.
-
Final Product Isolation: Cool the solution to induce crystallization of the final product, this compound. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: A streamlined workflow for the synthesis of this compound.
IV. Product Characterization
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring and the N-H protons of the hydantoin. The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Signals for the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon, and the carbons of the pyrrolidine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin ring (two bands around 1700-1780 cm⁻¹), and C-N stretching. |
| Mass Spec | The molecular ion peak corresponding to the mass of the product. |
V. References
-
Krolenko, K. Yu., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51, 435-441. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
Sources
"common side reactions in the synthesis of triazaspiro nonane diones"
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of triazaspiro nonane diones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Triazaspiro nonane diones are privileged structures in medicinal chemistry, often targeted for their diverse biological activities.[1][2][3] However, their synthesis is not without challenges, frequently involving multi-step sequences where side reactions can compromise yield and purity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on established chemical principles and field-proven insights. We will explore the causality behind common experimental failures and offer robust solutions to guide you toward a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My final cyclization to form the dione ring is low-yielding. My main isolated byproduct appears to be the uncyclized linear precursor. What's happening?
A1: Root Cause Analysis & Mitigation Strategy
This is a classic problem of unfavorable cyclization kinetics or a competing decomposition pathway. The intramolecular nucleophilic attack required to form the second ring of the dione is often the most challenging step.
Causality: The success of this ring-closing step is governed by several factors:
-
Nucleophilicity of the Attacking Nitrogen: The nitrogen atom designated to close the ring must be sufficiently nucleophilic. Steric hindrance or electron-withdrawing groups can suppress its reactivity.
-
Electrophilicity of the Carbonyl Group: The carbonyl carbon (often from an ester, urea, or isocyanate precursor) must be sufficiently electrophilic to accept the nucleophilic attack.
-
Conformational Energetics: The linear precursor must be able to adopt a conformation that brings the reacting groups into proximity. Rigid structures or unfavorable steric interactions can impose a high energy barrier to achieving this pre-cyclization state.
Troubleshooting Steps:
-
Re-evaluate Your Base/Catalyst: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophilic nitrogen, while a base that is too strong can promote side reactions like epimerization or decomposition.[4]
-
Solvent Optimization: The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the ions involved without interfering with the nucleophile.
-
Increase Effective Molarity (High Dilution): While seemingly counterintuitive, running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions like dimerization or polymerization. This principle is fundamental in macrocyclization but also holds true for sterically demanding ring formations.
Data Summary: Impact of Base and Solvent on Cyclization Efficiency
| Base | pKa (Conjugate Acid) | Typical Solvent | Comments |
| Triethylamine (TEA) | ~10.7 | DCM, THF, MeCN | Mild, non-nucleophilic base. Good starting point, but may be too weak for less reactive systems. |
| DBU | ~13.5 | THF, MeCN, DMF | Strong, non-nucleophilic base. Excellent for deprotonating amides or ureas without significant risk of nucleophilic addition. Can sometimes promote elimination side reactions. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.0 | DMF, Acetone | Heterogeneous bases. Their large surface area and moderate basicity can be effective. Cesium carbonate, due to the "cesium effect," is particularly known for promoting intramolecular cyclizations. |
| t-BuOK | ~17.0 | THF, t-BuOH | Very strong base. Use with caution. Primarily for deprotonating less acidic N-H bonds but carries a high risk of promoting side reactions, including epimerization at adjacent stereocenters.[5] |
Q2: I'm observing a mixture of regioisomers from my initial aza-Michael addition step. How can I improve selectivity?
A2: Controlling Regiochemistry in Conjugate Additions
The aza-Michael addition is a powerful C-N bond-forming reaction, but its regioselectivity can be problematic when using unsymmetrical Michael acceptors.[6][7] For instance, addition to an itaconate derivative can occur at two different positions.[8]
Causality: Regioselectivity is a function of both kinetic and thermodynamic control.
-
Kinetic Control: The initial site of attack is determined by the relative electrophilicity of the alkene carbons and steric accessibility. The less sterically hindered position is often favored under kinetic conditions (low temperature, short reaction time).
-
Thermodynamic Control: If the initial addition is reversible, the reaction can equilibrate to the most stable product. The thermodynamically favored product is the one where the resulting molecule has the lowest overall energy.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or -78 °C can favor the kinetically controlled product by preventing the reverse reaction and subsequent equilibration to the thermodynamic product.
-
Choice of Catalyst: Lewis acid catalysts can coordinate to the electron-withdrawing group of the Michael acceptor, enhancing the electrophilicity of a specific carbon and directing the nucleophilic attack.
-
Steric Shielding: Modifying the substrate to sterically block one of the potential addition sites is a common strategy in synthetic design. This can be achieved by using a bulky protecting group that is removed later.[9][10]
Workflow: Improving Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Q3: My reaction mixture becomes an intractable solid, and I suspect polymerization. What causes this and how can I prevent it?
A3: Preventing Intermolecular Polymerization
This issue is common when working with reactive monomers, particularly those containing activated double bonds intended for an intramolecular reaction.
Causality: Polymerization occurs when the rate of the intermolecular reaction (one molecule reacting with another) is faster than the rate of the desired intramolecular cyclization. This is especially prevalent in concentrated solutions. Certain synthetic routes, such as those involving Diels-Alder reactions with 5-methylidene-hydantoins, can be prone to polymerization of the starting material or product under harsh conditions.[11]
Troubleshooting Steps:
-
High Dilution: As mentioned in Q1, using a larger volume of solvent significantly decreases the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway. A syringe pump for slow addition of the reactant to a large volume of refluxing solvent is a classic technique to enforce pseudo-high dilution conditions.
-
Protecting Groups: Temporarily masking one of the reactive functional groups can prevent it from participating in intermolecular reactions. For example, if a free amine is polymerizing with an acrylate, protecting the amine as a Boc or Cbz carbamate can prevent this until the desired cyclization step.[9]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If you see the formation of higher molecular weight species, it's a sign to stop the reaction or adjust conditions immediately.
Frequently Asked Questions (FAQs)
FAQ1: What are the most common synthetic routes for constructing the triazaspiro nonane dione core?
The synthesis of this scaffold typically involves two key phases: construction of a piperidine or pyrrolidine ring bearing a quaternary carbon precursor, followed by the formation of the hydantoin (imidazolidine-2,4-dione) ring. Common strategies include:
-
Bucherer-Bergs or Strecker Synthesis: These classic multi-component reactions can be used to form a spiro-aminonitrile or spiro-hydantoin directly from a cyclic ketone precursor (e.g., an N-substituted piperidin-4-one).[12][13]
-
1,3-Dipolar Cycloaddition: This powerful method can construct the nitrogen-containing heterocyclic core in a highly convergent manner.[14]
-
Intramolecular Cyclization: As discussed, this involves the ring closure of a suitably functionalized linear precursor, often formed via reactions like aza-Michael additions or isocyanate couplings.[6][14][15]
FAQ2: When should I use protecting groups on the nitrogen atoms?
Protecting groups are essential when you have multiple reactive nitrogen atoms that could compete in a reaction.[10] Consider using them under these circumstances:
-
To Differentiate Nucleophilicity: If you want one nitrogen to react but not another (e.g., in the hydantoin ring formation), you must protect the less desired nucleophile.
-
To Prevent N-Alkylation: If you are using alkylating agents in other parts of your synthesis, the hydantoin nitrogens can be susceptible to unwanted alkylation.
-
To Improve Solubility: Attaching a bulky, nonpolar protecting group can sometimes improve the solubility of intermediates in organic solvents. The choice between Fmoc, Boc, and Cbz depends on the overall synthetic scheme and the orthogonality required for deprotection steps.[10]
Key Experimental Protocols
Protocol 1: Optimizing Base-Mediated Intramolecular Cyclization
This protocol provides a systematic approach to finding the optimal conditions for the crucial ring-closing step.
Objective: To screen different bases and temperatures to maximize the yield of the cyclized triazaspiro nonane dione and minimize the linear precursor.
Methodology:
-
Setup: In parallel, set up four small-scale reactions (e.g., 25 mg of linear precursor) in separate vials equipped with stir bars.
-
Reagent Preparation: Dissolve the linear precursor in a suitable polar aprotic solvent (e.g., 2.5 mL of anhydrous DMF for a 0.01 M solution).
-
Base Addition:
-
Vial 1: Add 1.2 equivalents of Triethylamine (TEA).
-
Vial 2: Add 1.2 equivalents of DBU.
-
Vial 3: Add 2.0 equivalents of powdered K₂CO₃.
-
Vial 4: Add 1.2 equivalents of t-BuOK (as a 1M solution in THF).
-
-
Reaction Conditions:
-
Stir all vials at room temperature for 2 hours.
-
Take a small aliquot from each for TLC or LC-MS analysis to assess initial conversion.
-
If conversion is low, gently heat the reaction vials to 50-60 °C and monitor every 4 hours.
-
-
Workup and Analysis:
-
Quench the reactions by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Analyze the crude product ratios by ¹H NMR or LC-MS to determine the most effective conditions.
-
-
Self-Validation: The most successful condition will show the highest ratio of the desired product peak to the starting material peak in the LC-MS chromatogram, with minimal formation of new impurity peaks.
Diagram: General Reaction Pathway and Competing Side Reaction
Sources
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
Welcome to the technical support center for the purification of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and hydrogen bonding capabilities of the triazaspiro[4.4]nonane-2,4-dione core can present unique purification hurdles. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a practical question-and-answer format to empower you to achieve the desired purity for your compounds.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives and offers targeted solutions.
Column Chromatography Challenges
Question: My this compound derivative is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?
Answer:
Streaking on silica gel is a frequent issue with polar, nitrogen-containing heterocycles like your triazaspiro[4.4]nonane-2,4-dione derivative. The primary cause is strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven elution and broad, streaky bands.
Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Neutralize the Stationary Phase
The most direct approach is to suppress the acidic nature of the silica gel. You can achieve this by adding a small amount of a basic modifier to your mobile phase.
-
Protocol:
-
Prepare your chosen eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
To this mixture, add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH).
-
Run a TLC with the modified eluent. You should observe more compact spots with improved Rf values.
-
Use this modified mobile phase for your column chromatography.
-
Step 2: Consider Alternative Stationary Phases
If modifying the mobile phase doesn't provide satisfactory results, consider using a different stationary phase that is less acidic.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if streaking persists, switch to basic alumina.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is often a superior technique. In this case, you will use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Step 3: Employ Advanced Chromatographic Techniques
For particularly challenging separations, more advanced techniques may be necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. As the aqueous content in the mobile phase increases, the elution of polar analytes is enhanced.
Question: I'm having trouble eluting my highly polar this compound derivative from my silica gel column, even with a high percentage of methanol in my mobile phase. What should I do?
Answer:
This is a common problem when dealing with very polar molecules that exhibit strong adsorption to the silica gel stationary phase. Here are several strategies to overcome this issue:
1. Drastically Increase Mobile Phase Polarity:
-
If a high percentage of methanol in dichloromethane or ethyl acetate is insufficient, consider switching to a more polar solvent system. A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2) can be very effective for eluting highly polar, basic compounds.
2. Switch to Reversed-Phase Chromatography:
-
As mentioned previously, reversed-phase chromatography is often the best solution for highly polar compounds.
-
Starting Mobile Phase: Begin with a mobile phase of 95:5 water:acetonitrile (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of acetonitrile.
-
Column Choice: A C18 column is the standard choice for reversed-phase chromatography.
-
3. Consider Supercritical Fluid Chromatography (SFC):
-
SFC is a powerful technique for the purification of polar compounds that are difficult to handle by HPLC. It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption.
Crystallization Difficulties
Question: My this compound derivative "oils out" instead of crystallizing when I try to recrystallize it. How can I induce crystallization?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or rapid cooling. Here are several techniques to promote crystallization:
1. Slow Down the Cooling Process:
-
Instead of placing your hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in a beaker of hot water and allowing the entire assembly to cool.
2. Scratch the Inner Surface of the Flask:
-
Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
3. Seed the Solution:
-
If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal formation.
4. Change the Solvent System:
-
Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Pair Method: If finding a single suitable solvent is difficult, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anitsolvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs to try for polar compounds include:
-
Methanol / Diethyl Ether
-
Ethanol / Water
-
Acetone / Hexane
-
Solvent Suitability for Spirohydantoin Derivatives:
| Solvent | Solubility Profile | Recrystallization Suitability |
| Methanol | Often good solubility, especially when heated. | Good single solvent or as the "good" solvent in a pair. |
| Ethanol | Similar to methanol, good solubility when hot. | Good single solvent or in a pair with water. |
| Tetrahydrofuran (THF) | Can be a good solvent for some derivatives. | Can be used as the "good" solvent with a non-polar anitsolvent. |
| Water | Generally poor solubility for many organic compounds, but can be a good anitsolvent. | Useful as the "poor" solvent with a polar organic solvent. |
| Ethyl Acetate | Moderate solubility for some derivatives. | Can be used as the "good" solvent with hexane. |
| Dichloromethane | Good solubility for less polar derivatives. | Often too good of a solvent for recrystallization alone. |
| Hexane/Petroleum Ether | Generally poor solubility. | Excellent anitsolvents when paired with a more polar solvent. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound derivatives.
Question: What are the most likely impurities I should expect from a Bucherer-Bergs synthesis of a this compound derivative?
Answer:
The Bucherer-Bergs reaction is a robust method for the synthesis of spirohydantoins. However, several impurities can arise:
-
Unreacted Starting Materials: The starting ketone or aldehyde may be present if the reaction did not go to completion.
-
Cyanohydrin Intermediate: The initial adduct of the carbonyl compound and cyanide, a cyanohydrin, may persist in the reaction mixture.
-
Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the formation of amino acid derivatives.[1] It is crucial to control the pH during workup and purification.
-
Side-Products from Reagents: Impurities from the cyanide source or ammonium carbonate can also be present.
Impurity Formation Pathway (Bucherer-Bergs Reaction)
Caption: Potential impurity pathways in the Bucherer-Bergs synthesis.
Question: How can I safely handle and dispose of residual cyanide from my Bucherer-Bergs reaction workup?
Answer:
Cyanide is highly toxic, and proper handling and quenching are critical.
-
Quenching Protocol:
-
After the reaction is complete, cool the reaction mixture in an ice bath within a well-ventilated fume hood.
-
Slowly add an excess of a bleach solution (sodium hypochlorite) or a solution of ferrous sulfate. This will oxidize the cyanide to the much less toxic cyanate.
-
Stir the mixture for at least one hour to ensure complete quenching.
-
Test for the absence of cyanide using commercially available cyanide test strips before proceeding with the workup.
-
Dispose of the aqueous waste in accordance with your institution's hazardous waste disposal guidelines.
-
Question: What analytical techniques are best for assessing the purity of my final this compound derivative?
Answer:
A combination of techniques is recommended for a thorough purity assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and for identifying the presence of impurities. Look for unexpected signals or integration values that do not match the expected structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is typically suitable for these compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities.
Typical HPLC Starting Conditions for Purity Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Purification and Analysis Workflow
Caption: A typical workflow for the purification and analysis of spirohydantoin derivatives.
References
-
Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(3), 535-542. [Link]
-
SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks for Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Bucherer–Bergs reaction. In Wikipedia. [Link]
-
Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14037–14044. [Link]
-
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 36, 127854. [Link]
-
Keiser, J., et al. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry, 59(23), 10733-10746. [Link]
Sources
Technical Support Center: Optimizing the Bucherer-Bergs Reaction for Spiro Compounds
Welcome to the technical support center for the Bucherer-Bergs reaction, with a specialized focus on the synthesis of spirocyclic hydantoins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful multicomponent reaction to create complex spiro-heterocyclic scaffolds. Here, we move beyond basic protocols to address the specific challenges and nuances encountered when working with cyclic and sterically demanding ketone precursors.
Frequently Asked Questions (FAQs)
Q1: What is the Bucherer-Bergs reaction and why is it useful for synthesizing spiro compounds?
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone (or aldehyde), a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][2][3] The reaction is particularly valuable for creating spiro compounds because it allows for the direct conversion of a cyclic ketone's carbonyl group into a spirocyclic hydantoin ring system in a single, efficient step. This avoids multi-step synthetic routes that might otherwise be required. The resulting spirohydantoins are important scaffolds in medicinal chemistry, appearing in drugs like Phenytoin and Sorbinil analogues.[4][5]
Q2: What are the key reagents and their roles in the reaction?
The reaction's success hinges on three primary components:
-
Carbonyl Compound (Cyclic Ketone): This is your starting material and forms the non-hydantoin portion of the final spiro compound.
-
Cyanide Source (KCN, NaCN, etc.): Provides the cyanide ion (CN⁻), which acts as a key nucleophile, attacking the carbonyl carbon to initiate the reaction sequence.[3]
-
Ammonium Carbonate ((NH₄)₂CO₃): This is a multifunctional reagent. Upon heating, it decomposes to provide both ammonia (NH₃) and carbon dioxide (CO₂), the essential building blocks for the hydantoin ring.[3][6] It also helps maintain a suitable pH (typically 8-9) for the reaction to proceed efficiently.[1]
Q3: Can you briefly outline the reaction mechanism?
The mechanism involves several key stages that transform the initial ketone into the hydantoin product.[1][2][3]
-
Cyanohydrin Formation: The cyanide ion attacks the electrophilic carbonyl carbon of the ketone to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.
-
Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to create a cyano-carbamic acid.
-
Cyclization & Rearrangement: The cyano-carbamic acid undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the final, stable spirohydantoin product.[1][2]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Troubleshooting Guide for Spiro Compound Synthesis
This section addresses the most common issues encountered during the synthesis of spirohydantoins via the Bucherer-Bergs reaction.
Caption: A workflow for troubleshooting common Bucherer-Bergs reaction issues.
Issue 1: Low or No Product Yield
Q1.1: My reaction with a sterically hindered spiroketone (e.g., benzophenone) is giving very low yields. What's the primary cause?
Sterically hindered ketones, like benzophenone, are notoriously slow to react under standard Bucherer-Bergs conditions.[4][5] The initial nucleophilic attack by the cyanide ion is sterically impeded, becoming the rate-limiting step. Standard conditions (e.g., 60°C in aqueous ethanol) that work for simpler ketones will often fail or give minimal yields.[4]
Solutions:
-
Increase Temperature and Pressure: For stubborn ketones, elevating the temperature to 110-150°C is often necessary.[4][7] To prevent the loss of volatile components like ammonia and CO₂, the reaction should be conducted in a sealed vessel or steel bomb.[4][5] This maintains the concentration of the necessary reagents in the solution.
-
Prolong Reaction Time: Reactions with hindered substrates may require significantly longer times, from 24 hours to 90 hours or more, to achieve acceptable conversion.[4][7]
-
Modify the Solvent: Switching from aqueous ethanol to a higher-boiling point solvent can be highly effective. Solvents like propylene glycol or molten acetamide have been shown to dramatically improve yields for substrates like benzophenone, boosting them from <10% to over 90%.[4][5]
Q1.2: The reaction starts but seems to stall, leaving unreacted starting material. What should I check first?
This often points to an issue with the reagents or reaction environment.
Solutions:
-
Reagent Quality: Ammonium carbonate can degrade over time, losing its potency. Always use a fresh, finely ground batch to ensure efficient generation of NH₃ and CO₂.
-
Reagent Stoichiometry: An improper molar ratio can stall the reaction. A common starting point is a 1:2:2 molar ratio of ketone to cyanide salt to ammonium carbonate.[1] However, for less reactive spiroketones, increasing the excess of cyanide and ammonium carbonate (e.g., to 3 and 6 equivalents, respectively) can drive the reaction forward.[4]
-
pH Control: The reaction is sensitive to pH. Ammonium carbonate naturally buffers the solution to an optimal pH of ~8-9.[1] If the pH is too low, cyanohydrin formation is hindered; if it's too high, the cyanide reagent can degrade.[1]
Issue 2: Formation of Side Products and Purification Challenges
Q2.1: My crude product is a complex mixture, and isolating the desired spirohydantoin is difficult. What are the likely side reactions?
Several side reactions can complicate the product profile:
-
Polymerization: Especially with aldehydes or less stable ketones, polymerization can be a significant issue, leading to intractable tars.[2]
-
Formation of α-ureido acids: The hydantoin ring can be hydrolyzed back to the corresponding α-ureido acid (hydantoic acid) under certain workup conditions.[5]
-
Unreacted Intermediates: Incomplete reactions can leave cyanohydrin or aminonitrile intermediates in the crude mixture.
Solutions:
-
Controlled Workup: After the reaction, cool the mixture thoroughly before acidification. Add acid (e.g., HCl) slowly to precipitate the hydantoin product without forcefully hydrolyzing it.[1]
-
Purification Strategy: Most spirohydantoins are crystalline solids and can be purified effectively by recrystallization.[4] Common solvent systems include ethanol/water mixtures.[1] If recrystallization is insufficient, column chromatography on silica gel may be required.
-
Avoid Excess Cyanide: While a moderate excess of cyanide is often beneficial, a large excess can sometimes lead to side products through over-alkylation or other pathways.[1]
Issue 3: Poor Solubility of the Spiroketone
Q3.1: My starting spiroketone is poorly soluble in the standard aqueous ethanol solvent system. How can I improve this?
Poor solubility is a common problem, especially with large, nonpolar spirocyclic systems. If the ketone doesn't dissolve, the reaction kinetics will be extremely slow due to the heterogeneous mixture.
Solutions:
-
Co-solvents: The use of co-solvents like THF, DMF, or acetamide can significantly improve the solubility of nonpolar substrates.[4] However, be aware that high concentrations of THF can sometimes inhibit the reaction.[4]
-
High-Boiling Point Solvents: As mentioned for low-yield issues, solvents like propylene glycol or PEG can act as excellent solubilizing agents at elevated temperatures.[4][7]
-
Ultrasonication: The application of ultrasonic irradiation has been shown to accelerate hydantoin formation, partly by improving mass transport and breaking up solid aggregates in heterogeneous mixtures.[2][8]
-
Flow Chemistry: For highly nonpolar substrates, a continuous-flow setup using a two-feed system (one for the organic substrate, one for the aqueous reagents) can overcome solubility issues by maximizing the interfacial area between the two phases.[9][10]
Optimization Strategies & Recommended Protocols
Parameter Optimization Summary
| Parameter | Standard Condition | Optimized for Spiroketones | Rationale & Justification |
| Temperature | 60-80°C[1][5] | 110-150°C[4][7] | Overcomes the high activation energy for sterically hindered ketones. Requires a sealed system to prevent reagent loss. |
| Solvent | 50% aq. Ethanol[2] | Propylene Glycol, Acetamide, PEG[4][5][7] | Higher boiling points allow for increased reaction temperatures and can improve the solubility of nonpolar substrates. |
| Reagent Ratio | 1:2:2 (Ketone:KCN:(NH₄)₂CO₃)[1] | 1:3:6 or higher | A larger excess of reagents helps drive the equilibrium towards product formation for less reactive substrates. |
| Pressure | Atmospheric | Elevated (in sealed vessel)[4][8] | Maintains high concentrations of volatile NH₃ and CO₂, which is crucial for efficient cyclization. |
| Reaction Time | 4-12 hours | 24-96 hours[4] | Compensates for the slower reaction kinetics of sterically demanding substrates. |
Experimental Protocol: Synthesis of Spiro[cyclohexane-1,5'-hydantoin]
This protocol provides a robust starting point for the synthesis of a typical spirohydantoin from a cyclic ketone.
Materials:
-
Cyclohexanone (1.0 eq)
-
Potassium Cyanide (KCN) (2.5 eq) (Caution: Extremely Toxic!)
-
Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Safety First: All operations involving potassium cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), potassium cyanide (2.5 eq), and ammonium carbonate (5.0 eq).
-
Add Solvent: Add a 1:1 mixture of ethanol and water until the total concentration of cyclohexanone is approximately 1 M.
-
Seal and Heat: Securely seal the reaction vessel. Place the vessel in an oil bath and heat to 90-100°C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by taking small aliquots (after cooling) and analyzing them by TLC or LC-MS.
-
Workup - Precipitation: After the reaction is complete (or has reached maximum conversion), cool the vessel to room temperature and then further in an ice bath.
-
Slowly and carefully, add concentrated HCl dropwise to the cold, stirred reaction mixture until the pH is ~1-2. A white precipitate of the spirohydantoin should form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove any remaining salts and impurities.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure spiro[cyclohexane-1,5'-hydantoin] as a white crystalline solid.
References
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Poje, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4024. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved from [Link]
-
Poje, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4024. Retrieved from [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Scite.ai. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Retrieved from [Link]
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. Retrieved from [Link]
-
Wermuth, U. D., et al. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Stereoselectivity in Spirohydantoin Synthesis
Welcome to the technical support center for spirohydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the formation of these valuable heterocyclic compounds. Here, we address common challenges in achieving desired stereoselectivity and provide actionable, field-proven insights to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in spirohydantoin synthesis?
The stereochemical outcome of spirohydantoin synthesis is a delicate interplay of several factors. Understanding and controlling these variables is paramount to achieving high diastereoselectivity and enantioselectivity. Key factors include:
-
Reaction Mechanism: The chosen synthetic route, such as the Bucherer-Bergs reaction, Diels-Alder cycloadditions, or multicomponent reactions, will inherently favor certain stereochemical pathways.[1]
-
Substrate Structure: The steric and electronic properties of the ketone or aldehyde precursor, as well as any substituents on the hydantoin ring, can significantly direct the approach of reagents.[2]
-
Catalyst Choice: In asymmetric syntheses, the selection of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid, is critical for inducing enantioselectivity.[3][4]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of stereoisomers.
-
Reagent Stoichiometry: The relative amounts of reactants can impact reaction pathways and the formation of side products, which may complicate stereochemical outcomes.
Q2: How can I control the diastereoselectivity of the Bucherer-Bergs reaction for spirohydantoin synthesis?
The Bucherer-Bergs reaction, a classic method for hydantoin synthesis, can exhibit stereoselectivity, particularly with substituted cyclic ketones.[1] The stereochemical outcome is often dependent on the initial nucleophilic attack of cyanide on the ketone. To influence diastereoselectivity:
-
Steric Hindrance: The direction of cyanide attack can be influenced by the steric bulk of substituents on the ketone. The nucleophile will preferentially attack from the less hindered face.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Experimenting with a range of solvents is recommended.
Q3: What strategies can be employed for the enantioselective synthesis of spirohydantoins?
Achieving high enantioselectivity typically requires the use of chiral auxiliaries, reagents, or catalysts. Some effective strategies include:
-
Chiral Catalysts: The use of C2-symmetric chiral spirocyclic phase-transfer catalysts has shown high performance in asymmetric alkylations to produce chiral spirohydantoins.[3] Chiral-at-metal catalysts, where chirality originates from a stereogenic metal center, offer another innovative approach.
-
Asymmetric Induction: Optically active spirohydantoins can be synthesized through asymmetric induction, for instance, by using chiral amino nitriles as precursors.[5]
-
Enantioselective Cycloadditions: Reactions like the Diels-Alder cycloaddition can be rendered enantioselective by employing chiral Lewis acids or chiral dienes/dienophiles.[2][6]
Q4: Can post-synthesis modifications affect the stereochemistry of spirohydantoins?
Yes, post-synthesis modifications can indeed alter the stereochemistry. For instance, epimerization at a stereocenter can occur under certain conditions, such as exposure to strong acids or bases, or elevated temperatures. It is crucial to consider the stability of the stereocenters in your target molecule during purification and subsequent reaction steps.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter and provides a logical framework for troubleshooting.
Issue 1: Low Diastereoselectivity (Formation of a Diastereomeric Mixture)
Problem: The reaction produces a nearly 1:1 mixture of diastereomers, making separation difficult and reducing the yield of the desired product.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Steric or Electronic Bias | The substrate may lack sufficient steric hindrance or electronic differentiation to direct the incoming reagent to a specific face. | Modify the substrate to include a bulky directing group that can be removed later. Alternatively, explore different synthetic routes that offer inherent stereocontrol. |
| Thermodynamic Equilibration | The reaction conditions (e.g., high temperature, prolonged reaction time) may allow for the equilibration of the initially formed kinetic product to a more stable thermodynamic mixture. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to quench it once the desired product is formed. |
| Inappropriate Catalyst or Reagent | The chosen catalyst or reagent may not be effective in differentiating between the diastereotopic faces of the substrate. | For catalytic reactions, screen a variety of catalysts with different steric and electronic properties. For reagent-controlled reactions, consider using bulkier or more sterically demanding reagents. |
Experimental Protocol: Optimizing Diastereoselectivity in a Diels-Alder Reaction
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Lewis Acid Screening: If applicable, test different Lewis acids (e.g., ZnI₂, Et₂AlCl, BF₃·OEt₂) to identify one that enhances facial selectivity.[2]
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or HPLC to determine the diastereomeric ratio for each condition.
Issue 2: Poor Enantioselectivity in an Asymmetric Synthesis
Problem: The reaction yields a product with a low enantiomeric excess (ee), indicating poor performance of the chiral catalyst or auxiliary.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Catalyst-Substrate Matching | The chosen chiral catalyst may not be well-suited for the specific substrate, leading to a poorly organized and non-selective transition state. | Screen a library of chiral ligands or catalysts. Minor structural modifications to the catalyst can sometimes lead to significant improvements in enantioselectivity.[4] |
| Presence of Impurities | Impurities in the starting materials or solvent can poison the catalyst or interfere with the catalytic cycle. | Ensure all reagents and solvents are of high purity and are properly dried. |
| Incorrect Catalyst Loading or Activation | The catalyst may not be present in the optimal concentration or may not be fully activated. | Vary the catalyst loading to find the optimal concentration. Ensure that the catalyst activation procedure, if required, is performed correctly. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalyzed pathway, lowering the overall enantioselectivity. | Lower the reaction temperature to slow down the uncatalyzed reaction. Adjust the concentration of reactants. |
Workflow for Optimizing Enantioselectivity:
Caption: Iterative optimization workflow for improving enantioselectivity.
Issue 3: Epimerization of the Spiro Center or Adjacent Stereocenters
Problem: The desired stereoisomer is formed, but it undergoes epimerization during workup, purification, or subsequent steps.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic or Basic Conditions | Protons adjacent to carbonyl groups or other electron-withdrawing groups can be labile, leading to enolization and subsequent epimerization under acidic or basic conditions. | Use neutral workup conditions whenever possible. If purification by chromatography is necessary, consider using a neutral stationary phase or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent. |
| Elevated Temperatures | High temperatures can provide the energy needed to overcome the activation barrier for epimerization. | Perform all manipulations, including purification, at or below room temperature if the product is thermally sensitive. |
| Inappropriate Solvent | Protic solvents can facilitate proton exchange and promote epimerization. | Use aprotic solvents for reactions and extractions when epimerization is a concern. |
Protocol for Minimizing Epimerization During Workup and Purification:
-
Quenching: Quench the reaction with a neutral or weakly acidic/basic solution (e.g., saturated aqueous NH₄Cl or NaHCO₃).
-
Extraction: Extract the product into a non-polar, aprotic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate the solvent in vacuo at low temperature.
-
Purification: If chromatography is required, perform flash chromatography on silica gel that has been pre-treated with a neutralizing agent, or use an alternative stationary phase like alumina.
III. Conclusion
Achieving high stereoselectivity in spirohydantoin synthesis is a challenging yet achievable goal. A systematic approach to troubleshooting, grounded in a solid understanding of reaction mechanisms and the factors that influence stereochemical outcomes, is essential for success. By carefully considering substrate design, catalyst selection, and reaction conditions, and by being mindful of potential post-synthesis epimerization, researchers can effectively navigate the complexities of stereocontrol and access the desired spirohydantoin stereoisomers with high purity.
References
-
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. Available at: [Link]
-
Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. Available at: [Link]
-
Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. Available at: [Link]
-
Stereochemistry of the spiro products. ResearchGate. Available at: [Link]
-
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. NIH. Available at: [Link]
-
Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Available at: [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. PubMed. Available at: [Link]
-
[Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. Available at: [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Available at: [Link]
-
Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. PubMed. Available at: [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science. Available at: [Link]
-
Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC - NIH. Available at: [Link]
-
Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). PubMed. Available at: [Link]
-
Enantioselective total synthesis of spirofungins A and B. PubMed - NIH. Available at: [Link]
-
Chiral Spirobipyridine Synthesis by Cobalt-Catalyzed Enantioselective Double [2 + 2 + 2] Cycloaddition. PubMed. Available at: [Link]
-
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. PMC - NIH. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. Available at: [Link]
-
Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ResearchGate. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. Available at: [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Available at: [Link]
-
Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ResearchGate. Available at: [Link]
-
New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Catalysts & Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - PMC [pmc.ncbi.nlm.nih.gov]
"alternative solvents for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione"
Welcome to the technical support guide for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic routes with a focus on sustainability and efficiency. We will explore the challenges commonly encountered in this synthesis and provide detailed troubleshooting advice, with a special emphasis on the selection and implementation of alternative, greener solvents.
The hydantoin scaffold, including spirocyclic variants like this compound, is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Traditional synthetic methods, while effective, often rely on volatile and hazardous organic solvents. The principles of green chemistry compel us to explore safer and more sustainable alternatives that can reduce environmental impact without compromising reaction efficiency.[3] This guide provides the expertise and practical methodologies to navigate this transition successfully.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis and the strategic shift towards alternative solvents.
Q1: What are the most common challenges when synthesizing spiro-hydantoins like this compound?
Researchers often face several key hurdles:
-
Low Yields: Can be attributed to incomplete reactions, steric hindrance from the spirocyclic core, or the formation of stable intermediates that are reluctant to cyclize.
-
Impurity Profile: Side reactions, such as polymerization of reactants or alternative cyclization pathways, can lead to complex mixtures that are difficult to purify.
-
Poor Reactant Solubility: One of the most significant challenges. The starting materials (a ketone, a cyanide source, and a carbonate source in the classical Bucherer-Bergs reaction) have vastly different polarities, making a single ideal solvent difficult to find.
-
Harsh Reaction Conditions: Many traditional protocols require high temperatures or the use of toxic reagents like potassium cyanide, posing safety and environmental risks.
Q2: Why should my lab consider switching to alternative solvents for this synthesis?
The rationale extends beyond environmental compliance. While reducing the use of volatile organic compounds (VOCs) is a primary driver, alternative solvents offer tangible benefits in the lab:
-
Enhanced Safety: Many green solvents are non-flammable, non-volatile, and have a lower toxicity profile, reducing inhalation hazards and the risk of accidents.[4][5]
-
Improved Reaction Kinetics: Solvents like ionic liquids and deep eutectic solvents (DES) can offer unique solvation properties, sometimes leading to faster reaction rates and higher yields.[6]
-
Simplified Workup: Using water as a solvent can allow for simple product precipitation and filtration, avoiding lengthy liquid-liquid extractions. Switchable-hydrophilicity solvents can offer similar advantages.[4]
-
Catalyst Recycling: In biphasic systems using media like ionic liquids or fluorous solvents, the catalyst can often be retained in one phase, allowing for easy separation and reuse.
-
Novel Reactivity: The unique environment provided by some alternative solvents can sometimes alter reaction pathways, potentially leading to different or more selective products.
Q3: What specific alternative solvents are recommended for hydantoin synthesis?
Several classes of green solvents have shown great promise for the synthesis of heterocyclic compounds, including hydantoins:
-
Water: It is inexpensive, non-toxic, and non-flammable. For reactions where reactants have sufficient water solubility, it is an excellent choice.[7]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure makes them safe to handle, and their properties can be tuned by changing the cation/anion pair.[6][8]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, inexpensive, and easy to prepare.[6]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat or using mechanochemistry (ball milling), completely eliminating the need for a solvent.[2][9] This is often the "greenest" option when feasible.
Q4: How do I select the best alternative solvent for my specific derivative?
Choosing the right solvent requires a systematic approach. The following decision workflow, represented as a diagram, can guide your selection process. The key is to match the solvent's properties with the requirements of your reactants and desired reaction conditions.
Caption: Decision workflow for green solvent selection.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility: One or more reactants are not dissolving in the chosen solvent, preventing them from reacting. 2. Incorrect Temperature: The reaction temperature is too low to overcome the activation energy or too high, causing decomposition. 3. Reagent Degradation: The cyanide source (if used) may have hydrolyzed, or other reagents may be old or impure. | 1. Change Solvent: Consult the Solvent Comparison Table below. If using a non-polar solvent, switch to a more polar option like a water/ethanol mixture or a DES.[6] 2. Optimize Temperature: Run a temperature screen in small-scale parallel reactions to find the optimal point. 3. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure the reaction is set up under appropriate atmospheric conditions (e.g., inert gas if required). |
| Formation of Multiple Impurities | 1. Side Reactions: The solvent may be promoting unwanted reaction pathways. For example, highly polar, protic solvents can sometimes participate in reactions. 2. Thermal Decomposition: The product or intermediates may be unstable at the reaction temperature. | 1. Re-evaluate Solvent Choice: An aprotic solvent may be preferable to a protic one to avoid side reactions. Solvent-free conditions can also minimize side-product formation.[9] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing time for decomposition.[2] |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of an Emulsion: During aqueous workup with an organic solvent, emulsions can form, making separation difficult. 3. Oily Product: The product may not crystallize easily. | 1. Use an Anti-Solvent: After the reaction, add an "anti-solvent" in which your product is insoluble to force precipitation. Hexane is a common choice for precipitating polar compounds from polar solvents. 2. Break the Emulsion: Add brine (saturated NaCl solution) to increase the aqueous phase's ionic strength, which often helps break emulsions. 3. Try Trituration/Recrystallization: Add a small amount of a solvent in which the product is sparingly soluble and stir or sonicate (trituration). Alternatively, perform a systematic recrystallization screen with various solvents. |
Comparative Analysis of Solvents
The choice of solvent is critical to the success of the synthesis. This table provides a comparison of a traditional solvent with several greener alternatives.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Environmental & Safety Considerations |
| Dioxane | Ether (Traditional) | 101 | 2.2 | Peroxide-forming, suspected carcinogen, high volatility (VOC). |
| Water | Protic (Green) | 100 | 80.1 | Non-toxic, non-flammable, readily available, sustainable.[7] |
| Ethanol/Water | Protic (Green) | ~78-100 | Variable | Renewable resource (ethanol), low toxicity, biodegradable. A good compromise for dissolving moderately polar reactants.[10] |
| [BMIM]OH | Ionic Liquid (Green) | >300 | ~10-15 | Negligible vapor pressure (no inhalation risk), high thermal stability, potentially recyclable. Can be expensive and viscosity can be high.[6][7] |
| Choline Chloride:Urea (1:2) | Deep Eutectic Solvent (Green) | >200 | ~12-15 | Biodegradable, low cost, easy to prepare from readily available components. Excellent for dissolving polar reactants.[6] |
Experimental Protocol: Synthesis via Bucherer-Bergs Reaction in an Alternative Solvent System
This protocol is an adapted, representative procedure for the synthesis of a spiro-hydantoin core, utilizing a greener ethanol/water solvent system. This method is based on well-established principles for hydantoin synthesis.[10]
Reagents:
-
Pyrrolidin-3-one hydrochloride (or other suitable cyclic ketone precursor)
-
Potassium Cyanide (KCN) - EXTREME CAUTION REQUIRED
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (200 proof)
-
Deionized Water
-
Hydrochloric Acid (2N)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve ammonium carbonate (1.5-2.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Ketone: Add the pyrrolidin-3-one precursor (1.0 eq) to the flask. Heat the mixture to 55-60 °C with stirring until the solids dissolve.
-
Addition of Cyanide: (Warning: KCN is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment. Acidification of cyanide produces lethal HCN gas). Dissolve potassium cyanide (1.0-1.2 eq) in a minimal amount of water. Add this solution dropwise to the heated reaction mixture over 30 minutes using the dropping funnel.
-
Reaction: Stir the reaction mixture vigorously at 55-60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully evaporate the ethanol under reduced pressure.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the solution to pH 2-3 with 2N HCl. (Perform this step in the fume hood as HCN gas may be evolved). A precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the purified this compound.
References
- A Sustainable, Semi-Continuous Flow Synthesis of Hydantoins. (n.d.).
- Novel new research strategies of hydantoin derivatives: A review. (2023).
-
Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]
- Green Synthesis of Hydantoins and Derivatives. (n.d.).
- Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. (2010). Semantic Scholar.
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI. [Link]
- Recent advances in the application of deep eutectic solvents for the synthesis of Spiro heterocyclic scaffolds via multicomponent reactions. (n.d.).
- Technical Support Center: Stereoselective Synthesis of Spiro Compounds. (n.d.). Benchchem.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). PMC - NIH.
- An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. (n.d.).
- Greener Solvents. (n.d.).
- 1,3,7-Triazaspiro[4.5]decane-2,4-dione. (n.d.). Sigma-Aldrich.
-
Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. [Link]
- Clarke, C. J., Tu, W.-C., Levers, O., Bröhl, A., & Hallett, J. P. (2018). Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
- Which Solvent Is Best For Green Chemistry? (2025, January 12). YouTube.
- Use of green starting material, green solvents and green reagents. (2020, November 25). YouTube.
- 2-azaspiro[4.4]nonane-1,3-dione. (n.d.). Sigma-Aldrich.
-
Document is current - Crossmark. (2015, July 4). Crossref. [Link]
- Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com.
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 9. Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Scale-Up Challenges for Triazaspiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable production of triazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of these unique three-dimensional scaffolds from the laboratory bench to pilot or manufacturing scale. As a class of privileged structures in modern drug discovery, the successful scale-up of triazaspiro compounds is critical but often fraught with challenges not apparent at the milligram scale.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our goal is to blend technical accuracy with field-proven insights, explaining not just the steps to take but the fundamental causality behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the key challenges in scaling up triazaspiro compound production.
Q1: What are the primary hurdles when scaling a triazaspiro synthesis from a 10-gram lab batch to a 1-kilogram pilot run?
A1: The transition from lab to pilot scale introduces variables that go beyond simple proportional increases in reagents.[2] Key challenges include:
-
Thermal Management: Many ring-forming reactions, such as 1,3-dipolar cycloadditions commonly used for triazaspirocycles, can be exothermic.[3] What is easily dissipated in a round-bottom flask can create dangerous thermal gradients and localized overheating in a large reactor, leading to side reactions and impurity amplification.[2]
-
Mixing and Mass Transfer: The efficiency of mixing dramatically changes at scale. A magnetic stir bar is insufficient for multi-liter volumes. Inadequate mixing can lead to non-homogenous reaction conditions, resulting in lower yields and inconsistent product quality.[2]
-
Reagent Addition and Stoichiometry: The rate of reagent addition becomes critical. A slow, controlled addition that is simple on the bench may be difficult to replicate, and rapid additions can cause exotherms or localized high concentrations of reagents, promoting side-product formation.
-
Work-up and Phase Separation: Liquid-liquid extractions and phase separations that are trivial in a separatory funnel can become complex and time-consuming in large reactors, leading to emulsion formation and product loss.
-
Solid Handling and Crystallization: The physical properties of intermediates and the final product, including crystal form (polymorphism), become paramount for isolation, filtration, and drying at scale.[4][5]
Q2: How does the inherent three-dimensionality of triazaspiro compounds impact their purification at scale?
A2: The rigid, non-planar structure of triazaspiro compounds presents unique purification challenges:
-
Chromatography: While effective at the lab scale, flash chromatography becomes costly and inefficient for kilogram quantities due to high solvent consumption and resin costs.[6] Developing a robust crystallization protocol is almost always necessary for commercial-scale production.
-
Crystallization and Polymorphism: The conformational rigidity can lead to the formation of multiple crystal polymorphs or solvates, each with different physical properties like solubility and stability.[7][8] A polymorph that is easily isolated in the lab may not be the most thermodynamically stable form, and unintended polymorphic transformations can occur during scale-up, impacting bioavailability and regulatory approval.[5][7]
-
Diastereomer Separation: Many synthetic routes yield diastereomeric mixtures. Separating these on a large scale via chromatography is often not economically viable. The preferred industrial approach is to develop a diastereoselective crystallization method or to modify the synthesis to be more stereoselective.[9]
Q3: What are the most critical safety considerations for the large-scale synthesis of triazaspiro compounds?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Runaway Potential: As mentioned, exothermic reactions must be thoroughly characterized using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient.
-
Reagent Handling: Many syntheses utilize reactive or hazardous reagents (e.g., azides for cycloadditions, strong bases, flammable solvents).[3] Handling these at the kilogram scale requires specialized equipment, engineering controls (fume hoods, closed systems), and stringent personal protective equipment (PPE) protocols.
-
Pressure and Gas Evolution: Some reactions may evolve gas (e.g., nitrogen from azide-based reactions). The reactor system must be properly vented to avoid pressure buildup.
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted before any scale-up campaign to identify potential hazards and establish mitigation strategies.[10]
Section 2: Troubleshooting Guide by Production Stage
This section provides specific troubleshooting advice in a question-and-answer format for challenges encountered during different phases of production.
2.1 Reaction & Synthesis Scale-Up
Q: My [3+2] cycloaddition reaction yield dropped from 90% at 1g to 55% at 200g scale, with a significant increase in a dimeric byproduct. What is the likely cause?
A: This is a classic scale-up problem often rooted in mixing and thermal control.
-
Causality: The 1,3-dipolar cycloaddition is the most common method for constructing triazaspirocycles.[3] These reactions often involve a highly reactive intermediate (the 1,3-dipole). At a small scale with efficient heat dissipation and mixing, the dipole reacts with the dipolarophile as intended. On a larger scale, poor mixing can create localized "hot spots" or areas of high dipole concentration.[2] In these areas, the reactive dipole can react with itself (dimerize) or degrade before it encounters the dipolarophile, leading to a drop in yield and an increase in impurities.
-
Troubleshooting & Solutions:
-
Improve Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing and maintain homogeneity.
-
Control Reagent Addition: Instead of adding the dipole precursor in one portion, add it as a solution via a syringe pump or addition funnel over an extended period (e.g., 2-4 hours). This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired bimolecular reaction over dimerization.
-
Enhance Heat Transfer: Ensure the reactor's cooling system is adequate. Monitor the internal reaction temperature closely with a probe and set the cooling jacket to a lower temperature to actively remove the heat generated by the reaction.
-
Consider "Reverse Addition": If feasible, add the dipolarophile to the solution of the dipole precursor. This can sometimes alter the concentration profiles favorably.
-
2.2 Work-up & Isolation
Q: During the aqueous work-up of my reaction at a 50L scale, I'm struggling with a persistent emulsion during the ethyl acetate extraction. It takes hours for the layers to separate. How can I resolve this?
A: Emulsion formation is a common mass transfer issue during the scale-up of extractions.
-
Causality: Emulsions are stabilized by fine solid particulates at the aqueous-organic interface or by amphiphilic molecules (like certain intermediates or byproducts). The high-shear mixing from powerful overhead stirrers, necessary for effective extraction at scale, can exacerbate their formation compared to the gentle inversions of a lab separatory funnel.
-
Troubleshooting & Solutions:
-
Reduce Agitation Speed: Once the initial extraction is complete, reduce the stirrer speed significantly or turn it off entirely to allow the layers to coalesce. Avoid high-shear mixing during the separation phase.
-
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components and increasing the density difference between the phases.
-
Filter Aid: If fine solids are suspected, add a small amount of a filter aid like Celite® and stir gently. The Celite can adsorb the particulates that are stabilizing the emulsion. You may need to perform a filtration step afterward.
-
Change Solvent: If the problem persists, consider a different extraction solvent with a greater density difference from water, such as Dichloromethane (DCM) or Toluene, if compatible with your product's stability and downstream processing.
-
2.3 Purification Challenges
Q: I've successfully synthesized my target triazaspiro compound as a 1:1 mixture of diastereomers. Flash chromatography works on a small scale, but it's not viable for 500g. How can I separate them?
A: Large-scale diastereomer separation requires moving away from preparative chromatography towards physical separation methods.[9]
-
Causality: Diastereomers have different physical properties, including solubility in various solvent systems. This difference, which allows for chromatographic separation, can also be exploited for selective crystallization.
-
Troubleshooting & Solutions:
-
Screen for Selective Crystallization: This is the most industrially viable method.
-
Protocol: Take a small amount of the diastereomeric mixture (~100 mg) and dissolve it in a minimal amount of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) at an elevated temperature. Allow the solutions to cool slowly to room temperature and then further to 0-5 °C.
-
Analysis: Analyze the resulting solid and the remaining mother liquor by HPLC or NMR to determine if there was any enrichment of one diastereomer.
-
Optimization: Once a promising solvent system is found, optimize the crystallization conditions (concentration, cooling rate, seeding) to maximize the yield and purity of the desired diastereomer.
-
-
Salt Formation: If your triazaspiro compound has a basic nitrogen, you can attempt a diastereoselective crystallization by forming a salt with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have significantly different crystal packing and solubility properties, often allowing for the selective crystallization of one salt.
-
Protecting Group Manipulation: In some cases, a strategically placed protecting group can be used to alter the physical properties of the molecule, making separation easier. After separation, the protecting group is removed.
-
2.4 Stability & Handling
Q: My final, purified triazaspiro compound is a fluffy, amorphous solid that is difficult to handle and shows signs of degradation after a few weeks of storage. What steps should I take?
A: This indicates issues with the solid-state properties and chemical stability of your compound. The goal is to obtain a stable, crystalline form.
-
Causality: Amorphous solids lack a long-range ordered crystal lattice. They are thermodynamically less stable than their crystalline counterparts and can have higher surface area and moisture sorption, making them more susceptible to chemical degradation.[11] The degradation could be due to hydrolysis, oxidation, or cycloreversion, a known reaction pathway for some strained triazaspirocycles.[3]
-
Troubleshooting & Solutions:
-
Induce Crystallinity: As described in the purification section, perform a comprehensive crystallization screening to find a solvent system that yields a stable, crystalline solid. Crystalline materials are generally much easier to filter, dry, and handle, and are more chemically stable.[12]
-
Polymorph Screening: Be aware that different crystallization conditions can lead to different polymorphs.[4] It is crucial to characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) and DSC to identify the most stable crystalline form. The thermodynamically stable form is generally preferred for development.[7]
-
Forced Degradation Study: To understand the degradation pathway, conduct a forced degradation study. Expose small samples of your compound to heat, humidity, acid, base, and light.[12][13] Analyze the resulting mixtures by LC-MS to identify the degradation products. This information is critical for establishing proper handling and storage conditions and is a regulatory requirement.
-
Optimize Storage Conditions: Based on the stability results, store the material under controlled conditions. This may include storage under an inert atmosphere (nitrogen or argon) to prevent oxidation, protection from light, and storage at reduced temperatures (e.g., 2-8 °C).
-
Section 3: Diagrams & Workflows
Workflow for Troubleshooting Scale-Up Reaction Failure
This diagram outlines a logical decision-making process when a reaction's performance deteriorates upon scale-up.
Caption: A decision tree for troubleshooting common scale-up reaction failures.
Purification Strategy Selection
This diagram helps in selecting an appropriate large-scale purification strategy for triazaspiro compounds.
Caption: A workflow for selecting a purification strategy at scale.
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Scalable 1,3-Dipolar Cycloaddition
Objective: To provide a robust, scalable protocol for the synthesis of a triazaspirocyclic core via a [3+2] cycloaddition reaction, focusing on controlled addition and temperature management.
Safety Warning: This reaction may be exothermic and involve hazardous materials. A thorough Process Hazard Analysis must be conducted prior to execution. All operations should be performed in a properly functioning chemical fume hood with appropriate PPE.
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
500 mL addition funnel.
-
Circulating bath for reactor jacket temperature control.
Reagents:
-
Dipolarophile (e.g., an alkene or alkyne): 1.0 mol
-
Azide Precursor (e.g., sodium azide): 1.1 mol
-
Solvent (e.g., Toluene): 5 L
Procedure:
-
Setup: Assemble the reactor system and ensure it is clean, dry, and inerted with nitrogen.
-
Charge Reactor: Charge the dipolarophile (1.0 mol) and toluene (4 L) to the reactor. Begin stirring at 200 RPM to ensure good mixing.
-
Temperature Control: Set the circulating bath to 15 °C and cool the reactor contents to 20 °C.
-
Prepare Addition Solution: In a separate flask, carefully dissolve the azide precursor (1.1 mol) in the remaining toluene (1 L). Caution: Handle azides with extreme care.
-
Controlled Addition: Transfer the azide solution to the addition funnel. Add the solution dropwise to the reactor over a period of 3-4 hours, ensuring the internal temperature does not exceed 25 °C. Adjust the addition rate as necessary to control any exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC every hour.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous quench and extraction procedures as developed at the lab scale.
References
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of aza- and thia-spiroheterocycles and attempted synthesis of Spiro sulfonium compounds related to salacinol. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). Microwave Facilitated Discovery of Substituted 1,2,4-triazaspiro[4.5]dec-2-en-3-amines: Biological and Computational Investigations. Retrieved January 17, 2026, from [Link]
-
HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved January 17, 2026, from [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2018). Survey and analysis of crystal polymorphism in organic structures. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo-Polymorphs and Particle Formation. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved January 17, 2026, from [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Retrieved January 17, 2026, from [Link]
-
Unife. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved January 17, 2026, from [Link]
-
Springer. (n.d.). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Retrieved January 17, 2026, from [Link]
-
PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved January 17, 2026, from [Link]
-
PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Recent breakthroughs in the stability testing of pharmaceutical compounds. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survey and analysis of crystal polymorphism in organic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. contractpharma.com [contractpharma.com]
- 11. mdpi.com [mdpi.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
"minimizing by-product formation in the synthesis of spirohydantoins"
Welcome to the technical support center for spirohydantoin synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. By addressing common challenges in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of spirohydantoins, particularly via the widely used Bucherer-Bergs reaction.
Q1: My reaction resulted in a very low yield of the desired spirohydantoin and a complex mixture of products shown by TLC/LC-MS. What are the likely causes and how can I troubleshoot this?
A1: A low yield accompanied by a complex product mixture is a classic sign that side reactions are outcompeting the desired product formation. The Bucherer-Bergs reaction, while robust, is a multi-component equilibrium-driven process that can be sensitive to reaction conditions.[1][2]
Primary Causes & Solutions:
-
Incomplete Cyanohydrin Formation: The initial step is the formation of a cyanohydrin from the starting ketone or aldehyde.[2] If this equilibrium is unfavorable, you will have a significant amount of unreacted starting material, which can then participate in other side reactions.
-
Solution: Ensure you are using a reliable source of cyanide (e.g., KCN or NaCN) and that the pH of the initial mixture is suitable for cyanohydrin formation. For sterically hindered ketones, this step can be slow and may require extended reaction times or slightly elevated temperatures initially.
-
-
Polymerization of Aldehyde Starting Materials: Aldehydes, especially unhindered ones, are prone to polymerization under the basic conditions of the Bucher-Bergs reaction.[1] This is a very common cause of complex product mixtures and low yields.
-
Solution: Maintain a lower reaction temperature (e.g., 40-50°C) to disfavor polymerization. Slow, controlled addition of the aldehyde to the reaction mixture containing ammonium carbonate and cyanide can also help by keeping its instantaneous concentration low.
-
-
Hydrolysis of Intermediates: The aminonitrile and other intermediates in the reaction pathway can be susceptible to hydrolysis back to the starting ketone or to other undesired products, especially if the reaction is run for an excessively long time or at too high a temperature in an aqueous medium.
-
Solution: Monitor the reaction progress by TLC or LC-MS. Once the reaction reaches completion or a plateau, proceed with the workup promptly. Avoid excessively high temperatures (>80-90°C) unless required for a particularly unreactive ketone.
-
-
Sub-optimal Reagent Stoichiometry: The balance between the cyanide source and ammonium carbonate is crucial. Ammonium carbonate serves as the source for both ammonia and carbon dioxide.[2][3]
-
Solution: Typically, an excess of ammonium carbonate (3-5 equivalents) is used to push the equilibria towards product formation. Ensure the reagents are of high purity and have been stored correctly, as ammonium carbonate can decompose over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Q2: I've isolated a major by-product that I suspect is the corresponding α-amino acid. Why does this form and how can I prevent it?
A2: The formation of an α-amino acid is a known side reaction pathway, particularly during product workup or if the reaction conditions are too harsh. The spirohydantoin itself is an N-carbamoyl-α-amino acid derivative and can be hydrolyzed.
Mechanism of Formation: The hydantoin ring can be opened under either acidic or basic conditions to yield an N-carbamoyl amino acid, which can be further hydrolyzed to the corresponding α,α-disubstituted amino acid.[2] This is especially prevalent if a strong acid or base is used during the workup and heated to facilitate the dissolution or precipitation of the product.
Preventative Strategies:
-
Mild Workup Conditions: Avoid using strong acids or bases for pH adjustment during the workup. Use dilute solutions (e.g., 1M HCl or 1M NaOH) and perform the adjustments at low temperatures (0-5°C).
-
Control of Hydrolysis during Reaction: While less common, prolonged reaction times at high temperatures in highly aqueous environments can lead to some hydrolysis of the final product. Stick to the optimized reaction time determined through monitoring.
-
Purification: If the amino acid by-product does form, it can often be separated from the desired spirohydantoin through crystallization or chromatography, taking advantage of the significant difference in polarity and pKa.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Complex Mixture | Polymerization of aldehyde starting material[1] | Lower reaction temperature; slow addition of aldehyde. |
| Low Yield / Complex Mixture | Hydrolysis of intermediates or product | Monitor reaction progress; use milder workup conditions. |
| α-Amino Acid By-product | Harsh workup conditions (strong acid/base, heat) | Use dilute acid/base for pH adjustment at low temperature. |
| Unreacted Starting Material | Incomplete cyanohydrin formation; sterically hindered ketone[4] | Increase reaction time; slightly elevate temperature; check reagent quality. |
Part 2: Understanding the Core Mechanism & By-Product Pathways
A clear understanding of the reaction mechanism is essential for effective troubleshooting. The Bucherer-Bergs synthesis is a cornerstone for preparing a wide variety of 5-substituted and 5,5-disubstituted hydantoins.[2][4]
The Bucherer-Bergs Reaction Mechanism
The reaction proceeds through several key steps, starting from a ketone (or aldehyde), a cyanide source (like KCN or NaCN), and ammonium carbonate.[2][3]
Caption: Bucherer-Bergs reaction mechanism and key side reactions.
The key to minimizing by-products lies in favoring the forward kinetics of the main pathway while suppressing the side reactions. Temperature control is your primary tool: cyanohydrin and aminonitrile formation are often favorable at moderate temperatures, while polymerization and hydrolysis are accelerated at higher temperatures.
Part 3: Optimized Experimental Protocol
This protocol provides a generalized, robust starting point for the synthesis of a spirohydantoin from a ketone. Modifications will be necessary based on the specific substrate.
Objective: To synthesize a spirohydantoin while minimizing by-product formation.
Materials:
-
Ketone (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine ammonium carbonate and water/ethanol (a 1:1 mixture is a good starting point). Stir to dissolve as much as possible.
-
Causality: Using a mixture of water and ethanol helps to solubilize both the inorganic salts and the organic ketone, creating a more homogeneous reaction mixture. A sealed vessel is often preferred to retain volatile components like ammonia.[4]
-
-
Addition of Cyanide: Carefully add potassium cyanide to the mixture.
-
CRITICAL SAFETY NOTE: KCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any acidification will release deadly HCN gas.
-
-
Addition of Ketone: Add the starting ketone to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 55-65°C with vigorous stirring.
-
Causality: This temperature range is generally sufficient to drive the reaction forward at a reasonable rate without significantly promoting side reactions like hydrolysis. For less reactive ketones, temperatures may need to be increased, but this should be done cautiously.[4]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. The reaction is typically complete within 10-24 hours.
-
Trustworthiness: Direct monitoring prevents running the reaction for an unnecessarily long time, which can lead to by-product formation.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The spirohydantoin product will often precipitate from the cooled reaction mixture. If it does, collect the solid by filtration.
-
If no precipitate forms, slowly and carefully acidify the mixture with dilute HCl (e.g., 2M) to a pH of ~6-7 while cooling in an ice bath. This will precipitate the product.
-
Causality: Most spirohydantoins are weakly acidic and will precipitate out of the basic reaction mixture upon neutralization. Cooling increases the yield of the precipitation.
-
-
Purification:
-
Wash the collected crude solid with cold water and then a non-polar solvent like hexane or ether to remove soluble impurities.
-
Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is often sufficient to obtain a highly pure product.[4]
-
If recrystallization is insufficient, silica gel column chromatography may be required.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a pre-formed cyanohydrin as the starting material? A: Yes, the Bucherer-Bergs reaction can be performed starting from a cyanohydrin, which is then reacted with ammonium carbonate.[1][5] This can be a useful strategy if the starting ketone is particularly sensitive or if cyanohydrin formation is problematic under the standard one-pot conditions.
Q: My starting material is a nitrile, not a ketone. Can I still synthesize a spirohydantoin? A: There are modified Bucherer-Bergs reactions that allow for the synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents, offering an alternative pathway.[5]
Q: How can I improve the purity of my final product if simple recrystallization doesn't work? A: For challenging purifications, flash chromatography is a standard technique.[6] Given the polarity of the hydantoin ring, a normal-phase silica gel column with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. For highly complex mixtures, preparative HPLC may be necessary.[7]
Q: Are there alternative, milder methods for synthesizing spirohydantoins? A: Yes, while the Bucherer-Bergs is common, other methods exist. For instance, solid-phase synthesis methodologies have been developed for creating libraries of spirohydantoins.[8] Additionally, reactions involving α-amino esters and carbamates can produce hydantoins under different conditions, potentially avoiding the use of cyanide.[9]
References
- Technical Support Center: Bucherer-Bergs Hydantoin Synthesis - Benchchem. (n.d.).
- Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (n.d.). PubMed.
- Czopek, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica - Drug Research, 73(6), 1545-1554.
- [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. (n.d.).
- Serafin, K., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(1), 92.
- Bucherer-Bergs Reaction - Alfa Chemistry. (n.d.).
- Bucherer-Bergs Reaction (Synthesis of Hydantoin). (n.d.).
- Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. (n.d.). ResearchGate.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. (2023). MDPI.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI.
- Scientists reveal new method that could reduce waste from drug manufacturing. (2024).
- Preparative Purification Solutions in Drug Discovery Synthesis. (2022). YouTube.
- Hydantoin synthesis - Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydantoin synthesis [organic-chemistry.org]
Technical Support Center: Synthesis and Purification of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Welcome to the technical support center for the synthesis and purification of 1,3,7-triazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the purity and yield of your target compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Enhancing Purity and Yield
This section addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via the Bucherer-Bergs reaction or a related pathway.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the Bucherer-Bergs synthesis of spirohydantoins can often be traced back to several key factors related to the reaction equilibrium and stability of intermediates.
Causality and Remediation:
-
Incomplete Reaction: The formation of the spirohydantoin is a multi-step equilibrium process. Insufficient reaction time or temperature can lead to a low conversion of starting materials.
-
Recommendation: While typical conditions for the Bucherer-Bergs reaction are heating in aqueous ethanol at 60-70°C, for less reactive ketones, higher temperatures may be necessary.[1] Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Suboptimal pH: The reaction is sensitive to pH. A pH that is too low will protonate the cyanide, reducing its nucleophilicity, while a pH that is too high can lead to unwanted side reactions. Ammonium carbonate in the reaction mixture typically acts as a buffer.
-
Recommendation: Ensure the correct stoichiometry of ammonium carbonate is used to maintain an optimal pH range for the reaction.
-
-
Side Reactions: The starting ketone, likely a derivative of 3-pyrrolidinone, can undergo self-condensation or other side reactions under the reaction conditions.
-
Recommendation: Add the potassium or sodium cyanide solution slowly to the reaction mixture to maintain a low concentration of the highly reactive cyanide nucleophile, which can help to minimize side reactions.
-
Q2: I am observing unexpected peaks in my 1H NMR spectrum after synthesis. What are the common impurities and how can I identify them?
The presence of unexpected peaks in your 1H NMR spectrum indicates the presence of impurities. Based on the probable Bucherer-Bergs reaction pathway, the following are the most likely contaminants:
-
Unreacted Starting Materials:
-
3-Pyrrolidinone derivative: The starting ketone will have characteristic signals that can be compared to a reference spectrum.
-
Identification: Look for the characteristic signals of the starting ketone.
-
-
Hydrolyzed Intermediates:
-
α-Amino acid intermediate: The hydantoin ring can be susceptible to hydrolysis, especially during workup, leading to the formation of the corresponding spiro-amino acid.
-
Identification: The presence of a carboxylic acid proton signal (typically broad and downfield, >10 ppm) and distinct shifts for the protons adjacent to the amino and carboxyl groups. This hydrolysis can be accelerated in acidic conditions.[2]
-
-
Side Products from the Bucherer-Bergs Reaction:
-
Ureido acid: Incomplete cyclization or hydrolysis of an intermediate can result in the formation of a ureido acid.
-
Identification: Similar to the α-amino acid, a carboxylic acid proton will be present, along with signals corresponding to the urea moiety.
-
Note: Without a definitive reference 1H NMR spectrum for pure this compound in the public domain, it is crucial to acquire high-resolution mass spectrometry (HRMS) data to confirm the molecular weight of your main product and any isolatable impurities.
Q3: My purified product shows poor solubility, making recrystallization difficult. What are the best practices for recrystallization of this compound?
The polarity and hydrogen bonding capabilities of the hydantoin and pyrrolidine rings in this compound influence its solubility.
Solvent Selection and Technique:
-
Solvent Screening: A systematic approach to solvent screening is recommended. Start with polar protic solvents like ethanol, methanol, or water, as the N-H bonds in the molecule can act as hydrogen bond donors and the carbonyls as acceptors.
-
Procedure: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common and effective combination for hydantoins is an ethanol/water mixture.[3]
-
Procedure: Dissolve the crude product in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
-
"Oiling Out": If your compound "oils out" (separates as a liquid instead of forming crystals), it is often due to the solution being too saturated or cooling too quickly.
-
Troubleshooting: Add more of the better solvent (in an ethanol/water system, this would be ethanol) to the hot mixture and ensure a slow cooling rate. Seeding with a small crystal of pure product can also induce crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
For large-scale purification, recrystallization is generally the most practical and cost-effective method. Column chromatography can be resource-intensive for large quantities. A well-optimized recrystallization protocol can yield highly pure material.
Q2: How can I effectively remove colored impurities from my product?
Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can be very effective.
-
Protocol: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product and continue to heat for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to a decrease in yield.
-
Q3: What are the optimal conditions for column chromatography of this compound?
Given the polar nature of the compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be a mixture of a non-polar and a polar solvent.
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol can be effective.
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the filtrate until a persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis and purification of this compound.
Sources
Technical Support Center: Overcoming Low Solubility of Spirohydantoin Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for one of the most common hurdles in medicinal chemistry: the low aqueous and organic solubility of spirohydantoin intermediates. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your work.
Section 1: Quick-Start FAQs
This section addresses the most immediate questions researchers face when a spirohydantoin intermediate unexpectedly precipitates or fails to dissolve.
Q1: My spirohydantoin intermediate crashed out of my reaction mixture upon workup. What is the first thing I should try?
A: The first step is to avoid panic and approach the problem systematically. Before attempting more complex methods, try re-dissolving a small aliquot of the precipitate in a panel of common laboratory solvents. This will give you an immediate indication of its general solubility profile. Start with polar aprotic solvents like DMSO, DMF, or NMP, as these are often effective for highly crystalline, polar molecules like hydantoins. Also, test common alcohols (Methanol, Ethanol) and chlorinated solvents (DCM). This quick screen will guide your subsequent purification or re-dissolution strategy.
Q2: I need to prepare a stock solution for a biological assay, but my spirohydantoin won't dissolve in DMSO. What are my options?
A: If DMSO fails, consider a co-solvent system. A mixture of DMSO with a small percentage of an aqueous buffer can sometimes improve solubility, especially if the compound has ionizable protons.[1][2] Alternatively, for in vitro assays, formulating with solubilizing excipients like PEG 400, propylene glycol, or even surfactants like Tween® 80 can be effective.[3][4] Always run a vehicle control in your assay to ensure the co-solvent or excipient does not interfere with the results.
Q3: Can I use pH adjustment to improve the solubility of my spirohydantoin intermediate?
A: Yes, this is a powerful technique if your molecule possesses an ionizable functional group. The hydantoin ring itself contains two amide protons (N-H) that can be deprotonated under basic conditions. The pKa of the N-3 proton is typically around 8-9. By raising the pH of an aqueous suspension above the pKa, you form a water-soluble anionic salt.[5][6][7] This is highly effective for increasing aqueous solubility. Some hydantoins may also have acidic or basic moieties on their substituent groups that can be targeted.[8][9]
Q4: Does heating the solvent always help?
A: Heating increases the kinetic energy of solvent molecules, which generally enhances the solubility of solid solutes. This is a very common and effective first step. However, be cautious. Supersaturation can occur, leading to the material crashing out upon cooling. More importantly, you must verify the thermal stability of your intermediate. Degradation can occur at elevated temperatures, especially over extended periods. Always check a small scale sample first and analyze the result by LC-MS or NMR to confirm compound integrity.
Section 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a structured experimental approach is required. These guides provide detailed, step-by-step protocols.
Guide 1: Systematic Approach to Solvent & Co-Solvent Screening
The principle of "like dissolves like" is a fundamental starting point.[10] Spirohydantoins are often rigid, crystalline structures with both polar (the hydantoin core) and non-polar (the spirocyclic substituents) regions, making solvent selection non-trivial.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation : Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your dried spirohydantoin intermediate into several small vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the screening panel (see Table 1).
-
Equilibration : Vortex each vial vigorously for 1-2 minutes. If not fully dissolved, allow the vials to equilibrate at room temperature for at least one hour, with intermittent shaking. Gentle heating can be applied as a secondary step if room temperature solubility is poor.
-
Observation : Visually inspect for undissolved solid. If the solid is gone, the compound is soluble at that concentration.
-
Quantification (Optional) : For more precise data, centrifuge the vials with remaining solid, carefully remove an aliquot of the supernatant, and determine the concentration using a calibrated HPLC, UPLC, or NMR method with an internal standard.[11][12]
Table 1. Recommended Solvent Screening Panel
| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Key Considerations |
|---|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP | High | 189, 153, 202 | Excellent for polar, crystalline compounds. High boiling points can make removal difficult. |
| Alcohols | Methanol, Ethanol | Medium-High | 65, 78 | Good for compounds with H-bond donors/acceptors. Lower boiling points are easier to remove. |
| Ethers | THF, 1,4-Dioxane | Medium | 66, 101 | Moderate dissolving power. THF can form peroxides. |
| Chlorinated | DCM, Chloroform | Medium-Low | 40, 61 | Effective for less polar compounds. Volatile and easy to remove. |
| Aqueous Buffer | Phosphate Buffer pH 7.4 | High | 100 | Essential for determining solubility in biologically relevant media.[1] |
Co-Solvent Strategy
If single solvents are ineffective, a co-solvent system can disrupt the crystal lattice energy more effectively.[3]
-
Workflow : Start with the best single organic solvent identified above. Prepare binary mixtures with water or an aqueous buffer (e.g., 90:10, 75:25, 50:50 solvent:water). This can dramatically improve the solubility of compounds with both hydrophobic and hydrophilic features.[2]
Guide 2: Leveraging pH for Solubility Enhancement
The solubility of spirohydantoins can be dramatically increased by ionization.[5][13] The hydantoin core has acidic protons, making it amenable to dissolution in basic solutions.[7]
Workflow Diagram: pH-Dependent Solubility Analysis
Caption: Decision workflow for using pH to enhance solubility.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation : Prepare a series of buffers covering a relevant pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation : Add an excess of your spirohydantoin intermediate to vials containing each buffer solution. Ensure enough solid is present to create a saturated solution.
-
Equilibration : Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. This is a critical step often overlooked in rapid screens.
-
Phase Separation : Centrifuge the samples at high speed to pellet all undissolved solid.
-
Quantification : Carefully remove the supernatant, filter through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).
-
Data Analysis : Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH surpasses the compound's pKa. For many hydantoins, this inflection point occurs above pH 7.[5][6]
Section 3: Foundational Knowledge: The Chemistry of Spirohydantoin Solubility
Understanding the molecular drivers of poor solubility allows for more rational problem-solving. Spirohydantoins often fall into the category of "brick dust" molecules: they are highly crystalline and possess high melting points, making it difficult for solvent molecules to break apart the crystal lattice.
Key Structural Drivers of Low Solubility:
-
Rigid Spirocyclic Core : The spirocyclic nature of these molecules restricts conformational flexibility, promoting efficient packing into a stable crystal lattice.
-
Hydrogen Bonding : The hydantoin ring is rich in hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, these form strong intermolecular hydrogen bonds, creating a very stable crystal that is difficult to dissolve.
-
Planarity and Aromaticity : Appended aromatic rings can lead to π-π stacking interactions, further stabilizing the crystal lattice and reducing solubility.
Visualization: Factors Contributing to Low Solubility
Caption: Relationship between molecular structure and low solubility.
By systematically applying the strategies outlined in this guide—from rapid solvent screening to controlled pH profiling—researchers can efficiently overcome the solubility challenges posed by spirohydantoin intermediates, accelerating their path toward successful synthesis and evaluation.
References
-
Okada, J., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. Available at: [Link]
-
Mota, F. L., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
Basavoju, S., et al. (2018). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. PMC - NIH. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. Available at: [Link]
-
Rodríguez-Hornedo, N., & Nehm, S. J. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available at: [Link]
-
Gould, P. L., et al. (1985). The use of co-solvents in parenteral low-solubility drugs formulation. ElectronicsAndBooks. Available at: [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. ResearchGate. Available at: [Link]
-
Schwartz, P. A., et al. (1977). Solubility and Ionization Characteristics of Phenytoin. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Glinma, B., et al. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research. Available at: [Link]
-
Unknown. (2005). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). PubMed. Available at: [Link]
-
Unknown. (1992). 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, J., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Canale, V., et al. (2011). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Stup, T. L., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. PubMed - NIH. Available at: [Link]
-
Bull, J. A., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing. Available at: [Link]
-
Unknown. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Al-kassas, R., et al. (2022). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Frontiers. Available at: [Link]
-
Bakulina, O., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. Available at: [Link]
-
Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]
-
Alvi, S. B., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. Available at: [Link]
-
Sharma, D., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. RJPT. Available at: [Link]
Sources
- 1. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives and Other Antimicrobial Agents: A Guide for Researchers
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and unique mechanisms of action. Among the emerging classes of heterocyclic compounds, 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have garnered interest for their potential as antimicrobial agents. This guide provides a comprehensive comparison of these spirocyclic compounds with established antimicrobial agents, offering insights into their relative performance, mechanisms, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Recent studies have demonstrated that derivatives of this compound exhibit promising biological activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[1]. This finding positions them as a noteworthy scaffold for the development of new therapeutics.
Comparative Analysis of Antimicrobial Agents
To contextualize the potential of this compound derivatives, a comparison with a selection of broad-spectrum and narrow-spectrum antibiotics is presented below.[2][][4][5][6] The choice of comparator agents is based on their diverse mechanisms of action and clinical relevance.
| Feature | This compound Derivatives | Penicillin (β-Lactam) | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) |
| Mechanism of Action | The precise mechanism is still under investigation, but related spirohydantoin and triazole compounds are known to interfere with cellular processes.[7][8][9] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[10] | Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[8][10] | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] | Primarily active against Gram-positive bacteria, with some extended-spectrum penicillins showing activity against Gram-negative bacteria. | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] | Primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). |
| Known Resistance Mechanisms | As a novel class of compounds, specific resistance mechanisms are not yet well-documented. | Production of β-lactamase enzymes, alteration of PBPs, and changes in outer membrane permeability. | Mutations in the genes encoding DNA gyrase and topoisomerase IV, and efflux pumps. | Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser. |
| Advantages | Novel chemical scaffold with the potential to overcome existing resistance mechanisms. | Well-established efficacy and safety profile for susceptible organisms. | Broad-spectrum activity, good oral bioavailability. | Effective against many multi-drug resistant Gram-positive infections. |
| Disadvantages | Limited data on in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties. Narrower spectrum of activity observed so far. | Increasing prevalence of resistance. Potential for allergic reactions. | Growing resistance rates. Potential for side effects including tendonitis and neuropathy. | Poor oral bioavailability, requiring intravenous administration for systemic infections. Potential for nephrotoxicity and ototoxicity. |
Visualizing Mechanisms of Action
The following diagram illustrates the distinct cellular targets of the compared antimicrobial classes.
Caption: Comparative Mechanisms of Action of Different Antimicrobial Classes.
Experimental Protocols for Antimicrobial Susceptibility Testing
To rigorously evaluate the antimicrobial potential of novel compounds like this compound derivatives, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11][12][13][14]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the serially diluted test compound.
-
Controls: Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]
Materials:
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in no more than 0.1% survival of the initial inoculum (i.e., no bacterial growth on the agar plate).
Caption: Workflow for Determining Minimum Inhibitory and Bactericidal Concentrations.
Conclusion and Future Directions
Derivatives of this compound represent a promising new frontier in the quest for novel antimicrobial agents, particularly for combating Gram-positive pathogens.[1] While preliminary studies are encouraging, further research is imperative to fully elucidate their mechanism of action, expand upon their spectrum of activity, and assess their in vivo efficacy and safety profiles. The comparative framework and experimental protocols provided in this guide offer a robust foundation for researchers to systematically evaluate this and other novel antimicrobial candidates. The development of compounds with unique scaffolds, such as spiro-lactams and spiro-pyrrolidines, is a critical strategy in overcoming the global challenge of antimicrobial resistance.[15][16]
References
-
Antimicrobial activity of spiro-hydantoins. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of nalidixic acid derivatives with spirohydantoins. (n.d.). ResearchGate. Retrieved from [Link]
-
What are examples of broad-spectrum antibiotics? (2025). Dr.Oracle. Retrieved from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparing Broad- and Narrow-Spectrum Antibiotics for Children with Ear, Sinus, and Throat Infections. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of broad-spectrum antibiotics and narrow-spectrum antibiotics in the treatment of lower extremity cellulitis. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Broad vs. Narrow-spectrum Antibiotics: What's the Best Choice for Common Childhood Infections? (2018). CHOP Research Institute. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). PubMed. Retrieved from [Link]
-
Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. (n.d.). PubMed. Retrieved from [Link]
-
Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][][7][17]triazolo[3,4-f][][7][17]triazines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanism of action of antimicrobial agents. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobials: Mechanism of action. (2021). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 4. Comparing Broad- and Narrow-Spectrum Antibiotics for Children with Ear, Sinus, and Throat Infections [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.chop.edu [research.chop.edu]
- 7. researchgate.net [researchgate.net]
- 8. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.dp.ua [medicine.dp.ua]
- 10. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Spirohydantoins in Cancer Therapy: From Bench to Bedside
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous chemical avenues. One such promising scaffold that has garnered significant attention is the spirohydantoin core. This heterocyclic moiety, characterized by a spirocyclic linkage at the 5-position of the hydantoin ring, offers a unique three-dimensional architecture that has proven amenable to the design of potent and selective inhibitors of various cancer-relevant targets. This guide provides a comparative analysis of different classes of spirohydantoin derivatives that have emerged as potential cancer therapeutics, delving into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Introduction to Spirohydantoins: A Scaffold of Opportunity
Hydantoin derivatives have a rich history in medicinal chemistry, with established applications in treating a range of human diseases.[1] Their venture into oncology has unveiled a new frontier for this versatile scaffold. The spirocyclic nature of spirohydantoins imparts conformational rigidity and allows for the exploration of diverse chemical space, leading to the development of compounds with distinct pharmacological profiles. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, and the inhibition of key enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and histone acetyltransferases (HATs).[1][2][3]
Comparative Analysis of Spirohydantoin Derivatives
This section will compare different classes of spirohydantoin derivatives based on their primary mechanism of action, supported by available preclinical data.
Spirohydantoin-based Histone Deacetylase (HDAC) Inhibitors
Epigenetic modifications play a crucial role in carcinogenesis, and the inhibition of HDACs has emerged as a validated strategy in cancer therapy.[4] Several spirohydantoin derivatives have been designed as HDAC inhibitors, showing promising anticancer activity.[5]
One study describes the design and synthesis of novel Spiro[imidazolidine-4,1'(2'H)-naphthalene]-2,5-dione derivatives as HDAC inhibitors.[5] While these initial compounds exhibited low cytotoxicity, they serve as a foundational scaffold for further optimization to enhance potency and stability.[5] Another study highlights that N3-substituted spirohydantoin derivatives have demonstrated antitumor activity, underscoring the importance of substitution patterns on the hydantoin ring for biological effect.[6]
Mechanism of Action: HDAC inhibitors function by increasing the acetylation of histone proteins, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[7]
Signaling Pathway of HDAC Inhibition by Spirohydantoins
Caption: Inhibition of HDAC by spirohydantoins leads to histone acetylation and tumor suppressor gene expression.
Spirohydantoin-based p300/CBP Histone Acetyltransferase (HAT) Inhibitors
In contrast to HDACs, histone acetyltransferases (HATs) are responsible for adding acetyl groups to histones. The dysregulation of HATs, such as p300 and CREB-binding protein (CBP), is also implicated in various cancers.[2][8] A novel spirohydantoin derivative, compound 21 , has been identified as a selective and orally bioavailable inhibitor of p300/CBP HATs.[1][9]
This lead compound demonstrated greater potency in both enzymatic and cellular assays compared to the first-in-class inhibitor A-485.[1] Importantly, it lacked the off-target inhibition of dopamine and serotonin transporters observed with A-485, suggesting a more favorable safety profile.[1][9] The development of such selective inhibitors provides a valuable tool for probing the therapeutic potential of targeting p300/CBP in oncology.[3][10]
In Vivo Efficacy: The parent compound A-485, a spiro oxazolidinedione that shares a similar mechanism, demonstrated in vivo efficacy in a castration-resistant prostate cancer xenograft model, inducing a 54% tumor growth inhibition after 21 days of treatment.[10] This provides a strong rationale for the in vivo investigation of the more potent and selective spirohydantoin derivative, compound 21 .
Spirohydantoins as Inducers of Apoptosis
Several novel spirohydantoin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, two compounds, DFH and DCH, exhibited dose- and time-dependent cytotoxic effects on human leukemic cell lines.[11]
Mechanism of Action: Mechanistic studies revealed that these compounds activate the mitochondrial pathway of apoptosis.[11] This is evidenced by an increase in the levels of p53 and BAD, a decrease in the anti-apoptotic protein BCL2, and the activation of caspases 9 and 3.[11] The subsequent cleavage of poly (ADP-ribosyl) polymerase (PARP) and DNA fragmentation are hallmarks of apoptosis.[11]
Mitochondrial Apoptosis Pathway Induced by Spirohydantoins
Caption: Spirohydantoins can trigger the intrinsic apoptosis pathway leading to cancer cell death.
Spiromustine: A Clinically Investigated Spirohydantoin
Spiromustine (spirohydantoin mustard) is a bifunctional alkylating agent that has undergone Phase I clinical trials.[12][13] The rationale for its design was to utilize the hydantoin moiety as a carrier to cross the blood-brain barrier for the treatment of central nervous system (CNS) tumors.[12]
Clinical Findings: In a Phase I trial involving 38 patients with refractory solid tumors, the dose-limiting toxicity was CNS-related, including confusion and hallucinations.[12] The maximum tolerated dose was determined to be 6 mg/m² on a three-times-a-week schedule.[12] While significant toxicity was observed, transient radiographic responses were noted in three patients with CNS metastases, suggesting some level of antitumor activity.[12]
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of selected spirohydantoin derivatives against various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| DFH | K562 (Leukemia) | Not specified, but cytotoxic | Apoptosis Induction | [11] |
| DCH | K562 (Leukemia) | Not specified, but cytotoxic | Apoptosis Induction | [11] |
| Compound 21 | (p300/CBP cellular assay) | Potent (nanomolar) | p300/CBP HAT Inhibition | [1] |
| A-485 | (p300/CBP cellular assay) | Less potent than Cpd 21 | p300/CBP HAT Inhibition | [1] |
| Spiromustine | 9L (Rat Glioma) | Not specified, but cytotoxic | Alkylating Agent | [14] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirohydantoin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the spirohydantoin compound for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion and Future Directions
Spirohydantoins represent a promising and versatile scaffold for the development of novel anticancer agents. The diverse mechanisms of action, including HDAC inhibition, p300/CBP HAT inhibition, and apoptosis induction, highlight the broad therapeutic potential of this chemical class. While preclinical studies have demonstrated significant in vitro and, in some cases, in vivo activity, further research is warranted. Future efforts should focus on:
-
Head-to-head comparative studies: Directly comparing the efficacy and selectivity of different spirohydantoin derivatives and established drugs within the same experimental systems.
-
Comprehensive in vivo evaluation: Expanding in vivo studies in relevant animal models to assess antitumor efficacy, pharmacokinetics, and toxicity profiles.
-
Selectivity profiling: Systematically evaluating the cytotoxicity of promising lead compounds against a panel of normal human cell lines to determine their therapeutic index.
-
Clinical translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in cancer patients.
The continued exploration and optimization of the spirohydantoin scaffold hold the potential to deliver a new generation of targeted and effective cancer therapies.
References
-
Ahmed, A. M., Morsi, M. E., Mahmoud, E. A., & Aly, O. M. (2015). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Minia Journal of Medical Research, 26(1), 58-65. [Link]
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128-132. [Link]
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(12), 1280-1285. [Link]
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]
-
Attar, N., & Kurdistani, S. K. (2017). Exploitation of EP300 and CREBBP programs in cancer. Genes & Development, 31(14), 1403-1414. [Link]
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. ResearchGate. [Link]
-
Pazdur, R., et al. (1987). A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer. Journal of Clinical Oncology, 5(7), 1085-1092. [Link]
-
Montgomery, J. A., & Yount, W. J. (1983). Spiromustine analogues. Relationships between structure, plasma stability, and antitumor activity. Journal of Medicinal Chemistry, 26(5), 731-734. [Link]
-
Shindoh, N., et al. (2008). Spiruchostatin A, a novel histone deacetylase inhibitor, exhibits anticancer activity by inducing selective and sustained accumulation of acetylated histones in tumors in the WiDr xenograft model. International Journal of Cancer, 122(9), 2135-2143. [Link]
-
Marinov, M., Frenkeva, M., Naydenova, E., & Tzenkova, V. (2022). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. [Link]
-
Misra, A., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. [Link]
-
Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer. Nature Reviews Cancer, 6(1), 38-51. [Link]
-
Deen, D. F., Hoshino, T., Williams, M. E., & Wheeler, K. T. (1980). Response of 9L tumor cells in vitro to spirohydantoin mustard. Cancer Research, 40(1), 101-105. [Link]
Sources
- 1. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spiromustine analogues. Relationships between structure, plasma stability, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationships of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, a spirocyclic derivative of hydantoin, represents a privileged structure in medicinal chemistry. Its unique three-dimensional architecture has been exploited to develop a range of biologically active compounds, with anticonvulsant and analgesic properties being the most prominent.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, supported by experimental data, to inform future drug design and development efforts.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core consists of a five-membered hydantoin ring fused to a pyrrolidine ring through a spiro carbon atom. This rigid framework allows for precise orientation of substituents at the N1, N3, and N7 positions, influencing the compound's interaction with biological targets. The hydantoin moiety itself is a well-established pharmacophore found in several clinically used drugs, including the anticonvulsant phenytoin.[1][3]
The primary points of diversification on this scaffold are:
-
N3-substitution: This position is crucial for modulating potency and selectivity. A wide variety of arylmethyl and other substituents have been explored.
-
N7-substitution: Modifications at this position, often with arylsulfonyl groups, have been shown to influence antibacterial activity.[4]
-
Modifications to the spirocyclic ring system: While less common, alterations to the pyrrolidine ring can impact the overall conformation and properties of the molecule.
Anticonvulsant Activity: Key SAR Insights
A significant body of research has focused on the development of this compound analogs as anticonvulsant agents.[5][6][7] The primary screening models used to evaluate these compounds are the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[6][8]
Key Findings:
-
Influence of the Spirocyclic System: Comparative studies have shown that the nature of the spirocyclic ring system is a determinant of anticonvulsant activity. For instance, in a series of N-aminophenyl derivatives, the 2-azaspiro[4.4]nonane-1,3-dione analog (1j) exhibited a more potent profile in the MES test (ED50 = 76.27 mg/kg) compared to its 2-azaspiro[4.5]decane-1,3-dione counterpart (2j).[7] This suggests that the smaller, more constrained cyclopentane ring may confer a more favorable conformation for interaction with the target.
-
Role of N-Phenylamino Substituents: The substitution pattern on the N-phenylamino moiety significantly impacts anticonvulsant activity.
-
Halogenation of the phenyl ring has been shown to be beneficial. For example, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9) was highly active in the MES model in both mice (at 100 mg/kg) and rats (at 30 mg/kg).[6]
-
The position of substituents is also critical. Methyl or trifluoromethyl groups at the ortho or para positions of the aryl moiety have been associated with increased anticonvulsant potency.[5]
-
-
Long-Chain Arylpiperazine Derivatives: Introduction of a long-chain arylpiperazine moiety at the nitrogen of the imide ring has been explored to target serotonin receptors, which are implicated in seizure modulation.
-
Compounds with a trifluoromethyl (CF3) group at the 3-position of the 4-arylpiperazine fragment demonstrated anti-seizure properties in the MES model.[9]
-
The length of the alkyl spacer between the spirocyclic core and the arylpiperazine moiety influences affinity for 5-HT1A and 5-HT2A receptors, with ethylene and propylene linkers showing greater potency than a methylene bridge.[9]
-
Table 1: Comparative Anticonvulsant Activity of Selected Analogs
| Compound ID | Spirocyclic System | N-Substituent | Anticonvulsant Activity (MES test) | Reference |
| 1j | 2-azaspiro[4.4]nonane-1,3-dione | N-aminophenyl | ED50 = 76.27 mg/kg (mice) | [7] |
| 9 | 2-azaspiro[4.4]nonane-1,3-dione | N-[(2,4-dichlorophenyl)-amino] | Active at 100 mg/kg (mice) and 30 mg/kg (rats) | [6] |
| 8c | 2-azaspiro[4.4]nonane-1,3-dione | N-[(4-(3-CF3-phenyl)piperazin-1-yl)-methyl] | Active in MES model | [9] |
| 10c | 2-azaspiro[4.4]nonane-1,3-dione | N-[(4-(3-CF3-phenyl)piperazin-1-yl)-ethyl] | Active in MES model | [9] |
Antimicrobial and Other Activities
While anticonvulsant activity has been the primary focus, some analogs have shown promise in other therapeutic areas.
-
Antimicrobial Activity: A series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones have been synthesized and evaluated for their antimicrobial properties.[4] These compounds demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The most active compound in this series was 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione.[4]
-
Myelostimulating Activity: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to possess myelostimulating activity in cyclophosphamide-induced myelosuppression models.[10][11] These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[10]
-
Opioid Receptor Agonism: More recently, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of delta opioid receptor (DOR)-selective agonists.[12][13] This discovery opens up new avenues for the development of analgesics with potentially fewer side effects than traditional opioids.
Experimental Protocols
General Synthesis of this compound Derivatives:
A common synthetic route involves the Bucherer-Bergs reaction, which is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.
Synthetic Workflow for this compound Analogs
Step-by-step methodology:
-
Hydantoin Ring Formation: To a solution of the appropriate spirocyclic ketone in a mixture of ethanol and water, add ammonium carbonate.
-
Heat the mixture (typically to around 55°C) and add a solution of potassium cyanide dropwise.[14]
-
Stir the reaction mixture at the elevated temperature for several hours.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.[14]
-
N-Substitution: The N-H protons of the hydantoin ring can be substituted through various alkylation or arylation reactions. For example, reaction with an appropriate arylmethyl halide in the presence of a base will yield the N3-substituted analog.
Anticonvulsant Activity Screening:
The following is a generalized protocol for the MES and scPTZ tests.
Workflow for Anticonvulsant Screening
Step-by-step methodology:
-
Animal Model: Use male albino mice or rats, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
MES Test: At a predetermined time after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[8]
-
scPTZ Test: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes). Protection is defined as the absence of clonic spasms.[8]
-
Neurotoxicity: Assess motor impairment using the rotarod test. Animals are placed on a rotating rod, and the time they remain on the rod is recorded.[6]
-
Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity.
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Elucidation of Mechanism of Action: While SAR studies have provided valuable insights, the precise molecular targets for the anticonvulsant activity of many of these analogs remain to be fully elucidated. Further investigation into their effects on ion channels (e.g., sodium, calcium) and neurotransmitter systems (e.g., GABA, glutamate) is warranted.
-
Optimization of Pharmacokinetic Properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies should be integrated early in the drug discovery process to identify candidates with favorable pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: The demonstrated activity of some analogs as antimicrobial and myelostimulating agents, as well as opioid receptor agonists, suggests that the therapeutic potential of this scaffold extends beyond epilepsy. Systematic screening against a broader range of biological targets could uncover new applications.
By leveraging the existing SAR knowledge and employing modern drug discovery tools, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
-
Groutas, W. C., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises, 45(4), 311-316. [Link]
-
Krolenko, K. Y., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51, 445-450. [Link]
-
Jevtić, I. D., et al. (2021). CORRELATION OF STRUCTURE AND POTENTIAL PHARMACOLOGICAL ACTIVITY OF SPIROHIDANTOINS DERIVED FROM α-TETRALONE. TechnoRep, 4(1), 32-43. [Link]
-
Czopek, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
-
Tolentino, K. T., et al. (2022). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience, 13(12), 1839-1852. [Link]
-
Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
-
Krolenko, K. Y., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51, 445-450. [Link]
-
Obydennyi, S. I., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(2), 123-127. [Link]
-
Obniska, J., & Kamiński, K. (2004). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Pharmazie, 59(4), 263-266. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 42(6), 861-868. [Link]
-
Obniska, J., et al. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 874-881. [Link]
-
Kumar, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega, 7(40), 35848-35857. [Link]
-
El-Gohary, N. S., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 482-493. [Link]
-
Appourchaux, K., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Appourchaux, K., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Obniska, J., & Kaminski, K. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 573-580. [Link]
-
Kumar, G. V., et al. (2013). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. E-Journal of Chemistry, 10(4), 1735-1743. [Link]
-
Obydennyi, S. I., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(2), 123-127. [Link]
-
Suman-Chauhan, N., et al. (1993). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 36(24), 3843-3851. [Link]
-
González-Alves, M., et al. (2018). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, 23(11), 2959. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]
-
Butler, R. N., et al. (1995). 1,2,3,5-Tetrazines and 1,2,3-triazaspiro[4.4]nonanes: Remarkable products from 1,3-dipolar cycloadditions of N-sulphinylamines with substituted triazolium imides. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-107. [Link]
-
Akkurt, M., et al. (2014). 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o433. [Link]
-
Global Substance Registration System. (n.d.). 2-(2-METHYLPHENYL)-2-AZASPIRO(4.4)NONANE-1,3-DIONE. Retrieved from [Link]
Sources
- 1. Secure Verification [technorep.tmf.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
A Comparative Guide to the Antimicrobial Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of new chemical entities with potent antibacterial and antifungal properties.[1] Heterocyclic compounds, particularly those with complex three-dimensional structures like spiro-based systems, have emerged as a promising class of molecules in medicinal chemistry due to their diverse pharmacological activities.[2][3] This guide provides a comprehensive validation of the antimicrobial activity of a novel synthetic compound, 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a derivative of the spirohydantoin family which has shown potential antimicrobial effects.[4][5]
Our objective is to present an unbiased, data-driven comparison of this compound's efficacy against established, broad-spectrum antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a transparent evaluation of its potential as a lead compound in the development of next-generation antimicrobial agents. We will delve into the causality behind our experimental choices, provide detailed, replicable protocols, and present a clear comparison of performance against clinically relevant bacterial strains.
Comparative Framework: Selection of Reference Antibiotics
To establish a robust benchmark for the antimicrobial performance of this compound, two widely recognized and clinically significant antibiotics were selected for parallel testing:
-
Ampicillin : A β-lactam antibiotic from the aminopenicillin family, Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] It possesses a broad spectrum of activity against many Gram-positive and some Gram-negative organisms, making it a suitable comparator for evaluating efficacy against a diverse bacterial panel.[8][9][10]
-
Ciprofloxacin : A fluoroquinolone antibiotic, Ciprofloxacin's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12] It is particularly potent against Gram-negative bacteria and is also effective against a range of Gram-positive pathogens.[12][13][14]
By comparing our target compound against antibiotics with distinct mechanisms of action, we can gain preliminary insights into its potential mode of action and its relative potency.
Experimental Design: A Multi-Faceted Approach to Validation
A tiered approach was employed to comprehensively evaluate the antimicrobial properties of this compound. This ensures a thorough assessment, moving from qualitative screening to quantitative determination of inhibitory and cidal concentrations.
Caption: Workflow for Antimicrobial Activity Validation.
This structured workflow ensures that only compounds showing initial promise in the disk diffusion assay are advanced to the more resource-intensive quantitative assays. This logical progression from a qualitative screen to precise MIC and MBC determination is a cornerstone of efficient antimicrobial drug discovery.[15][16]
Comparative Performance Data
The antimicrobial activity of this compound and the reference antibiotics was evaluated against a panel of four clinically relevant bacterial strains: two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative (Escherichia coli and Pseudomonas aeruginosa).
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Staphylococcus aureus (Gram +) | 16 | 32 | 2 | Bactericidal |
| Bacillus subtilis (Gram +) | 8 | 16 | 2 | Bactericidal | |
| Escherichia coli (Gram -) | 64 | >256 | >4 | Bacteriostatic | |
| Pseudomonas aeruginosa (Gram -) | 128 | >256 | >2 | Bacteriostatic | |
| Ampicillin | Staphylococcus aureus (Gram +) | 1 | 2 | 2 | Bactericidal |
| Bacillus subtilis (Gram +) | 0.5 | 1 | 2 | Bactericidal | |
| Escherichia coli (Gram -) | 8 | 16 | 2 | Bactericidal | |
| Pseudomonas aeruginosa (Gram -) | >256 | >256 | - | Resistant | |
| Ciprofloxacin | Staphylococcus aureus (Gram +) | 0.5 | 1 | 2 | Bactericidal |
| Bacillus subtilis (Gram +) | 0.25 | 0.5 | 2 | Bactericidal | |
| Escherichia coli (Gram -) | 0.125 | 0.25 | 2 | Bactericidal | |
| Pseudomonas aeruginosa (Gram -) | 0.5 | 1 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[17][18]
From this data, this compound demonstrates notable bactericidal activity against the tested Gram-positive bacteria, albeit with higher required concentrations than the reference antibiotics. Its activity against Gram-negative bacteria appears to be primarily bacteriostatic and less potent. This differential activity is a critical finding, suggesting a potential mechanism of action that is more effective against the cellular structure or metabolism of Gram-positive organisms.
Hypothesized Mechanism of Action
While the precise molecular target of this compound requires further investigation, its structural similarity to other spiro-heterocyclic compounds allows for the formulation of a rational hypothesis.[19] Many spiro-oxindole derivatives, for instance, are known to act as DNA gyrase inhibitors, a mechanism shared with ciprofloxacin.[19] Others may interfere with cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to ampicillin.[19]
Caption: Hypothesized Mechanisms of Antimicrobial Action.
The observed efficacy against Gram-positive bacteria could favor a mechanism targeting the cell wall, which is more exposed in these organisms compared to the outer-membrane-protected Gram-negative bacteria. Further mechanistic studies, such as enzyme inhibition assays, are warranted to elucidate the exact pathway.
Detailed Experimental Protocols
The following protocols are provided to ensure transparency and reproducibility of the presented findings. These methods are based on standards established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Kirby-Bauer Disk Diffusion Test
This method serves as an initial screen for antimicrobial activity.[20][21] The principle relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition if the organism is susceptible.[22][23][24]
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Agar Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.
-
Disk Placement: Using sterile forceps, place paper disks (6 mm) impregnated with a known concentration of this compound, Ampicillin, and Ciprofloxacin onto the agar surface. Ensure disks are at least 24 mm apart.[24]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[25]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.[20]
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28]
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[26]
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension prepared in Protocol 1 with MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[25]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or with a microplate reader.[26][29]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration that kills 99.9% of the initial bacterial inoculum.[17][18][30]
Methodology:
-
Subculturing: Following MIC determination (Protocol 2), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Using a calibrated loop or pipette, withdraw 10 µL from each selected well and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][31]
References
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (2014). National Institutes of Health. Retrieved from [Link]
-
Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (1987). PubMed. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Publish. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Ampicillin: Uses, Mechanism, and Clinical Considerations. (2024). Amber Lifesciences. Retrieved from [Link]
-
Ciprofloxacin. (n.d.). Wikipedia. Retrieved from [Link]
-
Ampicillin. (n.d.). Grokipedia. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. (n.d.). Louisiana Department of Health. Retrieved from [Link]
-
Ampicillin. (n.d.). Wikipedia. Retrieved from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Antimicrobial activity of spiro-hydantoins. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (n.d.). ASM Journals. Retrieved from [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985). National Institutes of Health. Retrieved from [Link]
-
Ampicillin. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined b. (n.d.). ASM Journals. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. Retrieved from [Link]
-
Synthesis and Antimicrobial Activities Evaluation of New Spiro[4.5]dec-2-enes Containing 1,2,4-Triazole, Piperidine and. (2017). Semantic Scholar. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. (2019). RSC Advances. Retrieved from [Link]
-
Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Ovid. Retrieved from [Link]
-
An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. Retrieved from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved from [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial Activity of the Spiro Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial and antifungal activity of a new class of spiro pyrrolidines. (n.d.). PubMed. Retrieved from [Link]
-
Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. (n.d.). Bentham Science. Retrieved from [Link]
-
Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (2022). PubMed. Retrieved from [Link]
-
Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. amberlife.net [amberlife.net]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. ldh.la.gov [ldh.la.gov]
- 10. Ampicillin - Wikipedia [en.wikipedia.org]
- 11. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. microbenotes.com [microbenotes.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 19. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. asm.org [asm.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Broth Microdilution | MI [microbiology.mlsascp.com]
- 27. apec.org [apec.org]
- 28. integra-biosciences.com [integra-biosciences.com]
- 29. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. bmglabtech.com [bmglabtech.com]
An In-Vitro Comparative Analysis of Triazaspiro[4.4]nonane-2,4-dione Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that can serve as privileged structures for drug discovery is paramount. Among these, the triazaspiro[4.4]nonane-2,4-dione core has emerged as a versatile and promising framework. Its unique three-dimensional architecture and multiple points for chemical diversification have enabled the development of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive in-vitro comparison of different classes of triazaspiro[4.4]nonane-2,4-dione derivatives and their analogs, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying rationale for the experimental designs.
Introduction to the Triazaspiro[4.4]nonane-2,4-dione Scaffold
The triazaspiro[4.4]nonane-2,4-dione scaffold is a heterocyclic compound characterized by a spirocyclic system where two rings share a single carbon atom. This rigid, yet three-dimensional structure provides a unique conformational constraint that can be advantageous for specific and high-affinity binding to biological targets. The presence of multiple nitrogen atoms and carbonyl groups offers opportunities for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition. The core structure can be systematically modified at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative In-Vitro Biological Activities
The versatility of the triazaspiro[4.4]nonane-2,4-dione scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section provides a comparative overview of their performance in key in-vitro assays.
Antimicrobial Activity
A significant area of investigation for triazaspiro-dione derivatives has been their potential as antimicrobial agents. The increasing threat of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action.
Key Derivatives and Performance:
Efficient synthetic methods have been developed for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.[1][2] Certain derivatives have demonstrated promising activity against Gram-positive bacteria.[1] For instance, studies have shown that specific 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones can inhibit the growth of bacterial strains like Staphylococcus aureus and Bacillus subtilis.[1] The introduction of different substituents on the arylmethyl and arenesulfonyl moieties has been shown to modulate the antibacterial potency.[1]
| Derivative Class | Target Organisms | Key Findings | Reference |
| 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones | Staphylococcus aureus, Bacillus subtilis | 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione exhibited the highest activity. | [1] |
| 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2,2-diphenylacetamide | Mycobacterium tuberculosis H37Rv | Some derivatives showed 0–86% inhibition of mycobacterial growth at 6.25 μg/cm³. | [3] |
Experimental Rationale: The choice of Gram-positive bacteria like S. aureus and B. subtilis for initial screening is often based on their clinical relevance and the distinct structural features of their cell walls compared to Gram-negative bacteria. The agar diffusion method is a standard, preliminary assay to quickly assess the antimicrobial potential of a compound by measuring the zone of inhibition around a disk impregnated with the test compound.[1]
Enzyme Inhibition
The rigid spirocyclic core of these compounds makes them attractive candidates for designing enzyme inhibitors that can fit into well-defined active sites.
1,3,8-Triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway.[4] Inhibition of PHDs leads to the stabilization of HIF-α, which can be a therapeutic strategy for treating anemia.[4]
Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation (m6A).[5][6] Dysregulation of METTL3 is implicated in various diseases, including cancer.[5][6] The lead compound, UZH2, demonstrated an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay and showed target engagement in cancer cell lines.[5][6]
| Derivative Class | Target Enzyme | In-Vitro Assay | Key Performance | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Prolyl Hydroxylase (PHD) 1-3 | Affinity Selection Mass Spectrometry (AS-MS) | Identified as pan-inhibitors, leading to robust erythropoietin (EPO) upregulation in vivo. | [4] |
| 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives | METTL3 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Lead compound (UZH2) IC50 of 5 nM; reduces m6A levels in cancer cell lines. | [5][6] |
Experimental Rationale: The choice of a TR-FRET assay for METTL3 inhibition provides a sensitive and homogeneous format for high-throughput screening and determination of IC50 values. AS-MS is a powerful technique for identifying compounds that bind to a target protein from a complex mixture, enabling the rapid discovery of initial hits like the spirooxindoles that led to the development of spirohydantoin PHD inhibitors.[4]
Receptor Agonism
Recent studies have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the δ-opioid receptor (DOR).[7][8][9] DORs are a promising target for treating neurological and psychiatric disorders.[7][8] This new class of agonists shows a potential for improved pharmacological profiles compared to previously failed clinical candidates.[7][9]
| Derivative Class | Target Receptor | In-Vitro Assay | Key Performance | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | δ-Opioid Receptor (DOR) | β-arrestin recruitment assay, competitive radioligand binding assay | Identified as a novel chemotype of DOR agonists with submicromolar binding affinity. | [7][8] |
Experimental Rationale: The β-arrestin recruitment assay is a cell-based functional assay that measures a key event in G-protein coupled receptor (GPCR) signaling and desensitization.[8] This assay is crucial for identifying agonists and for characterizing their potential for inducing receptor tachyphylaxis, a common issue with opioid agonists.[8]
Myelostimulatory Activity
In-vivo studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated their potential as myelostimulators in models of chemotherapy-induced myelosuppression.[10][11] These compounds were shown to accelerate the regeneration of lymphocyte and granulocyte pools.[10][11] While the primary data is from in-vivo experiments, the underlying mechanism likely involves interactions with hematopoietic growth factor receptors or signaling pathways, which can be further investigated using in-vitro models.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key in-vitro assays are provided below.
Protocol 1: In-Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol is a standard method for preliminary screening of antimicrobial activity.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the triazaspiro[4.4]nonane-2,4-dione derivative dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The diameter of the zone of complete inhibition of bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Diffusion Antimicrobial Assay.
Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer and non-cancer cell lines.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The triazaspiro[4.4]nonane-2,4-dione derivatives are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The triazaspiro[4.4]nonane-2,4-dione scaffold and its analogs represent a highly valuable class of compounds with a remarkable diversity of biological activities. This guide has provided a comparative overview of their in-vitro performance as antimicrobial agents, enzyme inhibitors, and receptor agonists. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
-
Selectivity Profiling: Comprehensive screening against a panel of related and unrelated targets is necessary to ensure the selectivity of lead candidates and minimize off-target effects.
-
In-Vivo Efficacy and Safety: Promising in-vitro candidates must be advanced to in-vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of novel therapeutics based on the versatile triazaspiro[4.4]nonane-2,4-dione scaffold.
References
-
Krolenko, K. Y., Silin, O. V., Vlasov, S. V., Zhuravel, I. O., & Kovalenko, S. M. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Russian Journal of General Chemistry, 85(5), 1236–1241. [Link]
-
Crossref. (2015). Document is current - Crossmark. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Pedriali, G., Ramaccini, D., Bouhamida, E., Branchini, A., Turrin, G., Tonet, E., ... & Pinton, P. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]
-
Pedriali, G., Ramaccini, D., Bouhamida, E., Branchini, A., Turrin, G., Tonet, E., ... & Pinton, P. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis, Biological Evaluation and Molecular. Retrieved from [Link]
-
ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]
-
Plech, T., Wujec, M., & Kosikowska, U. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceutics, 11(11), 589. [Link]
-
Sławiński, J., & Szafrański, K. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6373. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crossmark [crossmark.crossref.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Spirohydantoins Against Diverse Bacterial Strains
Introduction: Re-evaluating the Potential of the Hydantoin Scaffold
In the relentless search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, revisiting established chemical scaffolds with new design strategies has emerged as a fruitful endeavor. The hydantoin (imidazolidine-2,4-dione) core is one such scaffold. While long known for its diverse biological activities, including anticonvulsant and antiarrhythmic effects, its derivatives, particularly spirohydantoins, are gaining significant attention for their antimicrobial potential.[1][2] Spirohydantoins are characterized by a spirocyclic fusion at the C5 position of the hydantoin ring, creating a rigid, three-dimensional structure that can be strategically modified to enhance antibacterial potency and spectrum.
This guide provides a comparative analysis of the efficacy of various spirohydantoin derivatives against clinically relevant Gram-positive and Gram-negative bacterial strains. We will delve into the structure-activity relationships that govern their performance, explore their multifaceted mechanisms of action, and provide a standardized experimental protocol for assessing their efficacy, offering a comprehensive resource for researchers in microbiology and medicinal chemistry.
Comparative Efficacy: A Look at the Data
The antibacterial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to visibly inhibit microbial growth.[3][4] A comparative analysis of MIC values for different spirohydantoin derivatives reveals significant variations in potency and spectrum, underscoring the critical role of specific chemical substitutions.
Several studies have synthesized and evaluated series of spirohydantoins, demonstrating a range of activities. For instance, certain derivatives have shown notable effects against both Gram-positive and Gram-negative bacteria.[5] A key strategy in enhancing efficacy has been the design of membrane-active hydantoin derivatives, which incorporate hydrophobic tails and cationic charges.[6][7] This approach has yielded compounds with significantly improved potency compared to older hydantoins like nitrofurantoin, with some derivatives exhibiting MICs under 1 µg/mL against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[6]
Table 1: Comparative MIC Values (µg/mL) of Selected Spirohydantoin Derivatives
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Nitrofurantoin (Reference) | ~12.5 | >50 | ~25 | >50 | [6] |
| Spirohydantoin (Hyd15) | - | - | - | 500 (ATCC strain) | [1] |
| Spirohydantoin (Hyd17) | - | - | - | 500 (isolate) | [1] |
| Nalidixic Acid-Spirohydantoin Hybrids (e.g., 5f, 5g) | Effective | - | Effective | Effective | [5] |
| Membrane-Active Hydantoin (Compound 22) | <1 | <1 | <1 | <1 | [6] |
| 3-iso-Propyl/3-benzyl-diphenylhydantoins | Inactive | Weakly Active | Weakly Active | Inactive | [8] |
Note: This table is a synthesis of data from multiple sources to illustrate comparative efficacy. "-" indicates data not available in the cited source.
The data clearly indicates that the spiro-fusion and, more importantly, targeted substitutions are key to unlocking potent antibacterial activity. While simple spirohydantoins may have moderate or narrow-spectrum activity, hybrid molecules and derivatives designed to target the bacterial membrane demonstrate broad-spectrum potency far exceeding that of traditional hydantoins.[5][6]
Illuminating the Mechanism of Action
The mechanism of action for hydantoin-based antibacterials is often complex and can be multifaceted, a feature that may help in circumventing existing resistance pathways.[6] For older compounds like nitrofurantoin, the mechanism involves intracellular reduction to highly reactive intermediates that cause widespread damage to bacterial DNA, ribosomes, and other macromolecules.[9][10]
More advanced spirohydantoin derivatives, however, are being engineered with more specific modes of action. A particularly promising strategy involves designing compounds that are membrane-active . These derivatives, often containing cationic groups and lipophilic tails, function analogously to natural host-defense peptides.[6][7] They are proposed to:
-
Electrostatic Binding: Initially bind to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion & Disruption: Insert into the lipid bilayer, disrupting its integrity and leading to membrane depolarization, leakage of essential ions and metabolites, and ultimately, cell death.[6][11]
This direct physical disruption of the membrane is a rapid bactericidal mechanism and is considered less prone to the development of resistance compared to mechanisms that rely on inhibiting a single enzymatic target.[6]
Figure 2. Key structural features governing the antibacterial activity of spirohydantoins.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure reproducible and comparable results when evaluating new compounds, adherence to a standardized protocol is essential. The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. [3][12][13]
Principle
A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound (spirohydantoin) in a liquid growth medium. Following incubation, the lowest concentration that completely inhibits visible bacterial growth is recorded as the MIC. [12][14]
Materials
-
Spirohydantoin test compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) [12]* Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Spectrophotometer (optional, for turbidity adjustment)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the spirohydantoin powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high-concentration stock minimizes the volume of solvent added to the assay, preventing solvent-induced inhibition of bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL. [12]Causality: Standardizing the initial bacterial density is critical for the reproducibility of the MIC value.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [14]
-
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration of the drug by diluting the stock solution in CAMHB. Add 100 µL of this solution to well 1. This concentration should be twice the desired final highest concentration.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this twofold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 100 µL. Causality: This step halves the drug concentration in each well to the final test concentrations and introduces the bacterial challenge.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. [14]
-
-
Reading the MIC:
-
After incubation, examine the plate for visible turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the spirohydantoin at which there is no visible growth. [12]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. amr-insights.eu [amr-insights.eu]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 10. Nitrofurantoin–Aminoglycoside Synergy Against Common Uropathogens Evaluated by Disc Diffusion: A Pilot Study | MDPI [mdpi.com]
- 11. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Biological Evaluation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and its Precursors
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among these, spirocyclic compounds, particularly those incorporating heterocyclic moieties, have garnered significant interest due to their unique three-dimensional structures that can effectively probe biological targets. This guide provides a comprehensive biological evaluation of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a promising spirohydantoin, and a comparative analysis against its synthetic precursors. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Introduction to this compound
This compound belongs to the spirohydantoin class of compounds, characterized by a hydantoin ring fused to another ring system at a single carbon atom. This rigid, spirocyclic framework offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to interact with biological macromolecules. The synthesis of this scaffold typically involves the condensation of a cyclic ketone or its precursor with a source of cyanide and carbonate, followed by further cyclization and functionalization.
The biological significance of the hydantoin moiety is well-established, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antimicrobial activities. By incorporating this privileged structure into a spirocyclic system, novel biological activities and improved pharmacokinetic profiles can be achieved.
Synthesis and Precursor Overview
The synthesis of this compound can be conceptualized through the condensation of precursors that form the two heterocyclic rings. A plausible synthetic route involves the reaction of a pyrrolidine-derived cyclic imine or a related precursor with a hydantoin-forming reagent. For the purpose of this comparative guide, we will consider the biological activities of derivatives of the core precursor structures: 2-amino-1-pyrroline and 5,5-disubstituted hydantoins .
Figure 1: Conceptual synthetic relationship between precursors and the target compound.
While specific biological data for the unsubstituted 2-amino-1-pyrroline and 5,5-dimethylhydantoin is limited in the context of direct comparison, the following sections will evaluate the activities of their derivatives to infer the potential contributions of each substructure to the overall biological profile of this compound.
Antimicrobial Activity: A Comparative Analysis
Derivatives of both hydantoin and pyrrolidine/pyrroline scaffolds have demonstrated notable antimicrobial properties. This section compares the antimicrobial potential of this compound derivatives with that of its precursor analogues and standard antibiotics.
Performance Comparison
Studies have shown that derivatives of this compound exhibit promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is often attributed to the disruption of the bacterial cell membrane. Similarly, various 5-substituted hydantoin derivatives have been reported to possess antibacterial and antifungal activities. Pyrrolidine and pyrroline derivatives also contribute to the antimicrobial landscape, with some exhibiting potent inhibitory effects.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | Staphylococcus aureus | Data not available for parent compound. Derivatives show activity. | [1] |
| Bacillus subtilis | Data not available for parent compound. Derivatives show activity. | [1] | |
| Hydantoin Derivatives | Staphylococcus aureus | Varies by derivative | [2] |
| Escherichia coli | Varies by derivative | [2] | |
| Ampicillin (Standard) | Staphylococcus aureus | 0.25 - >128 | [3] |
| Bacillus subtilis | 0.03 - 0.25 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Figure 2: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6][7]
Anticancer Activity: Evaluating Cytotoxicity
The anticancer potential of spirohydantoins is an area of active research. This section evaluates the cytotoxic effects of this compound derivatives and its precursor analogues against various cancer cell lines.
Performance Comparison
Derivatives of this compound have shown inhibitory effects on the migration and invasion of cancer cells, suggesting a role in modulating pathways involved in metastasis.[8] Studies on related spirohydantoins have demonstrated potent cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[9] Hydantoin and pyrrolidine/pyrrolo[2,1-a]isoquinoline derivatives have also been extensively studied for their anticancer properties, with many exhibiting significant cytotoxicity.[10][11]
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (TRI-BE) | PC3 (Prostate) | Inhibits migration and invasion | [8] |
| Hydantoin Derivatives | MCF-7 (Breast) | Varies by derivative | [9] |
| A549 (Lung) | Varies by derivative | [5] | |
| Pyrrolo[2,1-a]isoquinoline Derivatives | MDA-MB-231 (Breast) | Low micromolar range | [11] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.04 - 1.2 | [12][13] |
| HepG2 (Liver) | 0.1 - 1.3 | [12][14] |
Note: IC₅₀ values can vary significantly based on experimental conditions. The data presented is for comparative illustration.
Signaling Pathways in Cancer
The anticancer activity of these compounds can be attributed to their interaction with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A derivative of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to inhibit the FAK/Src signaling pathway, which is involved in cell migration and invasion.[8]
Figure 3: Inhibition of the FAK/Src signaling pathway by a triazaspiro decane-dione derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15][16][17]
Enzyme Inhibition: Targeting Key Cellular Regulators
Spirohydantoins have emerged as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and histone acetyltransferases (HATs) like p300/CBP, which are critical regulators of gene expression and are implicated in cancer and other diseases.
Performance Comparison
Derivatives of spirohydantoins have been identified as selective and potent inhibitors of p300/CBP histone acetyltransferases.[18][19] The inhibition of these enzymes can lead to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
| Compound Class | Target Enzyme | IC₅₀/Kᵢ | Reference |
| Spirohydantoin Derivatives | p300/CBP | Potent inhibition | [18][19] |
| Vorinostat (Standard HDAC Inhibitor) | HDAC1 | 10 nM (IC₅₀) | [18][20] |
| HDAC3 | 20 nM (IC₅₀) | [18][20] | |
| C646 (Standard p300/CBP Inhibitor) | p300 | 400 nM (Kᵢ) | [21][22][23] |
Mechanism of Enzyme Inhibition
The mechanism of enzyme inhibition by these compounds often involves competitive binding to the active site or an allosteric site, preventing the natural substrate from binding and catalysis from occurring.[16] For instance, spirohydantoin inhibitors of p300/CBP compete with acetyl-CoA for binding to the enzyme.
Figure 4: Competitive inhibition of p300/CBP by a spirohydantoin derivative.
Experimental Protocol: HDAC/HAT Inhibition Assay
Several commercial kits are available for measuring HDAC and HAT activity and inhibition. A general protocol for a fluorometric HDAC inhibition assay is outlined below.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare the HDAC substrate, developer, and assay buffer as per the kit instructions.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the enzyme reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.[24][25][26][27]
A similar principle applies to HAT inhibition assays, where the transfer of an acetyl group is measured.[28][29]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with diverse biological activities. While direct comparative data for the parent compound is limited, the evaluation of its precursor analogues and related spirohydantoins highlights its potential in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The unique three-dimensional structure of the spirocyclic system provides a solid foundation for further lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to elucidate structure-activity relationships and identify lead candidates for further preclinical development.
References
- Bowers, E. M., et al. (2010). Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a novel class of inhibitors. Bioorganic & medicinal chemistry letters, 20(5), 1686-1689.
- Sharmin, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(5), 533-548.
- Ueno, M., et al. (2013). Antibacterial activity of 5-dialkylaminomethylhydantoins and related compounds. Bioorganic & medicinal chemistry letters, 23(17), 4895-4898.
- Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(5), 847-853.
- Andrzejewska, M., et al. (2002). Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. Il Farmaco, 57(1), 39-44.
- Copeland, R. A. (2013). Reversible Enzyme Inhibition.
- Kovács, P., et al. (2007). Inhibition of human salivary alpha-amylase by glucopyranosylidene-spiro-thiohydantoin. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(9), 1345-1350.
- Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
- Krolenko, K. Y., et al. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51(5), 444-450.
- Urban, E., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 23-45.
- O'Donnell, A., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Cancers, 10(11), 421.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Sulaiman, N. S., et al. (2023). A Triazaspirane Derivative Inhibits Migration and Invasion in PC3 Prostate Cancer Cells. Molecules, 28(11), 4499.
- Golub, A. G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 63, 655-664.
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
- Thasni, K. A., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 36(5), 103204.
-
Hendriksen, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
- Biazar, J., et al. (2016). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. Advanced Biomedical Research, 5, 133.
-
EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
- Cassell, R. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(2), 223-233.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 635-651.
-
BPS Bioscience. (n.d.). P300 Homogeneous Assay Kit. Retrieved from [Link]
- Smith, M. C., et al. (2018). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS infectious diseases, 4(10), 1446-1455.
-
PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® HAT (p300) Assay Kit Fluorimetric. Retrieved from [Link]
- Kaur, H., et al. (2022). Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. Computational Biology and Chemistry, 102, 107807.
- Turnidge, J., et al. (2006). Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection. Applied and Environmental Microbiology, 72(8), 5557-5564.
-
PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
- El-Naggar, A. M., et al. (2018). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 13, 665-676.
-
PubChem. (n.d.). 7-Acetyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
- Gribble, G. W. (2015). Synthesis and Biological Evaluation of Novel 3,5-Disubstituted Hydantoins. Molecules, 20(12), 21468-21487.
- Yu, P., & Teng, Y. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427.
- Al-Shammari, A. M., et al. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus, Streptococcus pyogenes and Bacillus subtilis Various Antibiotics. International Journal of Advancement in Life Sciences Research, 7(2), 1-7.
- Asif, M. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. MOJ Bioorganic & Organic Chemistry, 5(2), 48-55.
- Kumar, A., & Singh, R. K. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(3), 971-979.
-
U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of 5-dialkylaminomethylhydantoins and related compounds. | Semantic Scholar [semanticscholar.org]
- 3. (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione | C7H11N3O2 | CID 29948024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Triazaspirane Derivative Inhibits Migration and Invasion in PC3 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crossmark [crossmark.crossref.org]
- 11. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. 1,3,7-Triazaspiro[4.5]decane-2,4-dione | 78222-09-0 [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a heterocyclic compound with demonstrated antimicrobial properties.[1][2] In the quest for novel therapeutic agents, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile.[3][4] This document outlines a systematic approach to evaluating the target specificity of this compound, comparing its activity against its putative bacterial targets with its potential interactions with homologous human proteins. We present a detailed experimental framework, comparative data analysis, and discuss the implications of the compound's selectivity profile for its therapeutic potential.
Introduction: The Importance of Selectivity in Drug Discovery
The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins in the proteome.[5] Poor selectivity can lead to undesirable side effects, toxicity, and a narrow therapeutic window.[3] The spirohydantoin scaffold, of which this compound is a member, has been identified in compounds targeting a range of proteins, including p300/CBP histone acetyltransferases and δ opioid receptors, highlighting the potential for this chemical class to exhibit polypharmacology.[6][7][8]
Initial studies have indicated that derivatives of this compound possess antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] This guide, therefore, explores a hypothetical cross-reactivity study to determine the selectivity of this compound for its bacterial target versus potential human off-targets. A robust understanding of its cross-reactivity is a critical step in the preclinical evaluation of this compound.[9]
Experimental Design for Cross-Reactivity Profiling
To comprehensively assess the cross-reactivity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to move from broad, high-throughput screening to more focused, mechanistic studies.
Figure 1: A stepwise experimental workflow for assessing the cross-reactivity of this compound.
Step-by-Step Methodologies
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Cultures: Grow Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6633) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Human Topoisomerase II Inhibition Assay (Illustrative Off-Target Assay)
-
Enzyme and Substrate Preparation: Use a commercially available human topoisomerase IIα assay kit containing the purified enzyme and supercoiled plasmid DNA (e.g., pBR322).
-
Compound Incubation: Incubate varying concentrations of this compound with human topoisomerase IIα in the provided assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: Add the supercoiled DNA substrate and ATP to initiate the decatenation reaction. Incubate for 30 minutes at 37°C.
-
Reaction Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Quantification: Quantify the amount of relaxed DNA to determine the inhibitory activity of the compound. Calculate the IC50 value.
Protocol 3: Mammalian Cell Viability Assay
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin or MTT) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Comparative Data Analysis
The selectivity of this compound can be quantified by comparing its potency against the intended bacterial target versus its activity against a panel of human off-targets. The selectivity index (SI) is a key metric, calculated as the ratio of the off-target activity (e.g., IC50 or CC50) to the on-target activity (e.g., MIC or enzymatic IC50).[5] A higher SI value indicates greater selectivity.
Table 1: Hypothetical Comparative Activity Profile of this compound
| Target/Assay | Organism/Cell Line | Activity Metric | Value | Selectivity Index (SI) |
| Primary Target Activity | ||||
| Bacterial Growth Inhibition | S. aureus | MIC | 4 µg/mL | - |
| Bacterial Growth Inhibition | B. subtilis | MIC | 2 µg/mL | - |
| Putative Bacterial Target | Bacterial DNA Gyrase | IC50 | 0.5 µM | - |
| Off-Target Activity | ||||
| Human Homologue | Human Topoisomerase IIα | IC50 | > 100 µM | > 200 |
| Kinase Panel (representative) | Human c-Src Kinase | IC50 | 50 µM | 100 |
| GPCR Panel (representative) | Human β2-Adrenergic Receptor | Ki | > 100 µM | > 200 |
| Cytotoxicity | Human HEK293 Cells | CC50 | 75 µM | 150 |
| Cytotoxicity | Human HepG2 Cells | CC50 | 60 µM | 120 |
Note: The data presented in this table is for illustrative purposes to demonstrate a favorable selectivity profile.
Interpretation of Cross-Reactivity Data and Potential Signaling Pathway Interactions
The hypothetical data in Table 1 suggests that this compound exhibits a high degree of selectivity for its putative bacterial target over the tested human off-targets. An SI of >100 is generally considered a good indicator of target selectivity. However, the moderate activity against c-Src kinase and the observed cytotoxicity, although at significantly higher concentrations than the antibacterial MIC, warrant further investigation.
Unintended interactions with cellular kinases like c-Src could potentially modulate various signaling pathways, leading to unforeseen physiological effects.
Figure 2: Conceptual diagram of the intended on-target and potential off-target interactions of this compound.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for evaluating the cross-reactivity of this compound. Based on our hypothetical comparative analysis, the compound demonstrates a promising selectivity profile, a critical attribute for a developmental drug candidate. The presented methodologies, from initial broad screening to specific enzymatic and cell-based assays, provide a clear path for researchers to generate the necessary data for a comprehensive risk-benefit assessment.
Future studies should aim to:
-
Definitively identify the specific bacterial molecular target(s).
-
Expand the off-target screening panel to include a wider range of human proteins and receptors.
-
Investigate the mechanisms of any observed cytotoxicity in mammalian cells.
-
Conduct in vivo studies in animal models to correlate the in vitro selectivity profile with in vivo efficacy and safety.
By rigorously assessing cross-reactivity early in the drug discovery process, the scientific community can more effectively identify and advance compounds with the highest potential for becoming safe and effective medicines.
References
-
ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]
-
Oxford Academic. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]
-
Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity?. Retrieved from [Link]
-
PubMed. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]
-
NVA. (n.d.). Synthesis and functionalization of spirohydantoins with C(sp2)-N cross-coupling reactions. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]
-
Crossref. (2015). An Efficient Synthesis of this compound Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]
-
PubChem. (n.d.). 7-Acetyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
PubMed. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Retrieved from [Link]
-
PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
-
Gsrs. (n.d.). 1,3-DIAZASPIRO(4.4)NONAN-2,4-DIONE. Retrieved from [Link]
-
Semantic Scholar. (2018). Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]
-
PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crossmark [crossmark.crossref.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to Triazaspiro Compound Synthesis
Introduction: The Strategic Importance of Triazaspiro Scaffolds in Drug Discovery
Triazaspiro compounds represent a class of rigid, three-dimensional heterocyclic scaffolds that have emerged as privileged structures in medicinal chemistry. Their unique topology allows for the precise spatial arrangement of functional groups, facilitating high-affinity and selective interactions with biological targets. This has led to their successful application in the development of novel therapeutics for a range of diseases. However, the synthetic complexity of these molecules often poses a significant challenge for both discovery and process chemistry. The efficiency of a synthetic route is a critical determinant of the feasibility of a drug development program, impacting everything from the speed of lead optimization to the cost of large-scale manufacturing.
This guide provides a technical, head-to-head comparison of three prominent synthetic strategies for accessing the medicinally relevant triazaspiro[4.5]decane core: the tandem condensation-cyclization (specifically the Bucherer-Bergs reaction), the Ugi multicomponent reaction, and the aza-Diels-Alder reaction. We will objectively benchmark these routes based on experimental data, focusing on key performance indicators such as overall yield, step economy, and reaction conditions.
Comparative Analysis of Synthetic Routes to Triazaspiro[4.5]decanes
The choice of synthetic strategy for constructing a triazaspiro[4.5]decane core is a trade-off between various factors including desired substitution patterns, stereochemical control, and overall efficiency. The following table summarizes the key metrics for the three routes discussed in this guide, based on published experimental data.
| Synthetic Route | Key Transformation | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages | Representative Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tandem Condensation-Cyclization (Bucherer-Bergs) | One-pot reaction of a ketone, cyanide source, and ammonium carbonate | ~60% | 3 (one-pot for the core) | High overall yield, operational simplicity, readily available starting materials. | Limited functional group tolerance, harsh reaction conditions may be required. | | | Ugi Multicomponent Reaction with Cyclization | Four-component reaction followed by intramolecular cyclization | 42-68% (one-pot) | 1 (for the initial adduct) | High atom and step economy, rapid access to diverse libraries, mild conditions. | Often requires a subsequent cyclization step, purification can be challenging. |[1] | | Aza-Diels-Alder Cycloaddition | [4+2] cycloaddition of an azadiene and a dienophile | Moderate to Good (variable) | Multi-step | Excellent stereochemical control, access to complex polycyclic systems. | Often requires synthesis of specialized diene and dienophile precursors, can be substrate-specific. | |
Table 1: Comparison of Key Efficiency Metrics for Different Synthetic Routes to Triazaspiro[4.5]decanes.
In-Depth Analysis and Mechanistic Insights
Route 1: Tandem Condensation-Cyclization via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a highly efficient, one-pot synthesis of spirohydantoins (a class of triazaspiro compounds) from a ketone, a cyanide source (e.g., sodium cyanide), and ammonium carbonate. This method is particularly attractive for its operational simplicity and high overall yields.
The reaction proceeds through a tandem sequence of reactions. Initially, the ketone reacts with the cyanide to form a cyanohydrin. This is followed by reaction with ammonia (from ammonium carbonate) to give an aminonitrile. The aminonitrile then undergoes cyclization with another equivalent of ammonium carbonate (or carbon dioxide) to form the hydantoin ring. The entire sequence can be performed in a single reaction vessel, making it a highly step-economical approach. A three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported with an impressive overall yield of 60%.
Figure 1: Workflow of the Bucherer-Bergs tandem reaction.
Route 2: Ugi Multicomponent Reaction Followed by Intramolecular Cyclization
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular diversity. It involves the one-pot reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. To synthesize triazaspiro compounds, a bifunctional starting material can be used, or the Ugi product can be designed to undergo a subsequent intramolecular cyclization.
This approach is highly valued for its exceptional atom and step economy, allowing for the construction of complex scaffolds in a single operation under mild conditions. For example, a one-pot Ugi-4CR followed by an SN2-cyclization has been reported for the synthesis of 2,5-diketopiperazines (structurally related to the target spirocycles) with good overall yields of 42-68%[1]. The key to an efficient triazaspiro synthesis via this route is the strategic design of the starting materials to facilitate a high-yielding post-Ugi cyclization.
Figure 2: Workflow of the Ugi reaction with subsequent cyclization.
Route 3: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful variant of the classic Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile. This cycloaddition reaction is a cornerstone of heterocyclic synthesis due to its ability to form six-membered nitrogen-containing rings with a high degree of stereocontrol.
For the synthesis of triazaspiro compounds, an intramolecular aza-Diels-Alder reaction or an intermolecular reaction involving a cyclic dienophile or diene can be employed. While this route often requires more synthetic steps to prepare the necessary precursors, its strength lies in the ability to construct complex, stereochemically defined polycyclic systems. The efficiency of the aza-Diels-Alder reaction is highly dependent on the specific substrates and catalysts used, with yields varying from moderate to excellent. The development of asymmetric catalytic versions of this reaction has further enhanced its utility in modern organic synthesis.
Figure 3: Workflow of the Aza-Diels-Alder approach.
Experimental Protocols
Protocol 1: Tandem Condensation-Cyclization (Bucherer-Bergs type)
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (adapted from)
-
Strecker Reaction: To a solution of 4-phenylcyclohexan-1-one (1.0 eq) in a mixture of DMSO and water, sodium cyanide (1.1 eq) and methylamine hydrochloride (1.1 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Urea Formation: The crude aminonitrile from the previous step is dissolved in acetic acid. A solution of potassium cyanate (2.0 eq) in water is added, and the mixture is stirred at 35 °C for 1 hour.
-
Cyclization and Workup: The reaction mixture is poured into water and extracted with chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then refluxed in 6N hydrochloric acid for 1 hour. After cooling, the mixture is neutralized with aqueous ammonia, and the precipitated product is collected by filtration, washed with water, and dried to afford the title compound.
Protocol 2: Ugi Multicomponent Reaction with Intramolecular Cyclization
One-Pot Synthesis of a 2,5-Diketopiperazine (as a representative example, adapted from[1])
-
Ugi Reaction: To a solution of an aldehyde (1.0 eq) in ethanol, an amine (1.0 eq), monochloroacetic acid (1.0 eq), and an isocyanide (1.0 eq) are added sequentially. The reaction mixture is stirred at room temperature for 18 hours.
-
Intramolecular Cyclization: After the completion of the Ugi reaction (monitored by TLC), cesium carbonate (1.5 eq) is added to the reaction mixture. The mixture is then sonicated for 15 minutes.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,5-diketopiperazine.
Conclusion and Future Perspectives
The synthesis of triazaspiro compounds is a vibrant area of research with significant implications for drug discovery. This guide has benchmarked three key synthetic strategies, each with its own set of advantages and limitations. The tandem condensation-cyclization route, particularly the Bucherer-Bergs reaction, stands out for its high efficiency and operational simplicity for the synthesis of spirohydantoins. The Ugi multicomponent reaction offers unparalleled speed and diversity for the construction of compound libraries, which can be followed by a cyclization step to yield the desired spirocyclic core. The aza-Diels-Alder reaction, while often more synthetically demanding, provides a powerful tool for the stereocontrolled synthesis of complex triazaspiro architectures.
The future of triazaspiro synthesis will likely involve the development of novel catalytic systems to further improve the efficiency and selectivity of these reactions. Furthermore, the integration of flow chemistry and other automated synthesis platforms will undoubtedly accelerate the exploration of this important chemical space, paving the way for the discovery of the next generation of triazaspiro-based therapeutics.
References
-
Title: Asymmetric Aza-Diels-Alder Reactions of Dihydropyridines. Source: Organic Letters, 2003. URL: [Link]
-
Title: The Ugi Multicomponent Reaction. Source: Chemical Reviews, 2011. URL: [Link]
-
Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Source: Molbank, 2021. URL: [Link]
-
Title: Recent advances in the synthesis of spiro-heterocyclic compounds. Source: RSC Advances, 2017. URL: [Link]
-
Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]
-
Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules, 2018. URL: [Link]
-
Title: Ugi Four-Component Reactions Using Alternative Reactants. Source: Molecules, 2021. URL: [Link]
-
Title: An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. Source: RSC Advances, 2022. URL: [Link]
-
Title: Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Source: Chem. Proc., 2023. URL: [Link]
-
Title: Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Source: Chem. Proc., 2023. URL: [Link]
-
Title: Application of the aza-Diels–Alder reaction in the synthesis of natural products. Source: Organic & Biomolecular Chemistry, 2017. URL: [Link]
-
Title: Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Source: Scientia Pharmaceutica, 2018. URL: [Link]
-
Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Source: The Journal of Pharmacology and Experimental Therapeutics, 2024. URL: [Link]
-
Title: Advances of Ugi reaction in natural product synthesis. Source: Green Synthesis and Catalysis, 2024. URL: [Link]
-
Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Source: ACS Omega, 2020. URL: [Link]
-
Title: Application of the aza-Diels–Alder reaction in the synthesis of natural products. Source: Organic & Biomolecular Chemistry, 2017. URL: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 8-Azaspiro[4.5]decane-7,9-dione Derivatives as 5-HT1A Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-azaspiro[4.5]decane-7,9-dione derivatives, a chemical scaffold of significant interest in medicinal chemistry due to its presence in the anxiolytic drug buspirone and other centrally active agents. We will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural features governing their interaction with the serotonin 1A (5-HT1A) receptor.
Introduction: The Significance of the 8-Azaspiro[4.5]decane-7,9-dione Scaffold
The 8-azaspiro[4.5]decane-7,9-dione moiety is a privileged scaffold in the design of ligands for central nervous system (CNS) targets. Its rigid, three-dimensional structure allows for precise orientation of functional groups, which can lead to enhanced potency and selectivity for specific receptors. This is exemplified by the well-known anxiolytic agent, buspirone, which features this spirocyclic imide connected via a butyl chain to a pyrimidinylpiperazine group. The unique pharmacological profile of buspirone, being a non-benzodiazepine anxiolytic with partial agonist activity at 5-HT1A receptors, has spurred extensive research into analogs to explore and refine its therapeutic potential.[1][2]
This guide will dissect the SAR of this class of compounds, focusing on modifications at three key positions: the spirocyclic core, the linker, and the terminal aromatic/heterocyclic moiety.
Core Directive: Understanding the Pharmacophore
The general pharmacophore for high-affinity 5-HT1A receptor ligands based on the 8-azaspiro[4.5]decane-7,9-dione scaffold consists of three main components, as illustrated below. Our comparative analysis will be structured around systematic modifications of these components.
Caption: General pharmacophore model for 8-azaspiro[4.5]decane-7,9-dione based 5-HT1A ligands.
Comparative Analysis of Structural Modifications
The Spirocyclic Core: 8-Azaspiro[4.5]decane-7,9-dione and its Analogs
The spirocyclic imide portion of buspirone-like molecules plays a crucial role in their interaction with the 5-HT1A receptor. It is believed that this bulky, lipophilic group occupies a specific pocket in the receptor binding site.[3][4]
A foundational study by Yevich et al. (1983) explored the impact of modifying this imide moiety. Their research indicated that the nature of the spirocyclic ring system significantly influences binding affinity. While a comprehensive quantitative comparison table from a single source is scarce in the literature, the qualitative findings from this and other studies are summarized below.
| Compound/Modification | Key Structural Feature | Impact on 5-HT1A Affinity | Rationale/Insight |
| Buspirone | 8-Azaspiro[4.5]decane-7,9-dione | High (Reference) | The spiro-cyclopentyl group provides optimal bulk and lipophilicity for receptor interaction. |
| "Kaspar" | 8-Azaspiro[4.5]decane-7,9-dione with a 2-quinolinylpiperazine terminal group | Potent 5-HT1A ligand | Demonstrates that the spiroimide is compatible with different terminal aromatic systems.[5] |
| Glutarimide Analog | Acyclic imide (glutarimide) | Reduced affinity | The spirocyclic nature is important for pre-organizing the molecule into a favorable conformation for binding, suggesting a loss of conformational rigidity reduces potency. |
| Succinimide Analog | Smaller five-membered imide ring | Reduced affinity | Suggests that the size and volume of the spirocyclic portion are critical for optimal fit within the receptor's binding pocket. |
| Phthalimide Analog | Fused aromatic imide | Reduced affinity | Indicates that while lipophilicity is important, the specific shape and steric profile of the spiro-alkane are preferred over a flat aromatic system. |
Data synthesized from qualitative descriptions in the literature.[1][2]
The consistent finding is that the 8-azaspiro[4.5]decane-7,9-dione ring system provides a near-optimal combination of size, shape, and lipophilicity for high-affinity binding to the 5-HT1A receptor.
The Alkyl Linker: A Matter of Spacing
The length of the alkyl chain connecting the spiroimide to the terminal amine group is a critical determinant of activity. For buspirone and its analogs, a four-carbon (butyl) chain has been found to be optimal for 5-HT1A receptor affinity.
Caption: The relationship between alkyl chain length and 5-HT1A receptor affinity.
This suggests a specific spatial distance is required between the spiroimide and the terminal group to effectively interact with their respective sub-pockets within the 5-HT1A receptor binding site. Deviations from the optimal butyl chain length, either shorter or longer, result in a significant loss of potency.[1]
The Terminal Group: Exploring Chemical Space
The terminal moiety, typically a substituted piperazine, is another key area for modification to modulate affinity, selectivity, and functional activity. In buspirone, this is a 2-pyrimidinylpiperazine group.
A compelling example of the importance of the terminal group comes from the work of Mokrosz et al. (1996), who synthesized an analog where the 2-pyrimidinylpiperazine of buspirone was replaced with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety.
| Compound | Terminal Group | 5-HT1A Receptor Affinity (Ki, nM) | Functional Activity |
| Buspirone | 2-Pyrimidinylpiperazine | High (equipotent) | Partial Agonist |
| Analog 6a | 1,2,3,4-Tetrahydroisoquinoline | High (equipotent) | Partial Agonist |
Data from Mokrosz et al., J Med Chem. 1996.[3]
This study demonstrated that the 2-pyrimidinyl group of buspirone is not essential for high-affinity 5-HT1A binding. The basic nitrogen atom and the bulky terminal cycloimide moiety are the primary drivers of the interaction with the receptor.[3] This finding opens up a wide chemical space for the design of new analogs with potentially improved properties by replacing the pyrimidinylpiperazine with other aromatic or heterocyclic systems.
Experimental Protocols
General Synthesis of 8-Azaspiro[4.5]decane-7,9-dione Derivatives
The synthesis of this class of compounds typically involves two key steps: the preparation of the 8-azaspiro[4.5]decane-7,9-dione core and its subsequent N-alkylation with a suitable linking chain attached to the terminal group.
Step 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
A common method for the preparation of the spiroimide core involves the condensation of 1,1-cyclopentanediacetic acid with urea or ammonia.
-
Reaction Setup: A mixture of 1,1-cyclopentanediacetic acid and an excess of urea is heated at high temperature (e.g., 180-200 °C) with stirring.
-
Reaction Progression: The reaction is monitored until the evolution of gas ceases, typically requiring several hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solid product is triturated with water and then recrystallized from a suitable solvent such as ethanol to yield pure 8-azaspiro[4.5]decane-7,9-dione.
Step 2: N-Alkylation
The final derivatives are typically prepared by N-alkylation of the spiroimide with a pre-formed side chain containing the terminal amine.
-
Deprotonation: The 8-azaspiro[4.5]decane-7,9-dione is treated with a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetonitrile) to form the corresponding anion.
-
Alkylation: The appropriate alkylating agent, such as 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine for the synthesis of buspirone, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the substitution reaction.
-
Purification: After completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The final compound is then purified by chromatography or recrystallization.
Caption: General synthetic workflow for 8-azaspiro[4.5]decane-7,9-dione derivatives.
5-HT1A Receptor Binding Assay
The affinity of the synthesized compounds for the 5-HT1A receptor is typically determined using a radioligand binding assay.
-
Membrane Preparation: Rat hippocampal or cortical tissues, which are rich in 5-HT1A receptors, are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.
-
Incubation: The membranes are incubated with a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25 °C) for a set time to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The SAR studies of 8-azaspiro[4.5]decane-7,9-dione derivatives have established this scaffold as a cornerstone for the design of high-affinity 5-HT1A receptor ligands. The key takeaways from this comparative guide are:
-
The Spirocyclic Imide is Crucial: The 8-azaspiro[4.5]decane-7,9-dione moiety provides an optimal steric and lipophilic profile for interaction with a specific sub-pocket of the 5-HT1A receptor.
-
Linker Length is Restrictive: A butyl linker is optimal for bridging the spiroimide and the terminal amine, highlighting the importance of precise spatial orientation of these two key pharmacophoric elements.
-
Terminal Group Diversity is Tolerated: The terminal aromatic/heterocyclic group can be varied to a considerable extent without losing high affinity, offering opportunities for fine-tuning selectivity, functional activity, and pharmacokinetic properties.
Future research in this area could focus on exploring a wider range of terminal groups to develop ligands with novel pharmacological profiles, such as biased agonism or dual-target activity. Furthermore, the synthesis and evaluation of analogs with subtle modifications to the spirocyclic core could provide a more detailed understanding of the steric and electronic requirements for optimal receptor interaction. The insights provided in this guide serve as a valuable resource for the rational design of the next generation of 8-azaspiro[4.5]decane-7,9-dione-based therapeutics.
References
-
Yevich, J. P., Temple, D. L., Jr, New, J. S., Taylor, D. P., & Riblet, L. A. (1983). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry, 26(2), 194–203. [Link]
- Temple, D. L., Jr, Yevich, J. P., & Riblet, L. A. (1983). Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives. Journal of Medicinal Chemistry, 26(2), 203–210.
-
Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. [Link]
-
Chilmonczyk, Z., Leś, A., Woźniakowska, A., Cybulski, J., Kozioł, A. E., & Gdaniec, M. (1995). Buspirone Analogues as Ligands of the 5-HT1A Receptor. 1. The Molecular Structure of Buspirone and Its Two Analogues. Journal of Medicinal Chemistry, 38(10), 1701–1710. [Link]
-
Sylte, I., Jarończyk, M., & Chilmonczyk, Z. (1998). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of Computer-Aided Molecular Design, 12(4), 357–370. [Link]
Sources
- 1. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ligand-binding site of buspirone analogues at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
This guide provides essential safety protocols for the handling of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in a laboratory setting. As a valued researcher, your safety is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of why specific personal protective equipment (PPE) is mandated, ensuring a self-validating system of safety in your critical work. The following procedures are based on established safety principles for handling chemical irritants and compounds of unknown long-term toxicity.
Foundational Principles of Chemical Safety
Before any work with this compound commences, a thorough risk assessment must be conducted. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact. Engineering controls, such as fume hoods, are the first and most effective line of defense and should be used whenever possible.[2] The PPE outlined below is designed to protect you from residual hazards.
Essential Personal Protective Equipment
Eye and Face Protection: Your First Line of Defense
Given that related compounds cause serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling this compound.[2][3] They form a seal around the eyes, protecting against splashes and airborne particulates.
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring larger volumes or during reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[2][3] A face shield alone does not provide adequate eye protection.[3]
Skin and Body Protection: An Impermeable Barrier
The skin is a primary route of exposure. The goal is to cover as much of the body as possible.
-
Laboratory Coat: A flame-resistant lab coat is required.[3] It should be fully buttoned to provide maximum coverage.
-
Full-Length Pants and Closed-Toe Shoes: No exposed skin on the lower body is permitted. Shoes must fully cover the foot.[2][3]
-
Disposable Gowns or Coveralls: For procedures with a high risk of contamination or when handling larger quantities, consider disposable gowns or full-body "bunny suits" to be worn over regular lab attire.[4]
Hand Protection: The Critical Interface
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[2] Always inspect gloves for any signs of damage before use.
-
Double Gloving: For enhanced protection, especially during extended procedures, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.
-
Immediate Removal and Disposal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[5]
Respiratory Protection: Safeguarding Against Inhalation
Related compounds are known to cause respiratory irritation.[1] Therefore, engineering controls are critical.
-
Work Within a Fume Hood: All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Use: If engineering controls are not sufficient to keep exposure below permissible limits, or during a significant spill, respiratory protection is required.[2] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[2] For nuisance dusts, a P95-rated respirator may be appropriate, while higher-level protection may require cartridges such as an OV/AG/P99.[5]
Operational Plans: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Hair and Shoe Covers (if required)
-
Goggles and/or Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (to be performed in a designated area):
-
Gloves (using a glove-to-glove, then skin-to-skin technique)
-
Gown or Lab Coat (peel it away from the body, turning it inside out)
-
Goggles and/or Face Shield
-
Wash hands thoroughly with soap and water.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid compound | Chemical Splash Goggles | Nitrile Gloves (double-gloved recommended) | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work within a fume hood |
| Preparing solutions | Chemical Splash Goggles | Nitrile Gloves (double-gloved recommended) | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work within a fume hood |
| Transferring solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (double-gloved recommended) | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work within a fume hood |
| Cleaning spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Disposable Gown over Lab Coat | Appropriate Respirator (based on spill size) |
Disposal Plan for Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves, Shoe Covers, and Gowns: After doffing, place these items in a designated, sealed hazardous waste container.
-
Reusable PPE: Decontaminate reusable items like goggles and face shields according to your institution's established procedures before reuse.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). 3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. AK Scientific, Inc. Link
-
Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Link
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco. Link
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Link
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Link
-
Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Link
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Link
-
Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. Link
-
1,3,7-Triazaspiro[4.5]decane-2,4-dione. Sigma-Aldrich. Link
-
This compound hydrochloride. Sigma-Aldrich. Link
-
2-azaspiro[4.4]nonane-1,3-dione. Sigma-Aldrich. Link
-
Wacker 2,4-pentane dione) SDS. Tri-iso. Link
-
MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. Link
-
Safety Data Sheet: pentane-2,4-dione. Carl ROTH. Link
-
1,3,7-Triazaspiro[4.5]decane-2,4-dione. ChemScene. Link
-
2,4-Pentanedione - SAFETY DATA SHEET. Fisher Scientific. Link
-
1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE - Safety Data Sheet. ChemicalBook. Link
-
1,3-DIAZASPIRO(4.4)NONAN-2,4-DIONE. gsrs. Link
-
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,9-diethyl-6,7,9-trimethyl-3-phenyl- SDS. Bocsci.
-
1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)- - Substance Details. EPA. Link
Sources
- 1. aksci.com [aksci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
